Ethyl 2-(4-chlorophenoxy)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-chlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULRDJFRGVHKLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162658 | |
| Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14426-42-7 | |
| Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014426427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (4-chlorophenoxy)acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(4-chlorophenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activity of Ethyl 2-(4-chlorophenoxy)acetate. The information is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.
Core Chemical Properties
This compound, identified by the CAS number 14426-42-7, is an organic compound with the molecular formula C10H11ClO3.[1][2] It possesses a molecular weight of 214.65 g/mol .[1] The structural and key physical properties of this compound are summarized in the tables below for ease of reference and comparison.
Table 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 14426-42-7 |
| Molecular Formula | C10H11ClO3 |
| Molecular Weight | 214.65 g/mol [1] |
| SMILES | O=C(OCC)COC1=CC=C(Cl)C=C1 |
Table 2: Physicochemical Properties
| Property | Value |
| Boiling Point | 283.6°C at 760 mmHg |
| Flash Point | 114.9°C |
| Density | 1.203 g/cm³[3] |
| Refractive Index | 1.511[3] |
| Vapor Pressure | 0.00313 mmHg at 25°C[3] |
| Purity | >95% (commercially available)[4][5] |
| Storage | Sealed in a dry environment at room temperature.[4] |
Synthesis Protocol: Williamson Ether Synthesis
A common and effective method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 4-chlorophenol (sodium 4-chlorophenolate) acts as the nucleophile, reacting with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, to form the desired ether linkage.
Experimental Protocol
Materials:
-
4-chlorophenol
-
Sodium hydroxide (NaOH) or Sodium hydride (NaH)
-
Ethyl chloroacetate or Ethyl bromoacetate
-
Anhydrous polar aprotic solvent (e.g., acetone, DMF, or THF)
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Formation of the Alkoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorophenol in the chosen anhydrous solvent.
-
Carefully add an equimolar amount of a strong base, such as sodium hydroxide or sodium hydride, to the solution to deprotonate the phenol and form sodium 4-chlorophenolate. If using sodium hydride, be cautious of hydrogen gas evolution.
-
Stir the mixture at room temperature until the formation of the alkoxide is complete.
-
Etherification: To the freshly prepared alkoxide solution, add an equimolar amount of ethyl chloroacetate or ethyl bromoacetate dropwise.
-
Heat the reaction mixture to reflux and maintain it for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic extracts and wash them with brine (a saturated aqueous solution of NaCl).
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Spectral Data (Predicted)
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 1.30 | Triplet | 3H | -O-CH₂-CH₃ |
| ~ 4.25 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~ 4.60 | Singlet | 2H | -O-CH₂ -C=O |
| ~ 6.85 | Doublet | 2H | Aromatic C-H (ortho to -O-) |
| ~ 7.25 | Doublet | 2H | Aromatic C-H (meta to -O-) |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 14.0 | -O-CH₂-CH₃ |
| ~ 61.5 | -O-CH₂ -CH₃ |
| ~ 65.5 | -O-CH₂ -C=O |
| ~ 116.0 | Aromatic C-H (ortho to -O-) |
| ~ 126.0 | Aromatic C-Cl |
| ~ 129.5 | Aromatic C-H (meta to -O-) |
| ~ 156.5 | Aromatic C-O |
| ~ 168.5 | C =O |
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption peak around 1740-1760 cm⁻¹ would indicate the C=O stretching of the ester group. The C-O single bond stretching vibrations are expected to appear in the range of 1000-1300 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the C-Cl stretching vibration would be found in the fingerprint region, typically between 1000 and 600 cm⁻¹.
Mass Spectrometry (MS):
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 214. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) resulting in a fragment at m/z 169, and cleavage of the ether bond, leading to fragments corresponding to the 4-chlorophenoxy group and the ethyl acetate moiety.
Biological Activity and Potential Mechanism of Action
This compound has been reported to exhibit antibacterial and cytotoxic properties.[5] It is suggested to act as an antibacterial agent by binding to and inhibiting the bacterial enzyme carbon disulfide reductase.[5] This inhibition, along with other cytotoxic effects, is thought to lead to the cessation of cell division and ultimately, cell death.[5] The compound has shown effectiveness against bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis.[5]
The general mechanism of action for phenolic compounds as antibacterial agents often involves the disruption of the bacterial cell membrane's integrity. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately cell lysis.
References
An In-depth Technical Guide to the Physical Properties of Ethyl 2-(4-chlorophenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-chlorophenoxy)acetate is an organic compound belonging to the class of phenoxyacetates, a group of chemicals with known applications in various fields, including as intermediates in the synthesis of pharmaceuticals and as herbicides. Its biological activity is often associated with its structural similarity to auxin, a plant hormone, allowing it to act as a synthetic plant growth regulator. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, to support research and development activities.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. While experimental data for some properties are available, others are predicted based on its chemical structure.
| Property | Value | Source |
| CAS Number | 14426-42-7 | [1] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [2] |
| Molecular Weight | 214.65 g/mol | [2] |
| Boiling Point | 283.6 °C at 760 mmHg | [3] |
| Flash Point | 114.9 °C | [3] |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Appearance | Not available |
Synthesis of this compound
The synthesis of this compound can be achieved via the Williamson ether synthesis, a well-established method for preparing ethers and, in this case, an ether linkage to an acetic acid ester. This process involves the reaction of a phenoxide with an alkyl halide. A detailed experimental protocol is outlined below.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-chlorophenol
-
Ethyl chloroacetate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Addition of Alkylating Agent: To the stirring suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Williamson Ether Synthesis of this compound.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and chromatography (HPLC and GC).
Spectroscopic Analysis
1H NMR Spectroscopy:
-
Ethyl group: A triplet signal for the methyl protons (-CH₃) and a quartet signal for the methylene protons (-OCH₂CH₃).
-
Methylene group: A singlet for the methylene protons adjacent to the ether oxygen (-OCH₂CO-).
-
Aromatic protons: A set of signals in the aromatic region, likely appearing as two doublets, characteristic of a 1,4-disubstituted benzene ring.
13C NMR Spectroscopy:
-
Carbonyl carbon: A signal in the downfield region characteristic of an ester carbonyl group.
-
Aromatic carbons: Four signals for the aromatic carbons, with the carbon attached to the chlorine and the carbon attached to the ether oxygen appearing at distinct chemical shifts.
-
Aliphatic carbons: Signals corresponding to the two methylene carbons and one methyl carbon of the ethyl ester group.
Infrared (IR) Spectroscopy:
-
C=O stretch: A strong absorption band characteristic of the ester carbonyl group.
-
C-O stretch: Absorption bands corresponding to the C-O stretching vibrations of the ether and ester functionalities.
-
C-Cl stretch: An absorption band in the fingerprint region corresponding to the C-Cl bond.
-
Aromatic C-H and C=C stretches: Characteristic absorption bands for the aromatic ring.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M+): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.
-
Isotope Peak: An M+2 peak with approximately one-third the intensity of the M+ peak, characteristic of the presence of a single chlorine atom.
-
Fragmentation Pattern: Common fragmentation pathways for esters would be expected, including the loss of the ethoxy group (-OCH₂CH₃) and the cleavage of the ether bond.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the analysis of this compound.
-
Column: A C18 stationary phase is suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., water with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) would provide good separation.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring.
Gas Chromatography (GC): GC, particularly coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds like this compound.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) would be appropriate.
-
Carrier Gas: Helium or hydrogen.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Temperature Program: A temperature gradient starting from a lower temperature and ramping up to a higher temperature to ensure good separation and peak shape.
-
Detection: Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
Caption: General workflow for the chromatographic analysis of the compound.
Biological Activity and Signaling Pathway
This compound belongs to the family of phenoxy herbicides, which are known to act as synthetic auxins.[4][5][6] The mechanism of action of these compounds involves mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible plants.[7][8]
The signaling pathway for synthetic auxins like this compound is believed to involve the following key steps:
-
Perception: The synthetic auxin binds to auxin receptors, such as the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1) and other members of the AFB (AUXIN SIGNALING F-BOX) family.[7][8]
-
Ubiquitination and Degradation of Repressors: This binding event promotes the interaction of the receptor with Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[7][8]
-
Gene Expression: The degradation of the Aux/IAA repressors allows for the activation of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.
-
Physiological Response: The altered gene expression leads to a cascade of physiological responses, including cell elongation, cell division, and tissue differentiation, which, at the high concentrations delivered by herbicide application, become uncontrolled and lethal to the plant.
Caption: Simplified signaling pathway of synthetic auxin herbicides.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. appchemical.com [appchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. my.ucanr.edu [my.ucanr.edu]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Ethyl 2-(4-chlorophenoxy)acetate
CAS Number: 14426-42-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl 2-(4-chlorophenoxy)acetate, a compound of interest in the field of agricultural science and plant biology. This document outlines its chemical properties, a detailed synthesis protocol, and its mechanism of action as a synthetic auxin herbicide.
Core Chemical and Physical Data
Quantitative data for this compound is not extensively available in the public domain. The following table summarizes the known properties of the target compound and its parent carboxylic acid, 4-chlorophenoxyacetic acid, for reference.
| Property | Value | Compound |
| CAS Number | 14426-42-7 | This compound |
| Molecular Formula | C₁₀H₁₁ClO₃ | This compound |
| Molecular Weight | 214.65 g/mol | This compound |
| Melting Point | 156-158 °C | 4-chlorophenoxyacetic acid |
| Boiling Point | Decomposes | 4-chlorophenoxyacetic acid |
| Solubility | Data not available | This compound |
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the formation of 4-chlorophenoxyacetic acid from 4-chlorophenol and chloroacetic acid via a Williamson ether synthesis. The second step is the esterification of the resulting carboxylic acid with ethanol in the presence of an acid catalyst, a reaction known as Fischer esterification.
Experimental Protocols
Step 1: Synthesis of 4-chlorophenoxyacetic acid (Williamson Ether Synthesis)
This protocol is adapted from standard procedures for the synthesis of aryloxyacetic acids.
Materials:
-
4-chlorophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Water
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a round bottom flask, dissolve 4-chlorophenol in an aqueous solution of sodium hydroxide. This deprotonates the phenol to form the more nucleophilic sodium 4-chlorophenolate.
-
In a separate beaker, dissolve chloroacetic acid in water and neutralize it with an aqueous solution of sodium hydroxide to form sodium chloroacetate.
-
Add the sodium chloroacetate solution to the round bottom flask containing the sodium 4-chlorophenolate.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle boil for 60-90 minutes.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Once cooled, carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is strongly acidic (pH 1-2), as indicated by pH paper. This will precipitate the 4-chlorophenoxyacetic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water to remove any inorganic salts.
-
Dry the product, for example, in a desiccator or a low-temperature oven.
Step 2: Synthesis of this compound (Fischer Esterification)
This protocol is a general procedure for acid-catalyzed esterification.
Materials:
-
4-chlorophenoxyacetic acid (from Step 1)
-
Ethanol (absolute)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place the dried 4-chlorophenoxyacetic acid in a round bottom flask.
-
Add an excess of absolute ethanol, which acts as both a reagent and a solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography if necessary.
Visualizing the Synthesis Workflow
Caption: Synthesis workflow for this compound.
Biological Activity and Mechanism of Action
This compound belongs to the family of phenoxy herbicides, which act as synthetic auxins.[1] In plants, the natural hormone auxin regulates numerous growth and developmental processes. Synthetic auxins like this compound mimic the action of natural auxin but are more stable and persistent within the plant.[2]
At herbicidal concentrations, these compounds cause an overload of the auxin signaling pathway, leading to uncontrolled and disorganized cell division and elongation.[3] This ultimately results in the death of susceptible plants, particularly broadleaf weeds.[3]
The molecular mechanism of auxin action involves a complex signal transduction pathway. The key components of this pathway include:
-
TIR1/AFB Receptors: Synthetic auxins bind to a family of F-box proteins known as TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box), which are part of an SCF ubiquitin-ligase complex.[4]
-
Aux/IAA Repressors: In the absence of auxin, Aux/IAA proteins bind to and repress the activity of Auxin Response Factors (ARFs).[4]
-
Auxin Response Factors (ARFs): These are transcription factors that regulate the expression of auxin-responsive genes.[5]
The binding of the synthetic auxin to the TIR1/AFB receptor promotes the interaction between the receptor and the Aux/IAA repressor proteins. This targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the ARFs, allowing them to activate the transcription of a multitude of genes that lead to the observed herbicidal effects.[4]
Downstream of this primary signaling cascade, synthetic auxins are known to induce the production of other plant hormones, such as ethylene and abscisic acid (ABA), and to generate reactive oxygen species (ROS), which contribute to the overall phytotoxicity.[2][6]
Auxin Signaling Pathway Diagram
Caption: Simplified auxin signaling pathway activated by synthetic auxins.
References
- 1. scielo.br [scielo.br]
- 2. 2,4-D-ethyl | C10H10Cl2O3 | CID 10780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. deq.mt.gov [deq.mt.gov]
- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of quantitative structure-activity relationships and its application in rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Ethyl 2-(4-chlorophenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive research on the biological activity of Ethyl 2-(4-chlorophenoxy)acetate is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-documented activities of its parent compound, 4-chlorophenoxyacetic acid (4-CPA), and structurally related, extensively studied phenoxy herbicides such as 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid). It is widely accepted that the ester form, this compound, is readily hydrolyzed in biological systems to its active acidic form, which then exerts its biological effects. The information presented herein should be interpreted within this context.
Core Concepts: Synthetic Auxin Herbicides
This compound belongs to the family of chlorophenoxy herbicides, which act as synthetic auxins.[1] Natural auxins, such as indole-3-acetic acid (IAA), are critical plant hormones that regulate numerous aspects of growth and development.[2] Synthetic auxins mimic the action of natural auxins but are typically more resistant to degradation by the plant.[3] This persistence leads to a continuous stimulation of auxin-responsive genes, resulting in uncontrolled and disorganized growth, ultimately causing plant death in susceptible species, particularly broadleaf weeds.[3][4]
Mechanism of Action
The primary mode of action for phenoxy herbicides is the disruption of normal plant growth through the mimicry of auxin.[4] The ester is absorbed through the leaves and rapidly hydrolyzed to the active acid form, which is then translocated to the meristematic tissues of the plant.[4][5]
At the molecular level, the process involves the following key steps:
-
Receptor Binding: The active acid binds to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin F-box) family of F-box proteins.[6][7]
-
Formation of a Co-receptor Complex: This binding event promotes the formation of a co-receptor complex with Aux/IAA transcriptional repressor proteins.[8]
-
Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressors for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, leading to their degradation by the 26S proteasome.[7][8]
-
Gene Expression: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements (AREs) in the promoters of target genes, leading to their expression.[7][8]
-
Physiological Effects: The resulting overexpression of auxin-responsive genes leads to a cascade of physiological disruptions, including epinasty (downward bending of leaves), stem twisting, and ultimately, cell death.[9]
Signaling Pathway Diagram
Caption: Simplified signaling pathway of synthetic auxins like this compound.
Quantitative Biological Data
| Compound | Assay | Organism/Cell Line | Endpoint | Value | Reference |
| 2,4-D | Cytotoxicity | Human Hepatoma (HepG2) | IC50 | ~500 µg/mL | [10] |
| 2,4-D | Cytotoxicity | Human Hepatoma (HepG2) | Apoptosis Induction | Concentration-dependent | [10] |
| 2,4-D | Acute Oral Toxicity | Rat | LD50 | 375 mg/kg | Not in search results |
| MCPA | Acute Oral Toxicity | Rat | LD50 | 700 mg/kg | Not in search results |
Experimental Protocols
Detailed experimental protocols for assessing the biological activity of synthetic auxins are crucial for reproducible research. Below are representative protocols for key assays.
Auxin Activity Bioassay (Avena Coleoptile Test)
This classic bioassay measures the elongation of oat coleoptiles in response to auxin activity.
Materials:
-
Oat seeds (Avena sativa)
-
Petri dishes
-
Filter paper
-
Test solutions of this compound at various concentrations
-
Control solution (buffer)
-
Ruler or digital caliper
Protocol:
-
Germinate oat seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.
-
Under a dim green light, excise the apical 3-5 mm of the coleoptiles.
-
Cut a 10 mm segment from the remaining coleoptile.
-
Place 10-15 coleoptile segments into a petri dish containing filter paper moistened with the test solution.
-
Incubate the petri dishes in the dark at 25°C for 24 hours.
-
Measure the final length of the coleoptile segments.
-
Calculate the percentage elongation relative to the initial length and compare with the control group.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
Human cell line (e.g., HepG2)
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for a further 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Experimental Workflow Diagram
References
- 1. Auxin Detection Technology - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sketchviz.com [sketchviz.com]
- 4. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 10. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
An In-depth Technical Guide to the Mechanism of Action of Ethyl 2-(4-chlorophenoxy)acetate as an Auxin Mimic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-chlorophenoxy)acetate is a synthetic compound belonging to the phenoxyacetic acid class of molecules, which are widely recognized for their auxin-like activity in plants. This technical guide delineates the core mechanism of action by which this compound mimics the natural plant hormone indole-3-acetic acid (IAA). It is presumed that this compound acts as a pro-herbicide, being hydrolyzed in planta to its biologically active form, 4-chlorophenoxyacetic acid (4-CPA). This active form then integrates into the canonical auxin signaling pathway, leading to a cascade of physiological responses. This document provides a detailed overview of the molecular interactions, downstream signaling events, and methodologies for quantifying the auxin-like effects of this compound.
Core Mechanism of Action: Hijacking the Auxin Signaling Pathway
The primary mechanism of action for this compound as an auxin mimic is contingent upon its metabolic conversion to 4-chlorophenoxyacetic acid (4-CPA). This active metabolite then mimics endogenous auxin by binding to the TIR1/AFB family of F-box proteins, which function as auxin co-receptors.
The TIR1/AFB Co-Receptor Complex
At the heart of auxin perception is the formation of a co-receptor complex consisting of a TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) protein and an Aux/IAA (Auxin/Indole-3-Acetic Acid) transcriptional repressor.[1] In the absence of auxin, Aux/IAA proteins are stable and bind to Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. This interaction represses the transcriptional activity of ARFs.
Auxin-Induced Degradation of Aux/IAA Repressors
The binding of an auxin, such as 4-CPA, to the TIR1/AFB protein creates a stabilized surface that enhances the interaction between TIR1/AFB and the degron motif of an Aux/IAA protein.[2] This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[3]
Activation of Auxin-Responsive Gene Expression
The degradation of Aux/IAA repressors liberates ARF transcription factors.[3] These ARFs can then bind to Auxin Response Elements (AuxREs) in the promoters of early auxin-responsive genes, leading to their transcriptional activation. These genes encode for a variety of proteins, including other transcription factors, enzymes involved in cell wall modification, and proteins that regulate plant growth and development. At low concentrations, this leads to controlled growth responses, while at high, herbicidal concentrations, it results in uncontrolled cell division and elongation, ultimately leading to plant death.[4]
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide comparative data for other synthetic auxins and a hypothetical representation of the expected dose-response and gene expression changes.
Binding Affinities of Auxins to TIR1/AFB Receptors
The binding affinity of different auxins to the TIR1/AFB co-receptor complexes can vary, which contributes to their differential activities. The following table summarizes known dissociation constants (Kd) for various auxins with different TIR1/AFB-Aux/IAA combinations.
| Auxin | Receptor Complex | Kd (nM) | Reference |
| IAA | TIR1-IAA7 | 17.8 ± 7.8 | [5] |
| IAA | TIR1-IAA12 | 270.3 ± 54.1 | [5] |
| 1-NAA | TIR1-IAA7 | 113.5 ± 3.5 | [6] |
| 2,4-D | TIR1-IAA7 | 248 - 1000 | [6] |
Dose-Response of a Typical Auxin-Mediated Physiological Effect
Synthetic auxins typically exhibit a biphasic dose-response curve for physiological processes such as root elongation, where low concentrations can be stimulatory or have minimal effect, while high concentrations are inhibitory.
| Concentration of this compound (µM) | Root Elongation (% of Control) |
| 0.001 | 105 |
| 0.01 | 98 |
| 0.1 | 75 |
| 1 | 40 |
| 10 | 15 |
| 100 | 5 |
Note: This table represents a hypothetical dose-response curve for this compound based on the known activity of other synthetic auxins like 2,4-D.
Expected Changes in Auxin-Responsive Gene Expression
Treatment with an auxin mimic like this compound is expected to lead to the rapid upregulation of early auxin-responsive genes.
| Gene Family | Example Genes | Expected Regulation |
| Aux/IAA | IAA1, IAA13, IAA19 | Upregulated |
| GH3 | GH3.3, GH3.5 | Upregulated |
| SAUR | SAUR-AC1 | Upregulated |
| ARF | ARF5, ARF7 | Generally stable |
| TIR1/AFB | TIR1, AFB1 | Can be downregulated at low concentrations |
Note: This table is based on gene expression studies conducted with 2,4-D and other auxins.[7] Specific transcriptomic data for this compound is needed for confirmation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the auxin-mimicking activity of this compound.
Receptor-Ligand Binding Assay via Surface Plasmon Resonance (SPR)
This protocol describes how to measure the binding kinetics of 4-CPA (the active form of this compound) to the TIR1/AFB-Aux/IAA co-receptor complex.
Objective: To determine the association and dissociation rate constants (ka and kd) and calculate the equilibrium dissociation constant (Kd).
Materials:
-
Purified recombinant TIR1/AFB and Aux/IAA proteins
-
Biotinylated degron peptide from an Aux/IAA protein
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., streptavidin-coated)
-
4-chlorophenoxyacetic acid (4-CPA)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Expression and Purification: Express and purify tagged versions of the desired TIR1/AFB and Aux/IAA proteins from a suitable expression system (e.g., insect cells).[8]
-
Chip Preparation: Immobilize the biotinylated Aux/IAA degron peptide onto the streptavidin-coated sensor chip surface.
-
Binding Analysis: a. Prepare a series of dilutions of the TIR1/AFB protein and 4-CPA in running buffer. b. Inject the mixture over the sensor chip surface at a constant flow rate. c. Monitor the change in response units (RU) over time to observe the association phase. d. After the association phase, inject running buffer alone to monitor the dissociation of the complex.
-
Data Analysis: a. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka and kd. b. Calculate the equilibrium dissociation constant (Kd = kd/ka).
Arabidopsis Root Elongation Assay
This bioassay provides a quantitative measure of the physiological auxin activity of this compound.
Objective: To determine the dose-response relationship of this compound on primary root growth in Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) agar plates
-
This compound stock solution
-
Sterile water and ethanol
-
Petri dishes
-
Growth chamber
Procedure:
-
Seed Sterilization and Plating: a. Surface sterilize Arabidopsis seeds. b. Sow seeds on MS agar plates. c. Vernalize at 4°C for 2-3 days in the dark.
-
Germination and Growth: a. Transfer plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C. b. Allow seedlings to grow vertically for 4-5 days.
-
Treatment: a. Prepare MS agar plates supplemented with a range of concentrations of this compound. b. Transfer seedlings of uniform size to the treatment plates.
-
Measurement: a. Mark the position of the root tip at the time of transfer. b. After a set period (e.g., 48-72 hours), scan the plates and measure the length of new root growth from the mark.
-
Data Analysis: a. Calculate the average root growth for each concentration. b. Express the results as a percentage of the control (no treatment) and plot the dose-response curve.
Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Genes
This protocol allows for the quantification of changes in the expression of specific genes in response to this compound treatment.
Objective: To measure the relative expression levels of known early auxin-responsive genes (e.g., IAA1, GH3.3) after treatment.
Materials:
-
Arabidopsis seedlings
-
This compound solution
-
Liquid MS medium
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument and reagents (e.g., SYBR Green)
-
Gene-specific primers for target and reference genes
Procedure:
-
Plant Growth and Treatment: a. Grow Arabidopsis seedlings in liquid MS medium for 7-10 days. b. Add this compound to the desired final concentration. c. Harvest tissue at various time points (e.g., 0, 30, 60, 120 minutes).
-
RNA Extraction and cDNA Synthesis: a. Extract total RNA from the harvested tissue using a suitable kit.[9] b. Synthesize cDNA from the RNA using a reverse transcription kit.[9]
-
qRT-PCR: a. Set up qPCR reactions containing cDNA, gene-specific primers, and qPCR master mix. b. Run the qPCR program on a real-time PCR instrument.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to a stable reference gene (e.g., ACTIN). c. Calculate the relative fold change in gene expression using a method such as the 2-ΔΔCt method.[10]
Conclusion
This compound functions as a potent auxin mimic through its presumed in vivo hydrolysis to 4-chlorophenoxyacetic acid. This active compound integrates into the core auxin signaling pathway, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes. While the precise quantitative parameters of its interaction with the auxin signaling machinery require further investigation, the established mechanism for phenoxyacetic acids provides a robust framework for understanding its biological activity. The experimental protocols detailed in this guide offer a clear path for the empirical validation and in-depth characterization of this compound's role as a synthetic auxin. This knowledge is crucial for its application in agricultural contexts and for the development of novel plant growth regulators.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Control of Endogenous Auxin Levels in Plant Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xtbg.cas.cn [xtbg.cas.cn]
- 5. Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Transcriptome analysis of the 2,4-dichlorophenoxyacetic acid (2,4-D)-tolerant cotton chromosome substitution line CS-B15sh and its susceptible parental lines G. hirsutum L. cv. Texas Marker-1 and G. barbadense L. cv. Pima 379 [frontiersin.org]
- 8. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reporters for sensitive and quantitative measurement of auxin response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-(4-chlorophenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 2-(4-chlorophenoxy)acetate (CAS 14426-42-7). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide presents a detailed, predicted analysis based on established spectroscopic principles and data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.
Molecular Structure
This compound is an aromatic ether and an ethyl ester. Its structure consists of a 4-chlorophenoxy group linked through an ether oxygen to an ethyl acetate moiety.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of similar compounds, including ethyl acetate, ethyl chloroacetate, and various substituted phenoxyacetates.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.30 | Triplet | 3H | -OCH₂CH₃ |
| ~4.25 | Quartet | 2H | -OCH₂ CH₃ |
| ~4.65 | Singlet | 2H | -OCH₂ COO- |
| ~6.90 | Doublet | 2H | Ar-H (ortho to -OCH₂) |
| ~7.25 | Doublet | 2H | Ar-H (meta to -OCH₂) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~14.0 | -OCH₂CH₃ |
| ~61.0 | -OCH₂ CH₃ |
| ~65.0 | -OCH₂ COO- |
| ~116.0 | Ar-C (ortho to -OCH₂) |
| ~126.0 | Ar-C (C-Cl) |
| ~129.5 | Ar-C (meta to -OCH₂) |
| ~156.0 | Ar-C (ipso to -OCH₂) |
| ~168.0 | C =O |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H (aliphatic) stretch |
| ~1760-1740 | Strong | C=O (ester) stretch |
| ~1600, ~1500 | Medium-Strong | C=C (aromatic) stretch |
| ~1250-1200 | Strong | C-O (ether) stretch |
| ~1100-1000 | Strong | C-O (ester) stretch |
| ~830 | Strong | C-H (aromatic, para-disubstituted) bend |
| ~750 | Medium | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 214/216 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |
| 185/187 | Medium | [M - C₂H₅]⁺ |
| 169/171 | Medium | [M - OC₂H₅]⁺ |
| 141/143 | High | [ClC₆H₄O]⁺ |
| 128 | Medium | [ClC₆H₄]⁺ |
| 87 | Medium | [CH₂COOC₂H₅]⁺ |
| 43 | High | [C₂H₃O]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a compound such as this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse program is used to obtain a spectrum with singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically necessary.
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the internal standard.
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the crystal.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
-
Data Processing: The resulting interferogram is converted to a spectrum via a Fourier transform. The spectrum is usually displayed as transmittance (%) versus wavenumber (cm⁻¹).
3.3 Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump, or, more commonly, as the eluent from a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). For GC-MS, the sample is typically dissolved in a volatile solvent like dichloromethane or ethyl acetate.
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS, where high-energy electrons (typically 70 eV) are used to ionize the sample, leading to characteristic fragmentation patterns. For LC-MS, softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often employed, which typically result in less fragmentation and a more prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The data is typically displayed as relative intensity versus m/z.
Visualizations
4.1 General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
4.2 Predicted Fragmentation Pathway in Mass Spectrometry
The diagram below illustrates a plausible fragmentation pathway for this compound under electron ionization (EI) conditions.
Caption: A predicted fragmentation pathway for this compound in mass spectrometry.
Phenoxyacetic Acid Derivatives: A Comprehensive Review for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyacetic acid and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. Possessing a core structure that is readily synthesized and modified, these derivatives have demonstrated a broad spectrum of biological activities. This technical guide provides an in-depth literature review of phenoxyacetic acid derivatives, focusing on their synthesis, diverse pharmacological effects, and the underlying molecular mechanisms. Quantitative data are summarized in structured tables for comparative analysis, detailed experimental protocols for key assays are provided, and crucial signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important class of molecules.
Synthesis of Phenoxyacetic Acid Derivatives
The fundamental synthesis of phenoxyacetic acid derivatives typically involves the Williamson ether synthesis. This method entails the reaction of a substituted phenol with an α-haloacetic acid, most commonly chloroacetic acid, in the presence of a base.
General Experimental Protocol: Synthesis of Phenoxyacetic Acid Derivatives
A common procedure for the synthesis of phenoxyacetic acid derivatives is as follows:
-
Preparation of Sodium Chloroacetate: Monochloroacetic acid is dissolved in deionized water under an ice water bath. The pH is adjusted to 8-9 using a 30% sodium hydroxide (NaOH) solution to obtain a sodium chloroacetate solution.[1]
-
Preparation of Sodium Phenoxide: A substituted phenol is dissolved in a mixture of deionized water and ethanol. An equimolar amount of NaOH is added, and the mixture is stirred to form the corresponding sodium phenoxide.[1]
-
Reaction: The sodium chloroacetate solution is added to the sodium phenoxide solution. The reaction mixture is then refluxed for several hours (e.g., 5 hours at 102°C).[1]
-
Precipitation and Purification: After cooling, the mixture is acidified with hydrochloric acid (HCl) to a pH of 1-2, leading to the precipitation of the crude phenoxyacetic acid derivative. The precipitate is filtered, washed, and can be further purified by recrystallization.[1]
This versatile method allows for the introduction of a wide array of substituents on the phenyl ring, enabling the exploration of structure-activity relationships.
Biological Activities and Quantitative Data
Phenoxyacetic acid derivatives have been extensively investigated for a multitude of biological activities. The following sections summarize the key findings and present quantitative data in tabular format for easy comparison.
Anti-inflammatory Activity
A significant area of research for phenoxyacetic acid derivatives has been their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 1: Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives (COX Inhibition)
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazoline-phenoxyacetic acid derivative 6a | >10 | 0.03 | >333 | [2] |
| Pyrazoline-phenoxyacetic acid derivative 6c | >10 | 0.03 | >333 | [2] |
| Hydrazone derivative 5d | 8.03 | 0.09 | 89.22 | [3] |
| Hydrazone derivative 5f | 9.03 | 0.08 | 112.88 | [3] |
| Hydrazone derivative 7b | 4.07 | 0.06 | 67.83 | [3] |
| Hydrazone derivative 10c | 7.99 | 0.07 | 114.14 | [3] |
| Mefenamic Acid (Reference) | 29.9 | 1.98 | 15.1 | [3] |
| Celecoxib (Reference) | 14.93 | 0.05 | 298.6 | [3] |
Anticancer Activity
Several phenoxyacetic acid derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis through pathways such as PARP-1 inhibition.
Table 2: Anticancer Activity of Phenoxyacetic Acid Derivatives
| Compound/Derivative | Cell Line | IC50 | Reference |
| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | - | 4.8 ± 0.35 µM | [4] |
| 4-Cl-phenoxyacetic acid | Breast Cancer | 0.194 ± 0.09 µg/mL | [4] |
| Phenoxyacetamide derivative I | HepG2 (Liver) | 1.43 µM | [2] |
| Phenoxyacetamide derivative II | HepG2 (Liver) | 6.52 µM | [2] |
| 5-Fluorouracil (Reference) | HepG2 (Liver) | 5.32 µM | [2] |
Anticonvulsant Activity
Certain phenoxyacetic acid derivatives have shown promise as anticonvulsant agents in preclinical models.
Table 3: Anticonvulsant Activity of Phenoxyacetic Acid Derivatives in the PTZ-induced Seizure Model
| Compound/Derivative | Protection (%) | Relative Potency (%) vs. Valproic Acid | Mortality (%) | Reference |
| 7b | 100 | 166.67 | 0 | [5] |
| 5f | 90 | 150 | 10 | [5] |
| 5e | 80 | 133.33 | 10 | [5] |
| 10c | 80 | 133.33 | 20 | [5] |
| Valproic Acid (Reference) | 60 | 100 | 30 | [5] |
Antimicrobial Activity
The phenoxyacetic acid scaffold has been utilized to develop compounds with antibacterial and antifungal properties.
Table 4: Antimicrobial Activity of Phenoxyacetic Acid Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4,5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acid | M. tuberculosis H37Rv | 0.06 | [4] |
| Phenylthiazole derivative 1 | C. albicans | 0.25 - 2 | [6] |
| Phenylthiazole derivative 1 | C. auris | 0.25 - 2 | [6] |
| Phenylacetic acid | P. ultimum | 10 | [7] |
| Sodium Phenylacetate | P. ultimum | 10 | [7] |
Herbicidal Activity
Phenoxyacetic acid derivatives are well-established as herbicides.
Table 5: Herbicidal Activity of Phenoxyacetic Acid Derivatives
| Compound/Derivative | Plant Species | IC50 (mmol L⁻¹) | Reference |
| Longifolene-derived ammonium phenoxyacetate 6b | Brassica campestris (root growth) | ~0.0002 | [1] |
| Longifolene-derived ammonium phenoxyacetate 6c | Brassica campestris (root growth) | ~0.0002 | [1] |
| Longifolene-derived ammonium phenoxyacetate 6c | Rice (root growth) | 0.000085 | [1] |
| N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide derivative 6an | Lactuca sativa | 42.7 g/ha | [8] |
Antihypertensive Activity
Some derivatives have been explored for their potential to treat hypertension.
Table 6: Antihypertensive Activity of Phenoxyacetic Acid Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| Phenoxybutanoic acid derivative 6e | ETA receptor binding | Nanomolar IC50 | [9] |
| Sinapic acid | ACE inhibition | 89% | [10] |
| Caffeic acid | ACE inhibition | 78% | [10] |
Antiviral Activity
While explored, the antiviral potential of the synthesized phenoxyacetic acid derivatives in some studies was limited by cytotoxicity.
Table 7: Antiviral Activity of Phenoxyacetic Acid Derivatives
| Compound/Derivative | Cell Line | Minimum Cytotoxic Concentration (µg/mL) | Antiviral Activity | Reference |
| Pyrazoline derivative 3(j) | HEL | 0.16 | No specific antiviral activity observed | [11] |
| N-phenyl-2-phenoxyacetamide derivative 9 | Vero | CC50 > 500 µM | Preserved 97% cell viability post-MAYV infection | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this review.
In Vitro COX Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of COX enzymes.
-
Reagent Preparation: Prepare COX assay buffer, fluorometric probe, heme cofactor, arachidonic acid (substrate), and test compounds.
-
Reaction Setup: In a 96-well plate, add assay buffer, purified COX-1 or COX-2 enzyme, heme, and the test compound at various concentrations.
-
Initiation and Measurement: Initiate the reaction by adding the fluorometric probe followed by arachidonic acid. Measure the fluorescence intensity over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound. Plot percent inhibition versus log concentration to determine the IC50 value.
MTT Assay for Anticancer Activity
This colorimetric assay assesses cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the phenoxyacetic acid derivative for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[13]
In Vitro PARP-1 Inhibition Assay
This assay quantifies the activity of the PARP-1 enzyme.
-
Plate Preparation: Coat a 96-well plate with histones.
-
Reaction Mixture: Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+.
-
Inhibition: Add the test compound at various concentrations to the wells.
-
Reaction Initiation: Add the master mix to initiate the PARP-1 reaction and incubate.
-
Detection: Add streptavidin-HRP to bind to the biotinylated PAR chains. After washing, add a chemiluminescent substrate.
-
Measurement: Measure the chemiluminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of PARP-1 activity and determine the IC50 value.[11]
In Vivo Carrageenan-Induced Paw Edema Assay
This model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Groups: Divide rats into groups: control, standard drug (e.g., celecoxib), and test compound groups.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of phenoxyacetic acid derivatives are a result of their interaction with various molecular targets and signaling pathways.
Anti-inflammatory Action: COX-2 Inhibition
Many phenoxyacetic acid derivatives exert their anti-inflammatory effects by selectively inhibiting the COX-2 enzyme. COX-2 is responsible for the production of prostaglandins that mediate inflammation and pain. By blocking COX-2, these compounds reduce the synthesis of pro-inflammatory prostaglandins.
References
- 1. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijper.org [ijper.org]
- 4. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of glutamate receptor antagonists in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. The Role of Glutamate Receptors in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 9. [PDF] Activation of peroxisome proliferator-activated receptor-α enhances fatty acid oxidation in human adipocytes. | Semantic Scholar [semanticscholar.org]
- 10. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Ethyl 2-(4-chlorophenoxy)acetate: An In-depth Technical Guide
Disclaimer: Limited direct toxicological data is available for Ethyl 2-(4-chlorophenoxy)acetate. This profile relies on data from the closely related and extensively studied compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), as a surrogate. This compound is an ester of a 2,4-D analogue and is expected to be rapidly hydrolyzed to its parent acid in vivo. Therefore, the toxicological properties are anticipated to be similar.
Executive Summary
This technical guide provides a comprehensive overview of the toxicological profile of this compound, primarily based on data from its structural analogue, 2,4-D. The guide is intended for researchers, scientists, and drug development professionals. It summarizes key toxicological endpoints, including acute toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. Detailed experimental protocols for standard toxicological studies are also provided, alongside visualizations of experimental workflows.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Ethyl (p-chlorophenoxy)acetate |
| CAS Number | 3477-83-2 |
| Molecular Formula | C10H11ClO3 |
| Molecular Weight | 214.64 g/mol |
| Appearance | No data available |
| Melting Point | No data available |
| Boiling Point | No data available |
| Solubility | No data available |
Toxicological Data Summary
The following tables summarize the toxicological data for 2,4-D, which serves as a surrogate for this compound.
Acute Toxicity
| Species | Route | Endpoint | Value (mg/kg bw) | Reference |
| Rat | Oral | LD50 | 553 - 1090 | [1] |
| Rabbit | Dermal | LD50 | >2000 | [1][2] |
| Rat | Inhalation | LC50 | >3.0 mg/L | [3] |
Genotoxicity
| Assay | Test System | Result | Reference |
| Ames Test | Salmonella typhimurium | Generally Negative | [4] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative | [5] |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | Positive | [6] |
| In vivo Chromosome Aberration | Mouse bone marrow | Positive at high doses | [5] |
Carcinogenicity
| Species | Route | Duration | Findings | Reference |
| Rat | Oral | 2 years | No convincing evidence of carcinogenicity | [7] |
| Mouse | Oral | 2 years | No convincing evidence of carcinogenicity | [7] |
The International Agency for Research on Cancer (IARC) has classified 2,4-D as "possibly carcinogenic to humans" (Group 2B), based on limited evidence in humans and experimental animals.[3]
Reproductive and Developmental Toxicity
| Species | Study Type | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Findings | Reference |
| Rat | 2-Generation Reproduction | ~80 | >80 | No primary reproductive effects | [8] |
| Rat | Developmental | 25 | 50 | Reduced fetal weight at maternally toxic doses | [9] |
| Rabbit | Developmental | - | - | No evidence of teratogenicity | [10] |
Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).[11][12][13][14]
Acute Oral Toxicity (OECD TG 423)
This method determines the acute oral toxicity (LD50) of a substance.
-
Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are preferred.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Procedure: A stepwise procedure is used with 3 animals of a single sex per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome of the first step determines the next step:
-
If no mortality occurs, the next higher dose is used.
-
If mortality occurs, the next lower dose is used.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)
This in vitro assay assesses the mutagenic potential of a substance to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Test Strains: At least five strains are used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent.
-
Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are mixed and plated on minimal agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for micronuclei in newly formed erythrocytes.
-
Test Animals: Healthy, young adult rodents (usually mice or rats).
-
Dose Administration: The test substance is typically administered once or twice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after the last administration.
-
Slide Preparation: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Analysis: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of cytotoxicity.
-
Evaluation: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes indicates a positive result.
Combined Chronic Toxicity/Carcinogenicity Study (OECD TG 453)
This long-term study evaluates both the chronic toxicity and carcinogenic potential of a substance.[15]
-
Test Animals: Rodents (usually rats) are the preferred species.
-
Study Duration: Typically 24 months for rats.
-
Dose Levels: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not cause mortality that would prevent a meaningful evaluation.
-
Administration: The test substance is administered daily, usually in the diet or drinking water.
-
Observations:
-
Clinical Observations: Daily checks for clinical signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly thereafter.
-
Hematology and Clinical Chemistry: Performed at 3, 6, 12, 18, and 24 months.
-
Ophthalmology: Examined prior to the study and at termination.
-
-
Pathology:
-
Gross Necropsy: Performed on all animals.
-
Histopathology: Comprehensive examination of organs and tissues from all control and high-dose animals, and all gross lesions from all animals.
-
Signaling Pathways
The primary mode of action for chlorophenoxy herbicides like 2,4-D in plants is as a synthetic auxin, leading to uncontrolled growth and cell death in susceptible broadleaf plants. In mammals, the toxicological effects are not mediated by this pathway. High doses of 2,4-D can lead to oxidative stress, which is a plausible, though not fully elucidated, mechanism for some of its toxic effects.
Conclusion
The toxicological profile of this compound is inferred from data on the closely related compound 2,4-D. Based on this surrogate data, the compound is expected to have low acute toxicity via the oral and dermal routes. While some in vitro and in vivo genotoxicity tests have shown positive results at high concentrations, the overall weight of evidence from long-term studies in rodents does not suggest a significant carcinogenic potential. Developmental effects have been observed, but typically at doses that also cause maternal toxicity. Standardized testing protocols, such as those provided by the OECD and EPA, are essential for any future toxicological evaluation of this specific compound.
References
- 1. Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. Carcinogenicity and genotoxicity of the herbicide 2,4,5-trichlorophenoxyethanol (TCPE) contaminated with dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the genotoxicity of 2,4-dichlorophenoxyacetic acid and its derivatives in mammalian cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genotoxicity of the herbicide 2,4-dichlorophenoxyacetic and a commercial formulation, 2,4-dichlorophenoxyacetic acid dimethylamine salt. I. Evaluation of DNA damage and cytogenetic endpoints in Chinese Hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of potential human carcinogenicity of the chlorophenoxy herbicides MCPA, MCPP, and 2,4-DP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 24d.info [24d.info]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. oehha.ca.gov [oehha.ca.gov]
- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 12. oecd.org [oecd.org]
- 13. epa.gov [epa.gov]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. wisnerbaum.com [wisnerbaum.com]
An In-depth Technical Guide on the Environmental Fate and Effects of Ethyl 2-(4-chlorophenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and toxicological effects of Ethyl 2-(4-chlorophenoxy)acetate. The information is curated for researchers, scientists, and professionals in drug development to understand the environmental impact of this compound.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its environmental distribution and behavior. A summary of the available data for this compound and its parent acid, 2,4-Dichlorophenoxyacetic acid (2,4-D), is presented below. The ester is expected to rapidly hydrolyze to the parent acid in the environment.
| Property | Value for this compound | Value for 2,4-Dichlorophenoxyacetic acid (2,4-D) | Reference |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | C₈H₆Cl₂O₃ | [1] |
| Molecular Weight | 249.09 g/mol | 221.04 g/mol | [1][2] |
| Melting Point | 96-98 °C | 140.5 °C | [2][3] |
| Boiling Point | 145°C at 2 mm Hg | Decomposes | [3] |
| Water Solubility | 63 mg/L (temperature not stated) | Varies with pH (anionic form is more soluble) | [3] |
| Vapor Pressure | Not available | 700 nPa at 25°C (for 2,4,5-T, a similar compound) | [4] |
| Octanol-Water Partition Coefficient (log Kow) | 3.5 | 2.58 - 2.83 | [5] |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Not available | 20 - 150 L/kg | [6] |
| pKa | Not applicable | 2.73 | [6] |
Environmental Fate
The environmental fate of this compound is largely dictated by its hydrolysis to 2,4-D. The subsequent fate of 2,4-D involves photolysis, biodegradation, and soil sorption.
Hydrolysis: this compound, as an ester, is susceptible to hydrolysis, especially under basic conditions, to form 2,4-Dichlorophenoxyacetic acid and ethanol.[7] The rate of hydrolysis is pH-dependent, being faster in alkaline and acidic conditions compared to neutral pH.[8]
Photolysis: The parent compound, 2,4-D, can undergo photolysis in sunlit surface waters.[6] The photodegradation half-life of 2,4-D in soil has been reported to be 68 days.[6] Photocatalytic degradation using materials like TiO2 and Ag₃PO₄/TiO₂ has been shown to be effective in degrading 2,4-D in water.[9][10]
The primary route of dissipation for 2,4-D in the environment is microbial degradation. Several microorganisms are capable of utilizing 2,4-D as a source of carbon and energy.[11][12] The biodegradation half-life of 2,4-D in aerobic mineral soil is approximately 6.2 days.[6] In anaerobic aquatic environments, it is more persistent, with a half-life ranging from 41 to 333 days.[6]
Soil Mobility: 2,4-D has a low to moderate potential for adsorption to soil and sediment, with Koc values typically ranging from 20 to 150 L/kg.[6] This suggests that it has the potential to be mobile in soil and may leach into groundwater. However, its relatively rapid biodegradation in aerobic soils mitigates this risk.[6] Adsorption is influenced by soil pH, organic matter content, and the presence of iron and manganese oxides.[13][14]
Volatilization: While the ester form may have some volatility, the parent acid, 2,4-D, has a low vapor pressure, and its salts are non-volatile, indicating that volatilization from water surfaces is not a significant environmental fate process.[6]
Ecotoxicological Effects
The ecotoxicity of this compound is primarily attributed to its hydrolysis product, 2,4-D. The toxicity of 2,4-D varies depending on the chemical form (acid, salt, or ester) and the tested organism.
| Organism Group | Endpoint | Value (mg/L) | Chemical Form | Reference |
| Fish | 96-hour LC50 (Cnesterodon decemmaculatus) | 1008 | 2,4-D DMA salt | [15] |
| Aquatic Invertebrates | 48-hour EC50 (Daphnia magna) | 14.3 µmol/L (for Fenoxaprop-p-ethyl, a similar ester) | Ester form | [8] |
| Algae | EC50 (Selenastrum capricornutum) | 51.2 | 2,4-D DMA salt | [16] |
| Algae | LC50 | 0.23 - >30 | 2,4-D ethylhexyl ester | [16] |
2,4-D is considered to have low toxicity to mammals on an acute oral basis, with LD50 values in rats ranging from 639 to 1646 mg/kg depending on the chemical form.[16] The acid and salt forms can cause severe eye irritation.[16]
Experimental Protocols
Detailed experimental protocols for assessing the environmental fate of chemicals are provided by organizations such as the OECD (Organisation for Economic Co-operation and Development) and the EPA (Environmental Protection Agency). Below are generalized methodologies relevant to the study of this compound.
-
Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values (typically 4, 7, and 9).
-
Methodology:
-
Prepare sterile aqueous buffer solutions at the desired pH values.
-
Add a known concentration of the test substance to each buffer solution.
-
Incubate the solutions at a constant temperature in the dark to prevent photolysis.
-
At various time intervals, take samples and analyze the concentration of the remaining test substance and the formation of the hydrolysis product (2,4-D) using a suitable analytical method like HPLC.
-
Determine the hydrolysis rate constant and half-life at each pH.
-
-
Objective: To determine the rate and route of biodegradation of this compound in aerobic soil.
-
Methodology:
-
Collect and characterize fresh soil samples.
-
Treat the soil with a known concentration of the test substance (often radiolabelled for easier tracking).
-
Incubate the treated soil in the dark at a constant temperature and moisture content.
-
Aerate the soil with CO₂-free, humidified air. Trap any evolved ¹⁴CO₂ (if using a radiolabelled compound).
-
At various time intervals, extract and analyze soil samples for the parent compound and its degradation products.
-
Determine the rate of degradation and the half-life of the parent compound. Identify major metabolites.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for an aerobic soil biodegradation study.
References
- 1. Acetic acid, (2,4-dichlorophenoxy)-, ethyl ester [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 2,4-dichlorophenoxyacetate CAS#: 533-23-3 [m.chemicalbook.com]
- 4. healthandenvironment.org [healthandenvironment.org]
- 5. 2,4-D-ethyl | C10H10Cl2O3 | CID 10780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. cdn.prexams.com [cdn.prexams.com]
- 8. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid and 4-chloro-2-methylphenoxyacetic acid in water by using TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid from aqueous solutions by Ag3PO4/TiO2 nanoparticles under visible light: kinetic and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Complete biodegradation of the oldest organic herbicide 2,4-Dichlorophenoxyacetic acid by engineering Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. Kinetics and isotherm analysis of 2,4-dichlorophenoxyl acetic acid adsorption onto soil components under oxic and anoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Toxic and genotoxic effects of the 2,4-dichlorophenoxyacetic acid (2,4-D)-based herbicide on the Neotropical fish Cnesterodon decemmaculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. juniperpublishers.com [juniperpublishers.com]
Ethyl 2-(4-chlorophenoxy)acetate: A Technical Guide for Plant Growth Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-chlorophenoxy)acetate is a synthetic plant growth regulator belonging to the phenoxyacetic acid class of auxins. While its parent compound, 4-chlorophenoxyacetic acid (4-CPA), is more widely studied, the ethyl ester form serves as a pro-hormone, readily hydrolyzed in plant tissues to release the active 4-CPA molecule.[1][2] This controlled release mechanism offers potential advantages in maintaining optimal auxin concentrations for various applications, particularly in promoting adventitious root formation for vegetative propagation of recalcitrant plant species. This technical guide provides an in-depth overview of the synthesis, mechanism of action, and experimental considerations for the use of this compound in plant research and development.
Physicochemical Properties and Synthesis
Table 1: Physicochemical Properties of this compound and 4-Chlorophenoxyacetic Acid
| Property | This compound | 4-Chlorophenoxyacetic Acid (4-CPA) |
| IUPAC Name | This compound | 2-(4-chlorophenoxy)acetic acid |
| CAS Number | 6390-37-0 | 122-88-3[3] |
| Molecular Formula | C10H11ClO3 | C8H7ClO3[3] |
| Molecular Weight | 214.64 g/mol | 186.59 g/mol [3] |
| Appearance | - | White crystalline solid |
| Solubility | - | Sparingly soluble in water |
Synthesis of this compound
A common method for the synthesis of this compound involves the Williamson ether synthesis, followed by esterification. The general reaction scheme is as follows:
Caption: General workflow for the synthesis of this compound.
A detailed experimental protocol for the synthesis of the parent acid, 4-chlorophenoxyacetic acid, can be adapted for the synthesis of the ethyl ester.[4] The key modification would be the use of ethyl chloroacetate instead of chloroacetic acid in the reaction with 4-chlorophenolate.
Mechanism of Action: An Auxin Analog
This compound is believed to be hydrolyzed in planta to its active form, 4-chlorophenoxyacetic acid (4-CPA). 4-CPA mimics the action of the natural auxin, indole-3-acetic acid (IAA), by binding to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[5][6] This binding event promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The degradation of Aux/IAA proteins relieves the repression of Auxin Response Factors (ARFs), which then regulate the transcription of auxin-responsive genes, ultimately leading to various physiological responses, including cell division, elongation, and differentiation, which are crucial for processes like adventitious root formation.[7]
Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Receptor Binding Affinity
Quantitative data on the binding of 4-CPA to different TIR1/AFB receptors is limited but suggests it interacts with these receptors. A study comparing various auxins showed that 4-chlorophenoxyacetic acid has a binding activity to TIR1 and AFB5 receptors.[8]
Table 2: Relative Binding of 4-Chlorophenoxyacetic Acid to TIR1 and AFB5 Receptors
| Compound | TIR1 Binding (% of IAA) | AFB5 Binding (% of IAA) |
| 4-Chlorophenoxyacetic acid | 35 | 1 |
Data adapted from a study on auxin herbicide binding.[8] The values represent the magnitude of association normalized to the binding of IAA.
Efficacy in Plant Growth Regulation
The primary application of this compound as a plant growth regulator is in the promotion of adventitious root formation in cuttings, particularly in woody and ornamental species that are difficult to propagate vegetatively.[9] The slow release of the active 4-CPA is thought to provide a sustained auxin signal, which is beneficial for the complex process of root initiation and development.
While specific quantitative data for the ethyl ester is scarce in publicly available literature, studies on the parent compound, 4-CPA, and other phenoxy auxins provide valuable insights. For instance, a study on tomato fruit development showed that 4-CPA application can increase fruit number.[10] Another study on mung bean cuttings indicated that other synthetic auxins like 2,4-D can influence root initiation.[11]
Table 3: Hypothetical Dose-Response of this compound on Adventitious Rooting of a Model Woody Plant Cutting
| Concentration (µM) | Mean Number of Roots per Cutting | Mean Root Length (cm) |
| 0 (Control) | 2.5 ± 0.8 | 1.2 ± 0.3 |
| 1 | 8.2 ± 1.5 | 2.5 ± 0.5 |
| 10 | 15.6 ± 2.1 | 3.8 ± 0.6 |
| 50 | 12.1 ± 1.9 | 3.2 ± 0.4 |
| 100 | 7.8 ± 1.3 | 2.1 ± 0.4 |
This table is a hypothetical representation based on typical auxin dose-response curves and is for illustrative purposes only. Actual results will vary depending on the plant species, cutting type, and experimental conditions.
Experimental Protocols
Synthesis of 4-Chlorophenoxyacetic Acid (Parent Compound)
This protocol is for the synthesis of the active acid form and can be adapted for the synthesis of the ethyl ester by substituting chloroacetic acid with ethyl chloroacetate.[4]
Materials:
-
4-chlorophenol
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Hydrochloric acid (HCl, 6 M)
-
Distilled water
-
Round bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Hirsch funnel and vacuum filtration apparatus
Procedure:
-
Prepare a 1 M solution of sodium 4-chlorophenolate by dissolving 4-chlorophenol in an appropriate amount of NaOH solution.
-
In a round bottom flask, add the required amount of chloroacetic acid.
-
Add the sodium 4-chlorophenolate solution to the flask and swirl to dissolve the acid.
-
Attach a reflux condenser and heat the reaction mixture in a boiling water bath for 30 minutes.
-
After cooling, quench the reaction by adding approximately 1 mL of 6 M HCl.
-
Cool the mixture in an ice bath to precipitate the 4-chlorophenoxyacetic acid.
-
Collect the white precipitate by vacuum filtration using a Hirsch funnel and wash with cold distilled water.
-
The crude product can be purified by recrystallization.
Adventitious Rooting Assay
This is a general protocol for assessing the efficacy of this compound in promoting adventitious root formation in plant cuttings.
Caption: A typical workflow for an adventitious rooting assay.
Materials:
-
Healthy, uniform plant cuttings (e.g., woody or herbaceous species)
-
This compound
-
Solvent for stock solution (e.g., ethanol or DMSO)
-
Distilled water
-
Rooting medium (e.g., perlite, vermiculite, or a sterile agar-based medium)
-
Trays or containers for incubation
-
Growth chamber or greenhouse with controlled temperature, humidity, and light
Procedure:
-
Preparation of Cuttings: Take uniform cuttings (e.g., 10-15 cm in length) from healthy stock plants. Remove the lower leaves.
-
Preparation of Treatment Solutions: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of working solutions of different concentrations (e.g., 1, 10, 50, 100 µM) in distilled water. Include a control solution with the same concentration of the solvent used for the stock solution.
-
Treatment: Dip the basal end (approximately 2 cm) of the cuttings in the respective treatment solutions for a defined period (e.g., 5-10 seconds for a quick dip, or several hours for a prolonged treatment).
-
Incubation: Plant the treated cuttings in the rooting medium. Place the trays in a growth chamber or greenhouse with controlled conditions (e.g., 25°C, high humidity, and a 16-hour photoperiod).
-
Data Collection: After a set period (e.g., 2-4 weeks), carefully remove the cuttings from the medium and record the following parameters:
-
Rooting percentage (the percentage of cuttings that formed roots).
-
Number of primary roots per cutting.
-
Length of the longest root or average root length per cutting.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different concentrations of this compound on rooting.
Conclusion
This compound holds promise as a synthetic plant growth regulator, particularly for its potential in promoting adventitious root formation through the controlled release of its active form, 4-CPA. While further research is needed to establish optimal application rates and to fully elucidate its specific interactions within the auxin signaling pathway, the information presented in this guide provides a solid foundation for researchers and drug development professionals to explore its utility in various plant science applications. The provided experimental protocols offer a starting point for the synthesis and bio-efficacy testing of this compound, paving the way for its potential use in improving plant propagation and other agricultural practices.
References
- 1. researchgate.net [researchgate.net]
- 2. Revolutionizing plant propagation with synthetic auxin - Nanion Technologies [nanion.de]
- 3. 4-Chlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 4. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 5. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Frontiers | Exogenous hormones supplementation improve adventitious root formation in woody plants [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. hort [journals.ashs.org]
An In-depth Technical Guide to the Herbicidal Properties of Phenoxyacetates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenoxyacetates are a class of synthetic herbicides that have been pivotal in selective weed control for decades. Structurally analogous to the natural plant hormone indole-3-acetic acid (IAA), they function as auxin mimics.[1] This guide provides a comprehensive technical overview of their mechanism of action, quantitative efficacy, and the experimental protocols used to evaluate their herbicidal properties. Phenoxyacetates primarily target broadleaf weeds, inducing rapid, uncontrolled growth that ultimately leads to plant death, while most grass species remain relatively unaffected.[1][2]
Mechanism of Action: The Auxin Signaling Pathway
The primary mode of action for phenoxyacetate herbicides is the disruption of the auxin signaling pathway. In a healthy plant, the concentration of the natural auxin, IAA, is tightly regulated to control cell enlargement, division, and overall development.[3] Phenoxyacetates overwhelm this regulatory system.[4]
At the molecular level, these synthetic auxins bind to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[5][6] This binding event acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB complex and Aux/IAA transcriptional repressors.[5][7] This enhanced interaction triggers the polyubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[2][8]
With the Aux/IAA repressors removed, Auxin Response Factors (ARFs), a class of transcription factors, are liberated to activate the expression of auxin-responsive genes.[4][7] The resulting overstimulation of these genes leads to the characteristic symptoms of phenoxyacetate herbicidal action, including epinasty (twisting of stems and petioles), tissue proliferation, and ultimately, plant death.[9]
Figure 1: Phenoxyacetate action on the auxin signaling pathway.
Quantitative Data on Herbicidal Efficacy
The efficacy of phenoxyacetate herbicides can be quantified using various metrics, most commonly the half-maximal inhibitory concentration (IC50) or the effective dose required to cause a 50% response (ED50). These values are crucial for comparing the potency of different compounds and determining appropriate field application rates.
Table 1: Efficacy of Selected Phenoxyacetate Herbicides
| Compound | Target Species | Metric | Value | Reference |
| Novel Longifolene-Derived Phenoxyacetates | ||||
| Compound 6b (2,4-D derivative) | Brassica campestris (root growth) | IC50 | ~0.0002 mmol L⁻¹ | [1] |
| Compound 6c (MCPA derivative) | Brassica campestris (root growth) | IC50 | ~0.0002 mmol L⁻¹ | [1] |
| Compound 6c (MCPA derivative) | Oryza sativa (rice, root growth) | IC50 | 0.000085 mmol L⁻¹ | [10] |
| α-(phenoxyacetoxy)methylphosphonates | ||||
| (S)-IB7 | Chickweed | ED50 | 22.8 gai/ha | |
| Common Phenoxyacetic Acids | ||||
| 2,4-D (amine salt) | Rat (oral) | LD50 | 639 mg/kg | [11] |
| 2,4-D | Various broad-leaved plants | IC50 (root growth) | 0.07 - 12 mg a.i. L⁻¹ | [12] |
| MCPA | Various broad-leaved plants | IC50 (root growth) | 0.07 - 12 mg a.i. L⁻¹ | [12] |
Note: IC50 and ED50 values are highly dependent on the experimental conditions, including the target species, growth stage, and environmental factors.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol is designed to determine the herbicidal efficacy (e.g., ED50) of a phenoxyacetate compound on a target weed species at the whole-plant level.[13][14]
1. Seed Preparation and Germination:
- Collect mature seeds from a susceptible population of the target weed species.[13]
- Store seeds in dry, cool conditions until use.
- Germinate seeds in petri dishes on moistened filter paper or directly in seedling trays with a suitable potting medium. Germination methods may need to be optimized based on the species' dormancy requirements.[13]
2. Plant Cultivation:
- Transplant seedlings at a uniform growth stage (e.g., 2-3 leaf stage) into individual pots containing a standardized soil or potting mix.[13]
- Grow plants in a controlled environment (greenhouse) with consistent temperature, light, and humidity.
- Water and fertilize as needed to ensure healthy growth.
3. Herbicide Application:
- Prepare a stock solution of the phenoxyacetate herbicide in a suitable solvent.
- Create a series of dilutions to achieve a range of doses that are expected to span from no effect to complete plant death. A logarithmic series of doses is recommended.
- Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.[13] Include a control group sprayed only with the solvent.
- Randomize the placement of pots to avoid positional effects in the greenhouse.
4. Data Collection and Analysis:
- Assess plant injury at set time points after treatment (e.g., 7, 14, and 21 days).
- Visual injury ratings can be used, or quantitative measurements such as plant height, fresh weight, or dry weight can be taken.
- Calculate the percent inhibition or injury relative to the untreated control for each dose.
- Fit the data to a dose-response curve (e.g., a log-logistic model) to determine the ED50 value.[15]
// Nodes
A[label="1. Seed Collection\n& Preparation"];
B[label="2. Seed Germination\n& Seedling Growth"];
C [label="3. Transplanting to Pots"];
D [label="4. Acclimatization in\nControlled Environment"];
E [label="5. Herbicide Dose Preparation\n(Logarithmic Series)"];
F [label="6. Calibrated Spray Application"];
G [label="7. Post-Treatment Growth Period"];
H [label="8. Data Collection\n(Visual Rating, Biomass)"];
I[label="9. Dose-Response Analysis"];
J [label="10. Determination of\nED50 / IC50 Values", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
A -> B;
B -> C;
C -> D;
E -> F;
D -> F;
F -> G;
G -> H;
H -> I;
I -> J;
}
Figure 2: Experimental workflow for whole-plant herbicide efficacy testing.
Protocol 2: In Vitro TIR1-Aux/IAA Interaction Assay
This protocol outlines a method to assess how a phenoxyacetate compound mediates the interaction between the TIR1 receptor and an Aux/IAA repressor, which is the core biochemical event in its mechanism of action. This can be adapted from yeast two-hybrid or in vitro pull-down assays.[16][17]
1. Protein Expression and Purification:
- Clone the coding sequences for the specific TIR1 (or AFB) receptor and the Aux/IAA protein of interest into appropriate expression vectors (e.g., with GST and Myc tags, respectively).
- Express the proteins in a suitable system (e.g., E. coli, insect cells, or a cell-free system).
- Purify the recombinant proteins using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins, anti-Myc beads for Myc-tagged proteins).
2. In Vitro Pull-Down Assay:
- Immobilize the GST-tagged Aux/IAA protein on Glutathione-Sepharose beads.
- Prepare reaction mixtures containing the immobilized GST-Aux/IAA, purified Myc-TIR1, and varying concentrations of the phenoxyacetate compound (or IAA as a positive control). Include a no-herbicide control.
- Incubate the mixtures at 4°C with gentle rotation to allow for protein-protein interaction.
- Wash the beads several times with a binding buffer to remove non-specifically bound proteins.
- Elute the bound proteins from the beads.
3. Detection and Quantification:
- Separate the eluted proteins using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
- Transfer the separated proteins to a nitrocellulose or PVDF membrane for Western blotting.
- Probe the membrane with a primary antibody specific to the Myc-tag on the TIR1 protein.
- Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
- Quantify the band intensity of the co-precipitated Myc-TIR1 to determine the relative strength of the interaction at different phenoxyacetate concentrations. An increase in the amount of pulled-down TIR1 in the presence of the phenoxyacetate indicates that the compound promotes the interaction.[16]
Conclusion
Phenoxyacetate herbicides remain a vital tool in modern agriculture due to their high selectivity and effectiveness. A thorough understanding of their molecular mechanism—the hijacking of the auxin signaling pathway—is critical for the development of new herbicidal compounds and for managing the evolution of herbicide resistance. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers engaged in the study and development of this important class of herbicides. By employing rigorous bioassays and in vitro interaction studies, scientists can continue to refine and innovate in the field of weed science.
References
- 1. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Weed Submission for Herbicide Resistance Testing | Plant Agriculture [plant.uoguelph.ca]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 10. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. deq.mt.gov [deq.mt.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cambridge.org [cambridge.org]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-(4-chlorophenoxy)acetate from 4-nitrophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 2-(4-chlorophenoxy)acetate is a chemical intermediate, structurally related to phenoxy herbicides such as 2,4-D, which function by mimicking the plant growth hormone auxin, leading to uncontrolled growth in broad-leaf plants.[1] The synthesis of this compound from 4-nitrophenol is a multi-step process involving key organic transformations. This document provides detailed protocols for a four-step synthesis route: 1) reduction of the nitro group, 2) diazotization of the resulting amine, 3) a Sandmeyer reaction to install the chloro group, and 4) a Williamson ether synthesis to yield the final product.
Overall Synthetic Workflow
The synthesis transforms 4-nitrophenol into this compound through four sequential reactions. The process begins with the reduction of the nitro group to an amine, followed by the conversion of the amine to a diazonium salt. This intermediate is then subjected to a Sandmeyer reaction to substitute the diazonium group with chlorine. The final step is an etherification reaction to produce the target ester.
Caption: Overall synthetic pathway from 4-nitrophenol.
Step 1: Reduction of 4-Nitrophenol to 4-Aminophenol
Principle: The nitro group of 4-nitrophenol is reduced to a primary amine, 4-aminophenol. While various methods exist, including catalytic hydrogenation and the use of reducing agents like NaBH4, a cost-effective and efficient method involves the use of iron metal in the presence of an acidic catalyst like ammonium chloride.[2]
Experimental Protocol:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To the flask, add 4-nitrophenol (1.0 eq), iron powder (3.0 eq), and ammonium chloride (1.0 eq).
-
Add a solvent mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
After completion, filter the hot reaction mixture through a pad of celite to remove the iron and iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain crude 4-aminophenol.
-
The product can be purified by recrystallization from water or an ethanol/water mixture.
Data Summary:
| Parameter | Value/Condition | Reference |
| Starting Material | 4-Nitrophenol | [2] |
| Reagents | Iron (Fe) powder, Ammonium Chloride (NH₄Cl) | [2] |
| Solvent | Ethanol/Water | [2] |
| Temperature | Reflux (80-90°C) | [2] |
| Reaction Time | 2-4 hours | [2] |
| Typical Yield | 85-95% | [2] |
Step 2 & 3: Diazotization and Sandmeyer Reaction to Yield 4-Chlorophenol
Principle: This two-part step first converts the primary aromatic amine (4-aminophenol) into an aryl diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[3][4] The resulting diazonium salt is a versatile intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas).[4] In the subsequent Sandmeyer reaction, the diazonium salt is treated with a copper(I) salt, in this case, copper(I) chloride, which catalyzes the replacement of the diazonio group with a chloride ion.[5][6]
Caption: Simplified mechanism of the Sandmeyer reaction.
Experimental Protocol:
-
Diazotization:
-
Dissolve 4-aminophenol (1.0 eq) in an aqueous solution of hydrochloric acid (approx. 3.0 eq) in a beaker, cooling the mixture in an ice-salt bath to 0-5°C.
-
In a separate flask, prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred 4-aminophenol solution, ensuring the temperature remains below 5°C. The formation of the diazonium salt is typically complete after 15-20 minutes of stirring in the cold.
-
-
Sandmeyer Reaction:
-
In a separate reaction vessel, dissolve copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.
-
The product, 4-chlorophenol, can be isolated by steam distillation or solvent extraction (e.g., with diethyl ether or dichloromethane).
-
Purify the crude product by recrystallization or distillation.
-
Data Summary:
| Parameter | Value/Condition | Reference |
| Starting Material | 4-Aminophenol | [4][5] |
| Reagents | NaNO₂, HCl, CuCl | [4][5][6] |
| Temperature | 0-5°C for diazotization | [3] |
| Reaction Time | 1-2 hours total | General Knowledge |
| Typical Yield | 60-80% | General Knowledge |
Step 4: Williamson Ether Synthesis of this compound
Principle: The Williamson ether synthesis is a reliable method for forming ethers.[7] In this step, the hydroxyl group of 4-chlorophenol is deprotonated by a weak base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile in an Sₙ2 reaction, attacking the electrophilic carbon of ethyl chloroacetate and displacing the chloride leaving group to form the desired ether product.[7][8][9]
Caption: General mechanism of the Williamson ether synthesis.
Experimental Protocol:
-
To a round-bottom flask containing a magnetic stirrer, add 4-chlorophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃) (1.5 eq), and a polar aprotic solvent such as acetone or DMF.[2]
-
Add ethyl chloroacetate (1.1 eq) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by a dilute NaOH solution to remove any unreacted phenol, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Data Summary:
| Parameter | Value/Condition | Reference |
| Starting Material | 4-Chlorophenol | [2][8] |
| Reagents | Ethyl chloroacetate, K₂CO₃ | [2][8] |
| Solvent | Acetone or DMF | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 6-12 hours | [2] |
| Typical Yield | 70-90% | General Knowledge |
Final Product Characterization
This compound
-
Molecular Formula: C₁₀H₁₁ClO₃[10]
-
Molecular Weight: 214.65 g/mol [10]
-
Appearance: Typically a liquid or low-melting solid.
-
Spectroscopic Data: The structure should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Reference spectra may be available in chemical databases.
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Diazotisation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Ethyl(4-chlorophenoxy)acetate | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for the Synthesis of Ethyl 2-(4-chlorophenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Ethyl 2-(4-chlorophenoxy)acetate, a valuable intermediate in pharmaceutical and herbicide development. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.
Introduction
This compound is synthesized via a nucleophilic substitution reaction (SN2) between 4-chlorophenate and an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. The reaction, known as the Williamson ether synthesis, proceeds by deprotonating the phenol with a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide to form the ether linkage. This method is highly effective for the preparation of unsymmetrical ethers.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the product in this synthesis protocol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Typical Quantity (per 10 mmol 4-chlorophenol) | Physical State | Boiling Point (°C) |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | Starting Material | 1.29 g | Solid | 220 |
| Ethyl Chloroacetate | C₄H₇ClO₂ | 122.55 | Reagent | 1.35 g (1.1 eq) | Liquid | 144-146 |
| Sodium Hydroxide | NaOH | 40.00 | Base | 0.44 g (1.1 eq) | Solid | 1390 |
| Acetone | C₃H₆O | 58.08 | Solvent | 50 mL | Liquid | 56 |
| Diethyl Ether | C₄H₁₀O | 74.12 | Extraction Solvent | 100 mL | Liquid | 34.6 |
| This compound | C₁₀H₁₁ClO₃ | 214.65 | Product | Theoretical Yield: 2.15 g | Liquid | 145 °C at 2 mmHg [1] |
Note: The typical yield for Williamson ether synthesis ranges from 50-95%, depending on the specific reaction conditions and purity of reagents.
Experimental Protocol
This protocol details the synthesis of this compound from 4-chlorophenol and ethyl chloroacetate.
Materials and Reagents:
-
4-Chlorophenol
-
Ethyl chloroacetate
-
Sodium hydroxide (pellets)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.29 g, 10 mmol).
-
Add 50 mL of anhydrous acetone to the flask and stir until the 4-chlorophenol is completely dissolved.
-
Carefully add sodium hydroxide pellets (0.44 g, 11 mmol) to the solution. The mixture will become cloudy as the sodium 4-chlorophenate salt forms.
-
-
Addition of Ethyl Chloroacetate:
-
Attach a reflux condenser to the round-bottom flask.
-
Slowly add ethyl chloroacetate (1.35 g, 11 mmol) to the stirring mixture at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to reflux using a heating mantle and continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone using a rotary evaporator.
-
To the resulting residue, add 50 mL of deionized water and transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers in the separatory funnel.
-
-
Washing the Organic Layer:
-
Wash the combined organic layer with 50 mL of saturated sodium bicarbonate solution to remove any unreacted chloroacetic acid (formed from hydrolysis of the ester).
-
Wash the organic layer with 50 mL of brine to remove any remaining water-soluble impurities.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator to yield the crude this compound as an oil.
-
-
Purification (Optional):
-
The crude product can be further purified by vacuum distillation to obtain a colorless to pale yellow liquid.
-
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism):
Caption: Mechanism of the Williamson ether synthesis for this compound.
References
Application Notes and Protocols for the Analytical Detection of Ethyl 2-(4-chlorophenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-chlorophenoxy)acetate is a chemical compound belonging to the phenoxyacetate class, which includes several widely used herbicides. Its detection and quantification are crucial for environmental monitoring, food safety, and in the context of drug development where it might be an impurity or a starting material. These application notes provide detailed protocols for the analysis of this compound in various matrices using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Analytical Methods Overview
The primary methods for the determination of this compound are based on chromatographic techniques. Due to its volatility, GC-MS is a highly suitable method, offering excellent separation and sensitive detection. HPLC is also a viable option, particularly for samples where the analyte is less volatile or when derivatization is not desirable. It is important to note that phenoxyacetate esters can be susceptible to hydrolysis to the parent acid, 2-(4-chlorophenoxy)acetic acid, especially under non-neutral pH conditions.[1] Analytical methods often involve a hydrolysis step to quantify the total residue as the acid.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS provides high selectivity and sensitivity for the analysis of this compound. The method described below is adapted from established procedures for similar phenoxy acid esters and related compounds.
Experimental Protocol: GC-MS
1. Sample Preparation (Water Matrix)
-
Objective: To extract this compound from water samples and concentrate it for GC-MS analysis.
-
Materials:
-
Water sample (100 mL)
-
Dichloromethane (DCM), pesticide residue grade
-
Sodium sulfate, anhydrous
-
Separatory funnel (250 mL)
-
Rotary evaporator or nitrogen evaporator
-
GC vials with inserts
-
-
Procedure:
-
Measure 100 mL of the water sample into a 250 mL separatory funnel.
-
Add 20 mL of DCM to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the lower organic layer into a clean flask.
-
Repeat the extraction twice more with 20 mL portions of DCM.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the dried extract and concentrate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
-
2. Sample Preparation (Soil/Sediment Matrix)
-
Objective: To extract this compound from solid matrices.
-
Materials:
-
Soil/sediment sample (10 g, air-dried and sieved)
-
Acetone and Hexane (1:1, v/v), pesticide residue grade
-
Anhydrous sodium sulfate
-
Centrifuge and centrifuge tubes (50 mL)
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil)
-
Rotary evaporator or nitrogen evaporator
-
-
Procedure:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of the acetone/hexane mixture and 5 g of anhydrous sodium sulfate.
-
Vortex for 1 minute and then sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction twice more with 20 mL of the solvent mixture.
-
Combine the extracts and concentrate to 1-2 mL.
-
Perform a cleanup step using a Florisil SPE cartridge, eluting with a suitable solvent mixture (e.g., diethyl ether/hexane).
-
Evaporate the eluate to a final volume of 1 mL for GC-MS analysis.
-
3. GC-MS Instrumental Parameters
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890A GC with 5973N MS).[2]
-
Column: DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent).[2]
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program: Initial temperature of 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min. (This is an adapted program; optimization is recommended).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity or full scan for qualitative analysis. Key ions for this compound can be determined from its mass spectrum.[3]
-
Quantitative Data (GC-MS)
The following table summarizes typical performance characteristics for GC-MS analysis of related phenoxy acid herbicides, which can be expected for this compound with proper method validation.
| Parameter | Expected Value | Reference for Similar Compounds |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | [2] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L | [2] |
| Linearity (R²) | > 0.99 | [4] |
| Recovery | 85 - 110% | [5] |
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC with UV detection is a robust method for the quantification of this compound. This method is particularly useful for samples that may be difficult to volatilize.
Experimental Protocol: HPLC
1. Sample Preparation
-
Sample preparation protocols for HPLC are similar to those for GC-MS, with the final solvent being compatible with the HPLC mobile phase (e.g., acetonitrile or methanol).
2. HPLC Instrumental Parameters
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v), with 0.1% acetic acid.[6] Gradient elution may be necessary for complex matrices.
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Detector: UV detector set at a wavelength of 230 nm or 280 nm.[4][6]
-
Injection Volume: 20 µL.
Quantitative Data (HPLC)
The following table presents typical performance data for HPLC analysis of the corresponding acid, 2-(4-chlorophenoxy)acetic acid, which are indicative of the expected performance for the ethyl ester.
| Parameter | Expected Value | Reference for Similar Compounds |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | [7] |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L | [4][7] |
| Linearity (R²) | > 0.999 | [4] |
| Recovery | 90 - 105% | [4] |
HPLC Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. Acetic acid, (2,4-dichlorophenoxy)-, ethyl ester [webbook.nist.gov]
- 4. ajol.info [ajol.info]
- 5. Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kemiaszakmodszertan.ttk.elte.hu [kemiaszakmodszertan.ttk.elte.hu]
- 7. deswater.com [deswater.com]
Application Note: High-Sensitivity Analysis of Phenoxy Herbicide Residues in Environmental Samples by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenoxy herbicides are a class of selective herbicides widely used in agriculture and land management to control broadleaf weeds. Due to their potential for environmental contamination and adverse health effects, sensitive and reliable methods for their detection and quantification in various matrices are crucial. This application note details a robust gas chromatography-tandem mass spectrometry (GC-MS/MS) method for the analysis of phenoxy herbicide residues in water, soil, and plant matrices. The method involves sample extraction, derivatization to enhance volatility, and subsequent analysis by GC-MS/MS, offering high sensitivity and selectivity.
Experimental Protocols
Sample Preparation
The sample preparation procedure is critical for the effective extraction of phenoxy herbicides and removal of interfering matrix components. The following protocols are recommended for different sample types.
-
Adjust the pH of the sample to >12 with a suitable base (e.g., 1M KOH) to hydrolyze any esters to their acid form. Let the sample sit for at least one hour at room temperature.[4][5]
-
Acidify the sample to a pH of <2 with a strong acid (e.g., formic acid or HCl) to protonate the phenoxy acids.[4][5]
-
Perform a liquid-liquid extraction by transferring the acidified sample to a separatory funnel and extracting twice with 60 mL of methylene chloride or ethyl ether.[1][2]
-
Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.
-
Concentrate the extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1-2 mL of isooctane or methanol) for derivatization.[1]
1.2. Soil Samples [1]
-
Weigh 50 g of the soil sample and mix it with 50 g of anhydrous sodium sulfate to remove moisture.[1]
-
Transfer the mixture to an extraction vessel and add 100 mL of methylene chloride.[1]
-
Sonicate the sample for 15 minutes to ensure efficient extraction.[1]
-
Decant the methylene chloride extract and dry it over anhydrous sodium sulfate.
-
Concentrate the extract and reconstitute as described for water samples.
1.3. Plant Material (e.g., Lawn Clippings) [1]
-
Weigh 10 g of the plant material and mix with 15 g of anhydrous sodium sulfate.[1]
-
Add 150 mL of methylene chloride and sonicate for 15 minutes.[1]
-
Filter the extract to remove solid plant material.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract and reconstitute as described for water samples.
Derivatization
Phenoxy acids are not volatile enough for direct GC analysis and require derivatization to convert them into their more volatile ester forms. Methylation is a common and effective derivatization technique.
2.1. Methylation with Boron Trifluoride-Methanol [2][3]
-
To the concentrated extract, add 1 mL of 14% boron trifluoride-methanol solution.
-
Heat the vial at 60°C for 30 minutes.
-
After cooling, add 5 mL of pesticide-grade water and 2 mL of hexane.
-
Vortex the mixture vigorously for 1 minute.
-
Allow the layers to separate and carefully transfer the upper hexane layer containing the methylated herbicides to a clean vial for GC-MS/MS analysis.
2.2. Methylation with Diazomethane
Note: Diazomethane is a hazardous and potentially explosive reagent and should be handled with extreme caution in a well-ventilated fume hood by experienced personnel.
An alternative to BF3-methanol is the use of diazomethane, which rapidly and quantitatively converts carboxylic acids to their methyl esters at room temperature.[2][3]
GC-MS/MS Analysis
The use of a triple quadrupole mass spectrometer in MS/MS mode provides high selectivity and sensitivity, which is crucial for analyzing complex environmental samples.[1]
3.1. Instrumental Conditions [1]
| Parameter | Setting |
| Gas Chromatograph | TRACE GC Ultra or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1.0 min) |
| Injection Volume | 1-2 µL |
| Carrier Gas | Helium |
| Column Flow | 1.5 mL/min |
| GC Column | Restek Rtx™-5; 0.18 mm ID x 40 m; 0.2 µm film thickness |
| Oven Program | 100°C (hold 1 min), ramp at 10°C/min to 300°C (hold 4 min) |
| Mass Spectrometer | PolarisQ Ion Trap or equivalent triple quadrupole MS |
| Ion Source Temp | 250°C |
| Ionization Mode | Electron Impact (EI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
3.2. MRM Transitions
Specific precursor-to-product ion transitions should be optimized for each target phenoxy herbicide methyl ester to ensure maximum sensitivity and specificity.
Data Presentation
The following table summarizes the performance data for the analysis of selected phenoxy herbicides in various matrices.
| Herbicide | Matrix | Recovery (%) | LOD | LOQ | Reference |
| 2,4-D | Water | 92 | 10 ng/L | - | [3] |
| Silvex | Water | 90 | 2 ng/L | - | [3] |
| 2,4,5-T | Water | 98 | 2 ng/L | - | [3] |
| MCPA | Food Crops | 70-95 | - | 0.05 mg/kg | [6] |
| MCPP | Food Crops | 70-95 | - | 0.05 mg/kg | [6] |
| 4-chloro-2-methylphenoxy acetic acid | Water | - | 3.04 ng/L | - | [7] |
| 4-chloro-2-methylphenoxy propanoic acid | Water | - | 0.80 ng/L | - | [7] |
LOD: Limit of Detection, LOQ: Limit of Quantification
Visualization
The following diagram illustrates the overall experimental workflow for the GC-MS/MS analysis of phenoxy herbicide residues.
Caption: Experimental workflow for phenoxy herbicide residue analysis.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. Determination of phenoxy acid herbicides in water by electron-capture and microcoulometric gas chromatography [pubs.usgs.gov]
- 4. epa.gov [epa.gov]
- 5. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 2-(4-chlorophenoxy)acetate in Plant Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-chlorophenoxy)acetate is a synthetic compound belonging to the phenoxyalkanoic acid class, which includes the well-known synthetic auxin, 2,4-Dichlorophenoxyacetic acid (2,4-D).[1] While direct studies on the application of this compound in plant cell culture are not extensively documented, its structural similarity to 2,4-D suggests it likely functions as a synthetic auxin. It is plausible that in the aqueous environment of plant culture media, the ethyl ester is hydrolyzed to its active form, 2-(4-chlorophenoxy)acetic acid, which then elicits auxin-like responses.[2]
At low concentrations, synthetic auxins like 2,4-D are instrumental in plant tissue culture for inducing callus formation (dedifferentiation of somatic tissues), promoting cell division, and initiating somatic embryogenesis.[3][4] Their stability compared to the natural auxin, indole-3-acetic acid (IAA), makes them highly effective for these purposes.[5] However, at high concentrations, these compounds act as herbicides by inducing uncontrolled, unsustainable growth, leading to ethylene production, oxidative stress, and ultimately, cell death.[6][7]
These application notes provide a comprehensive guide for the utilization of this compound in plant cell culture, with protocols and concentration ranges largely extrapolated from the extensive data available for its close analog, 2,4-D.
Mechanism of Action: A Presumptive Pathway
The presumed mechanism of action for this compound, following its hydrolysis to the active acid form, mirrors that of other synthetic auxins. The active molecule binds to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1), which is part of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[5] This binding event facilitates the ubiquitination and subsequent degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, which in turn stimulates cell division, elongation, and differentiation, leading to callus formation and other developmental processes in vitro.[3][5]
At herbicidal concentrations, the overstimulation of this pathway leads to a hormonal imbalance, including a massive increase in the production of the stress hormone ethylene.[7][8] This, coupled with the generation of reactive oxygen species (ROS), results in cellular damage and programmed cell death.[7]
Signaling Pathway of Synthetic Auxins
Caption: Presumptive signaling pathway of this compound.
Data Presentation
The optimal concentration of a synthetic auxin is highly dependent on the plant species, the type of explant, and the desired outcome (e.g., callus induction vs. somatic embryogenesis). The following tables provide a summary of effective concentrations of 2,4-D reported in various studies, which can serve as a starting point for optimizing the concentration of this compound.
Table 1: Recommended Starting Concentrations of 2,4-D for Callus Induction in Various Plant Species (as a proxy for this compound)
| Plant Species | Explant Type | 2,4-D Concentration (mg/L) | Reference (Illustrative) |
| Allium cepa | Root tips | 0.67 - 4.02 | [9] |
| Nicotiana tabacum (BY-2 cells) | Cell suspension | 0.2 | [8] |
| Daucus carota | Hypocotyl | 1.0 | [10] |
| General Use | Various | 0.01 - 10.0 |
Table 2: Template for a Dose-Response Experiment
| Concentration of this compound (mg/L) | Callus Induction Frequency (%) | Callus Fresh Weight (g) | Callus Dry Weight (mg) | Morphology/Observations |
| 0 (Control) | ||||
| 0.1 | ||||
| 0.5 | ||||
| 1.0 | ||||
| 2.0 | ||||
| 5.0 | ||||
| 10.0 |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution of this compound
Materials:
-
This compound powder
-
Ethanol or 1N NaOH[7]
-
Sterile, purified water
-
Sterile volumetric flask (e.g., 50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Sterile syringe filter (0.22 µm)
-
Sterile storage bottles (amber or wrapped in foil)
Procedure:
-
Weigh 100 mg of this compound powder and place it into a sterile beaker or flask.
-
Add a minimal amount of a suitable solvent to dissolve the powder. Typically, 2-5 mL of ethanol or 1N NaOH is used for synthetic auxins.[7] Gentle warming may be required if using ethanol.
-
Once the powder is completely dissolved, slowly add sterile, purified water while stirring to bring the total volume to 100 mL. This creates a 1 mg/mL stock solution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected storage bottle.
-
Store the stock solution at 2-8°C. It is recommended to prepare fresh stock solutions every few months to ensure potency.
Protocol 2: Incorporation into Plant Cell Culture Medium
Materials:
-
Prepared stock solution of this compound (1 mg/mL)
-
Autoclaved plant culture medium (e.g., Murashige and Skoog (MS) medium) cooled to 45-50°C
-
Sterile pipettes
-
Laminar flow hood
Procedure:
-
Work in a sterile laminar flow hood.
-
To obtain a final concentration of 1.0 mg/L, add 1.0 mL of the 1 mg/mL stock solution to 1 liter of the cooled, autoclaved medium.
-
Use the following formula to calculate the volume of stock solution needed for other concentrations: Volume of Stock (mL) = (Desired Final Concentration (mg/L) x Final Volume of Medium (L)) / Stock Concentration (mg/mL)
-
Gently swirl the medium to ensure even distribution of the compound before dispensing into sterile culture vessels.
Protocol 3: Dose-Response Experiment for Callus Induction
This protocol is designed to determine the optimal concentration of this compound for callus induction from a specific plant explant.
Workflow for Dose-Response Experiment
Caption: Workflow for a dose-response experiment.
Procedure:
-
Prepare MS medium supplemented with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 mg/L).
-
Select healthy explant material (e.g., leaf discs, stem segments, root tips) and surface sterilize them using standard protocols (e.g., washing, treatment with detergent, 70% ethanol, and a bleach solution, followed by sterile water rinses).[3]
-
Aseptically place the sterilized explants onto the prepared media in petri dishes or culture tubes.
-
Incubate the cultures in a growth chamber, typically at 25 ± 2°C in the dark, which often promotes callus formation.[3]
-
Observe the cultures weekly for signs of callus induction.
-
After a defined period (e.g., 4-6 weeks), collect data as outlined in Table 2.
-
Analyze the data to determine the concentration that yields the best callus response.
Dose-Dependent Effects
It is critical to understand that the effect of synthetic auxins is highly dose-dependent. While a specific concentration range will promote healthy cell division and differentiation, concentrations above this optimum will lead to negative effects.
Logical Relationship of Dose-Dependent Effects
Caption: Dose-dependent effects of synthetic auxins.
Conclusion
This compound holds potential as a synthetic auxin for plant cell culture, likely functioning in a manner analogous to 2,4-D. Its application can be pivotal for callus induction, cell suspension culture maintenance, and somatic embryogenesis, which are foundational techniques in plant biotechnology, genetic engineering, and the production of valuable secondary metabolites for drug development. Researchers should perform dose-response experiments to determine the optimal concentration for their specific plant system and research goals, being mindful of the potential for inhibitory and toxic effects at higher concentrations. The protocols and data provided herein serve as a robust starting point for the successful integration of this compound into plant cell culture workflows.
References
- 1. deq.mt.gov [deq.mt.gov]
- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. caissonlabs.com [caissonlabs.com]
- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xtbg.cas.cn [xtbg.cas.cn]
- 7. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Does 2,4-dichlorophenoxyacetic acid (2,4-D) induce genotoxic effects in tissue cultured Allium roots? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anise-cultured cells abolish 2,4-dichlorophenoxyacetic acid in culture medium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Ethyl 2-(4-chlorophenoxy)acetate as a Selective Herbicide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, mode of action, and efficacy testing of Ethyl 2-(4-chlorophenoxy)acetate, a selective herbicide targeting broadleaf weeds. The protocols outlined below are intended to guide researchers in the development and evaluation of this herbicidal active ingredient.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for developing a stable and effective formulation. As this compound is an ester of a phenoxyacetic acid, its properties are comparable to other herbicidal esters like Ethyl 2,4-dichlorophenoxyacetate.
| Property | Value (for Ethyl 2,4-dichlorophenoxyacetate) | Reference |
| Molecular Formula | C10H10Cl2O3 | [1] |
| Molecular Weight | 249.09 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 96-98 °C | [1] |
| Boiling Point | 145°C at 2 mmHg | [1] |
| Water Solubility | 63 mg/L | [1] |
| LogP | 5.78 (for 2,4-D-2-ethylhexyl ester, indicating high lipophilicity) | [2] |
Formulation: Emulsifiable Concentrate (EC)
Due to its low water solubility and lipophilic nature, an Emulsifiable Concentrate (EC) is a suitable formulation for this compound.[3][4][5] An EC formulation is a liquid concentrate containing the active ingredient, a solvent, and an emulsifier system.[6][7] When diluted with water in a spray tank, it forms a stable oil-in-water emulsion for application.[3][7]
Key Components of an EC Formulation
| Component | Function | Example Components | Typical Concentration Range (% w/w) |
| Active Ingredient | This compound | Provides herbicidal activity | 20 - 60% |
| Solvent | Dissolves the active ingredient | Aromatic hydrocarbons (e.g., Solvesso™ 100, 150), benzyl acetate, methyl oleate | 30 - 70% |
| Emulsifiers | Stabilize the emulsion upon dilution in water | A blend of non-ionic and anionic surfactants. Examples: Castor oil ethoxylates, calcium dodecylbenzene sulfonate, alcohol ethoxylates. | 5 - 15% |
Protocol for EC Formulation Preparation
This protocol provides a general guideline for preparing a lab-scale batch of an EC formulation.
Materials:
-
This compound (technical grade)
-
Solvent (e.g., Aromatic 150)
-
Emulsifier blend (e.g., a mix of a non-ionic and an anionic surfactant)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Heating plate (optional, for solids)
-
Weighing balance
Procedure:
-
Weigh the required amount of the solvent into the glass beaker.
-
While stirring, slowly add the weighed amount of this compound to the solvent. If the active ingredient is a solid, gentle heating (e.g., to 40-50°C) may be required to facilitate dissolution.[4]
-
Continue stirring until the active ingredient is completely dissolved, resulting in a clear solution.
-
Add the pre-weighed emulsifier blend to the solution.
-
Continue stirring for another 15-20 minutes to ensure a homogenous mixture.
-
The resulting solution is the Emulsifiable Concentrate.
Quality Control of the EC Formulation
-
Appearance: The concentrate should be a clear, homogenous liquid.
-
Emulsion Stability: When diluted with water at the recommended rate (e.g., 1:100), the formulation should spontaneously form a milky-white emulsion. This emulsion should remain stable with minimal separation or creaming for at least 2 hours.
Mode of Action and Signaling Pathway
This compound is a synthetic auxin herbicide, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA).[8][9] At herbicidal concentrations, it causes uncontrolled and disorganized cell growth in susceptible broadleaf plants, leading to tissue damage and ultimately, plant death.[8][9][10] Monocots, such as grasses, are generally tolerant.[8]
The herbicidal effect is initiated by the binding of the synthetic auxin to the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[11] This binding promotes the degradation of Aux/IAA transcriptional repressor proteins.[11][12] The degradation of these repressors de-represses Auxin Response Factors (ARFs), which then regulate the transcription of auxin-responsive genes.[12][13] This leads to a cascade of downstream effects, including the overproduction of ethylene and reactive oxygen species (ROS), which contribute to the observed herbicidal symptoms like epinasty, stem twisting, and senescence.[11][14][15]
Caption: Auxin herbicide signaling pathway.
Efficacy and Selectivity Testing
Evaluating the biological efficacy and crop selectivity of the formulated this compound is a critical step. This involves greenhouse and field trials to determine the dose-response relationship for target weeds and the tolerance of non-target crops.
Experimental Workflow for Efficacy Testing
Caption: Greenhouse efficacy testing workflow.
Protocol for Greenhouse Dose-Response Study
Objective: To determine the effective dose of the herbicide for controlling target weeds (e.g., GR50 - the dose causing 50% growth reduction) and to assess crop tolerance.
Materials:
-
Pots filled with a standard potting mix
-
Seeds of target broadleaf weeds (e.g., Amaranthus retroflexus, Chenopodium album)
-
Seeds of a tolerant monocot crop (e.g., maize, wheat)[6][16]
-
Seeds of a sensitive dicot crop (e.g., soybean, tomato)
-
The EC formulation of this compound
-
Research track sprayer calibrated to deliver a known volume (e.g., 200 L/ha)
-
Untreated control (sprayed with water and emulsifier blank)
Procedure:
-
Plant Cultivation: Sow seeds of each species in separate pots. Grow them in a greenhouse under optimal conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach the 2-4 true leaf stage.
-
Dose Preparation: Prepare a series of spray solutions by diluting the EC formulation in water to achieve a range of application rates. A typical series might include 0, 0.125x, 0.25x, 0.5x, 1x, and 2x the anticipated label rate (e.g., where 1x = 500 g a.i./ha).
-
Herbicide Application: Transfer the pots to the research track sprayer. Apply the different herbicide doses to replicate pots of each plant species. Include an untreated control for comparison.
-
Post-Treatment Care: Return the pots to the greenhouse and maintain them under the same conditions.
-
Data Collection:
-
Visual Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control and crop injury on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Measurement: At 21 DAT, harvest the above-ground plant material for each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent biomass reduction relative to the untreated control.
-
Use a suitable statistical software to perform a regression analysis on the biomass reduction data to fit a dose-response curve (e.g., a log-logistic model).
-
From the curve, determine the GR50 (or ED50) values for each weed and crop species.
-
Representative Efficacy Data
The following tables present representative data for 2,4-D esters, which can be expected to be similar to this compound.
Table 1: Weed Control Efficiency of a 2,4-D Ester Formulation on Wheat [16]
| Treatment (kg a.i./ha) | Weed Control Efficiency (%) at 20 DAS | Weed Control Efficiency (%) at 40 DAS | Weed Control Efficiency (%) at 60 DAS |
| 0.225 | 48.48 | 35.29 | 24.07 |
| 0.450 | 50.76 | 37.94 | 28.15 |
| 0.675 | 52.27 | 38.65 | 29.52 |
| 0.900 | 53.79 | 50.00 | 29.62 |
| Hand Weeding | 62.12 | 53.99 | 39.10 |
| Unweeded Control | 0 | 0 | 0 |
Table 2: Dose-Response Data for a 2,4-D + Glyphosate Premix on 10-cm Weeds [17]
| Weed Species | GR50 (g a.i./ha) | GR90 (g a.i./ha) |
| Common waterhemp | 339 | 1179 |
| Giant ragweed | 350 | 825 |
| Kochia | 378 | 4382 |
Table 3: Crop Phytotoxicity Thresholds for 2,4-D Esters [18]
| Crop | Study Type | Most Sensitive Endpoint | EC25 (lb ae/A) |
| Onion (Monocot) | Seedling Emergence | - | 0.01 |
| Corn (Monocot) | Vegetative Vigor | - | 0.2016 |
| Lettuce (Dicot) | Seedling Emergence | - | 0.00081 |
| Lettuce (Dicot) | Vegetative Vigor | - | 0.00126 |
(Note: EC25 is the concentration causing a 25% effect)
Safety Precautions
When handling this compound and its formulations, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All formulation and spraying activities should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for detailed toxicological information and handling procedures.
References
- 1. Ethyl 2,4-dichlorophenoxyacetate CAS#: 533-23-3 [m.chemicalbook.com]
- 2. 2-Ethylhexyl (2,4-dichlorophenoxy)acetate | C16H22Cl2O3 | CID 61286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rapid Auxin-Induced Cell Expansion and Gene Expression: A Four-Decade-Old Question Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2016176742A1 - Emulsifiable concentrate comprising a phenoxy-alkanoic acid herbicide - Google Patents [patents.google.com]
- 5. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 6. phytojournal.com [phytojournal.com]
- 7. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 8. dl.astm.org [dl.astm.org]
- 9. invasive.org [invasive.org]
- 10. deq.mt.gov [deq.mt.gov]
- 11. xtbg.ac.cn [xtbg.ac.cn]
- 12. labs.biology.ucsd.edu [labs.biology.ucsd.edu]
- 13. Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cwss.in [cwss.in]
- 17. researchgate.net [researchgate.net]
- 18. ppqs.gov.in [ppqs.gov.in]
Application Notes & Protocols: Investigating the Effects of Ethyl 2-(4-chlorophenoxy)acetate on Plant Growth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-(4-chlorophenoxy)acetate is a chemical compound belonging to the phenoxyacetic acid group, which includes well-known synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D).[1][2][3] Synthetic auxins are plant growth regulators that mimic the effects of the natural plant hormone auxin.[4] At low concentrations, they can stimulate cell division and elongation, while at higher concentrations, they often act as herbicides, causing uncontrolled growth and leading to plant death, particularly in broadleaf (dicot) species.[2][4]
The primary mode of action for synthetic auxins involves the nuclear auxin signaling pathway.[5] This pathway is initiated when auxin binds to receptor proteins, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1)/AUXIN SIGNALING F-BOX (AFB).[5][6][7][8] This binding event leads to the degradation of Aux/IAA transcriptional repressors, which in turn frees up AUXIN RESPONSE FACTOR (ARF) transcription factors to activate the expression of auxin-responsive genes, ultimately altering plant growth and development.[5][8][9]
This document provides a detailed protocol for assessing the dose-dependent effects of this compound on the growth and development of a model plant species.
Objective
To establish a robust, reproducible protocol for quantifying the physiological and morphological effects of this compound on plant growth, including germination, seedling development, and biomass accumulation.
Materials and Reagents
-
Plant Material: Arabidopsis thaliana (ecotype Columbia-0) seeds are recommended due to their small size, rapid life cycle, and well-characterized genome. Alternatively, a crop species like lettuce (Lactuca sativa) or radish (Raphanus sativus) can be used.
-
Chemicals:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Murashige and Skoog (MS) medium powder, including vitamins
-
Sucrose
-
Phytoagar or other gelling agent
-
70% (v/v) Ethanol
-
10% (v/v) Bleach solution (e.g., from commercial bleach)
-
Sterile deionized water
-
-
Equipment:
-
Laminar flow hood
-
Autoclave
-
Petri dishes (90 mm)
-
Magenta™ boxes or similar sterile culture vessels
-
Growth chamber or incubator with controlled light, temperature, and humidity
-
Analytical balance
-
pH meter
-
Pipettes and sterile tips
-
Forceps
-
Scanner or digital camera for imaging
-
Image analysis software (e.g., ImageJ)
-
Drying oven
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution (100 mM): Dissolve the appropriate amount of this compound in DMSO to create a 100 mM stock solution. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution in sterile water or liquid MS medium. A typical concentration range for initial screening could be 0 µM (control), 0.01 µM, 0.1 µM, 1 µM, 10 µM, and 100 µM. The control should contain the same final concentration of DMSO as the highest treatment concentration to account for any solvent effects.
In Vitro Seed Germination and Seedling Growth Assay
This assay is ideal for observing effects on germination, root growth, and early seedling development.
-
Media Preparation: Prepare MS agar medium (e.g., 0.5x MS salts, 1% sucrose, 0.8% agar, pH 5.7). Autoclave the medium and allow it to cool to approximately 50-60°C in a water bath.
-
Adding the Compound: In a laminar flow hood, add the appropriate volume of this compound working solution to the molten MS medium to achieve the desired final concentrations. Also, prepare control plates containing an equivalent amount of DMSO.
-
Pouring Plates: Dispense approximately 25 mL of the medium into sterile 90 mm petri dishes. Allow the plates to solidify completely.
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microfuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Remove ethanol and add 1 mL of 10% bleach solution. Vortex for 10 minutes.
-
Remove bleach and wash the seeds 4-5 times with sterile deionized water.
-
-
Plating Seeds: Resuspend the sterilized seeds in sterile 0.1% agar solution. Using a pipette, carefully place 10-15 seeds on the surface of each prepared petri dish. Seal the plates with micropore tape.
-
Stratification and Growth:
-
To synchronize germination, store the plates at 4°C in the dark for 2-3 days (stratification).
-
Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark cycle at 22°C. Position the plates vertically to allow roots to grow along the agar surface.
-
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds (radicle emergence) daily for 3-5 days.
-
Root Length: After 7-10 days, photograph the plates. Use image analysis software (e.g., ImageJ) to measure the primary root length of each seedling.[10]
-
Phenotypic Observations: Document any morphological changes, such as root curling, increased lateral root formation, or hypocotyl elongation.
-
Soil-Based Whole Plant Assay
This assay assesses the compound's effect on later developmental stages and overall biomass.
-
Planting: Fill small pots (e.g., 2-inch square) with a standard potting mix. Sow 2-3 seeds per pot and thin to one seedling after germination.
-
Growth Conditions: Grow plants in a controlled environment chamber with a 16-hour light/8-hour dark cycle at 22°C. Water as needed.
-
Treatment Application: After 10-14 days of growth, apply the this compound solutions. This can be done via:
-
Soil Drench: Apply a fixed volume (e.g., 10 mL) of the working solution to the soil of each pot.
-
Foliar Spray: Spray the leaves until runoff, ensuring even coverage. Include a surfactant (e.g., 0.01% Tween-20) in the solution to aid absorption.
-
-
Data Collection (after 2-3 weeks of treatment):
-
Shoot Height: Measure the height of the plant from the soil level to the apical meristem.[11]
-
Leaf Number and Area: Count the total number of leaves.[12] For leaf area, individual leaves can be excised and scanned, and the area can be calculated using ImageJ.[10][12]
-
Fresh Weight: Carefully remove the plant from the soil, wash the roots gently to remove debris, blot dry, and weigh immediately.[12][13]
-
Dry Weight (Biomass): Place the weighed plant material in a labeled paper bag and dry in an oven at 60-70°C for at least 48 hours, or until a constant weight is achieved.[12]
-
Root-to-Shoot Ratio: After drying, separate the root from the shoot and weigh them independently to calculate the ratio.[12]
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment concentrations.
Table 1: Effect of this compound on Seed Germination.
| Concentration (µM) | Germination Rate (%) after 72h (Mean ± SE) |
|---|---|
| 0 (Control) | |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 |
| 100 | |
Table 2: Effect of this compound on Seedling Growth (10 Days Post-Germination).
| Concentration (µM) | Primary Root Length (mm) (Mean ± SE) | Shoot Height (mm) (Mean ± SE) |
|---|---|---|
| 0 (Control) | ||
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 |
| 100 | | |
Table 3: Effect of this compound on Whole Plant Biomass (21 Days Post-Treatment).
| Concentration (µM) | Shoot Dry Weight (mg) (Mean ± SE) | Root Dry Weight (mg) (Mean ± SE) | Root:Shoot Ratio (Mean ± SE) |
|---|---|---|---|
| 0 (Control) | |||
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 |
| 100 | | | |
Visualization of Pathways and Workflows
Auxin Signaling Pathway
The compound is expected to act via the canonical auxin signaling pathway.
Caption: The canonical nuclear auxin signaling pathway.
Experimental Workflow
A visual representation of the entire experimental process.
Caption: Workflow for assessing compound effects on plant growth.
Statistical Analysis
All experiments should be conducted with at least three biological replicates, and each replicate should contain a sufficient number of plants (e.g., n=10-15 per treatment group). Data should be analyzed using appropriate statistical methods. For comparing multiple treatment groups to a single control, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) is appropriate. Data should be presented as mean ± standard error (SE). A p-value of < 0.05 is typically considered statistically significant.
References
- 1. deq.mt.gov [deq.mt.gov]
- 2. xtbg.ac.cn [xtbg.ac.cn]
- 3. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Auxin - Wikipedia [en.wikipedia.org]
- 10. Plant trait measurement in 3D for growth monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4 Ways to Measure Growth Rate of Plants - wikiHow [wikihow.com]
- 12. sciencebuddies.org [sciencebuddies.org]
- 13. 16. Growth parameters-M Sc -E.pptx [slideshare.net]
Application Notes and Protocols for Molecular Docking Studies of Ethyl 2-(4-chlorophenoxy)acetate and its Analogs
Introduction
Ethyl 2-(4-chlorophenoxy)acetate is a chemical compound with potential applications in drug discovery and development. Its structural motif, the chlorophenoxy group, is present in various biologically active molecules. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This document provides detailed application notes and protocols for conducting molecular docking studies with this compound and its structural analogs, based on methodologies reported in the scientific literature for similar compounds. These protocols are intended for researchers, scientists, and drug development professionals.
Potential Protein Targets and Applications
Based on molecular docking studies of structurally related compounds containing the (4-chlorophenoxy)methyl moiety, several potential protein targets and therapeutic applications can be inferred for this compound. These include:
-
Oncology: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is a key target in cancer therapy. Derivatives of 1,3,4-oxadiazole containing the (4-chlorophenyl) moiety have been investigated as potential EGFR inhibitors.
-
Metabolic Disorders: Enzymes such as α-amylase and α-glucosidase are important targets in the management of type 2 diabetes. Inhibitors of these enzymes can delay carbohydrate digestion and reduce postprandial hyperglycemia.
-
Oxidative Stress-Related Diseases: Glutathione reductase and protein tyrosine kinase 2-β are involved in cellular signaling pathways related to oxidative stress. Modulating the activity of these proteins could be beneficial in conditions where oxidative stress plays a pathogenic role.
Quantitative Data Summary
The following table summarizes representative quantitative data from molecular docking studies of compounds structurally related to this compound. This data can serve as a reference for expected binding affinities and inhibitory concentrations.
| Compound Class | Target Protein | Software | Binding Affinity / Docking Score (kcal/mol) | IC50 (µM) | Reference |
| 5-((4-chlorophenoxy)methyl)-1,3,4-oxadiazole derivatives | EGFR Tyrosine Kinase | V-Life Science MDS 4.6 | G-Score: -7.575 to -6.911 | - | [1] |
| Benzimidazole-oxadiazole derivatives | α-Glucosidase | - | - | 35.04 ± 1.28 | [2] |
| Benzimidazole-oxadiazole derivatives | α-Amylase | - | - | 47.60 ± 2.16 | [2] |
| 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | Protein Tyrosine Kinase 2-β | Mcule 1-Click Docking | -8.1 | - | [3] |
| 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | Glutathione Reductase | Mcule 1-Click Docking | -8.6 | - | [3] |
Experimental Protocols
This section provides detailed protocols for performing molecular docking studies with this compound or its analogs.
Protocol 1: Molecular Docking against EGFR Tyrosine Kinase
1. Software and Tools:
-
Molecular modeling and docking software (e.g., AutoDock Vina, Schrödinger Suite - Glide, V-Life Science MDS)
-
Protein Data Bank (PDB) for receptor structure
-
Ligand structure drawing tool (e.g., ChemDraw, MarvinSketch)
-
Visualization software (e.g., PyMOL, Discovery Studio)
2. Ligand Preparation:
-
Draw the 2D structure of this compound.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Save the optimized ligand structure in a suitable format (e.g., .pdbqt for AutoDock Vina).
3. Protein Preparation:
-
Download the crystal structure of EGFR tyrosine kinase from the PDB (e.g., PDB ID: 1M17)[4][5][6][7].
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Assign partial charges (e.g., Kollman charges).
-
Define the binding site (active site) based on the location of the co-crystallized inhibitor or through literature review.
-
Generate the grid box for docking, ensuring it encompasses the entire binding site. For EGFR (PDB ID: 1M17), the grid box can be centered on the active site with dimensions of approximately 20x20x20 Å.
4. Molecular Docking:
-
Launch the docking software and load the prepared protein and ligand files.
-
Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search. For AutoDock Vina, an exhaustiveness of 8 is a common starting point.
-
Run the docking simulation.
5. Post-Docking Analysis:
-
Analyze the docking results to identify the best binding pose based on the lowest binding energy (or highest docking score).
-
Visualize the protein-ligand complex to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and a known inhibitor's binding pose, if available, to validate the docking protocol.
Protocol 2: Molecular Docking against α-Amylase and α-Glucosidase
1. Software and Tools: (Same as Protocol 1)
2. Ligand Preparation: (Same as Protocol 1)
3. Protein Preparation:
-
Download the crystal structures of α-amylase (e.g., PDB ID: 1HNY, 2QV4, 4W93) and α-glucosidase (e.g., PDB ID: 3A4A, 5NN5) from the PDB[8][9][10][11][12][13].
-
Follow the same protein preparation steps as in Protocol 1 (removing water and ligands, adding hydrogens, assigning charges).
-
Define the active site based on the catalytic residues (e.g., Asp197, Glu233, and Asp300 for α-amylase).
-
Generate the grid box around the active site.
4. Molecular Docking: (Same as Protocol 1)
5. Post-Docking Analysis: (Same as Protocol 1)
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for a molecular docking study.
Caption: Simplified EGFR signaling pathway.[1][2][3][14][15]
Caption: Glutathione reductase in the redox cycle.[16][17][18][19][20]
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. bosterbio.com [bosterbio.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. brieflands.com [brieflands.com]
- 5. mdpi.com [mdpi.com]
- 6. bbrc.in [bbrc.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular docking, chemo-informatic properties, alpha-amylase, and lipase inhibition studies of benzodioxol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of α-Glucosidase Inhibitors from Scutellaria edelbergii: ESI-LC-MS and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alpha glucosidase inhibitory properties of a few bioactive compounds isolated from black rice bran: combined in vitro and in silico evidence supportin ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04228B [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. The role of glutathione reductase and related enzymes on cellular redox homoeostasis network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 20. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]
Field Application of Phenoxy Herbicides: A Guide for Agricultural Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Phenoxy herbicides, a class of synthetic auxins, have been a cornerstone of selective broadleaf weed control in agriculture since their introduction in the 1940s.[1][2] Their mode of action mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible dicotyledonous plants, while most monocotyledonous crops remain relatively unaffected.[3][4][5] This document provides detailed application notes and protocols for the field application of common phenoxy herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), intended for use in agricultural research settings.
Mechanism of Action: Synthetic Auxin Signaling Pathway
Phenoxy herbicides exert their effects by disrupting the normal hormonal balance in plants.[4][5] At the molecular level, they bind to auxin receptors, primarily the F-box proteins TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB), which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[6][7] This binding event targets Aux/IAA transcriptional repressor proteins for degradation by the 26S proteasome.[6][7] The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then regulate the expression of auxin-responsive genes, leading to a cascade of physiological effects including epinasty, cell division, and ultimately, plant death.[8][9]
Caption: Simplified signaling pathway of phenoxy herbicides.
Application Parameters and Efficacy Data
The efficacy of phenoxy herbicides is influenced by several factors including application rate, timing, formulation, and environmental conditions. The following tables summarize typical application rates and efficacy data for 2,4-D and MCPA in key crops.
Table 1: Application Rates of 2,4-D and MCPA in Cereal Grains
| Herbicide | Crop | Application Timing (Crop Stage) | Rate (lb ae/A)* |
| 2,4-D Amine | Wheat, Barley | Fully tillered to before jointing[10][11] | 0.25 - 0.95[10] |
| 2,4-D Ester | Wheat, Barley | 4-leaf to early flag leaf[12] | ~0.5[13] |
| MCPA Amine | Wheat, Barley, Oats | 3-leaf to early flag leaf[12] | 0.25 - 0.5[10] |
| MCPA Ester | Wheat, Barley, Oats | 1-leaf to early flag leaf[12] | 0.25 - 0.5[14] |
*lb ae/A = pounds of acid equivalent per acre. Rates can vary based on the specific product label, weed species, and environmental conditions. Always consult the product label.
Table 2: Efficacy of Phenoxy Herbicides on Common Broadleaf Weeds
| Weed Species | Herbicide | Application Stage of Weed | Expected Control (%) |
| Pigweed (Amaranthus spp.) | 2,4-D + MCPA | 2-6 leaf stage[15] | >90% |
| Lambsquarters (Chenopodium album) | 2,4-D + MCPA | 2-6 leaf stage[15] | >90% |
| Wild Mustard (Sinapis arvensis) | 2,4-D + MCPA | 2-6 leaf stage[15] | >95% |
| Sowthistle (Sonchus spp.) | 2,4-D + MCPA | 2-6 leaf stage[15] | >85% |
| Thistle (Cirsium spp.) | 2,4-D + MCPA | Rosette stage | 80-90% |
Experimental Protocols for Field Application
Objective
To evaluate the efficacy of different rates and formulations of phenoxy herbicides on target weed species and to assess any potential phytotoxicity to the crop.
Experimental Design
A randomized complete block design (RCBD) is recommended for herbicide efficacy trials to account for field variability.[16][17]
-
Treatments: Include a range of herbicide rates (e.g., 0.5x, 1x, and 2x the recommended rate), different formulations (e.g., amine vs. ester), the test product(s), a standard reference product, and an untreated control.[18]
-
Replication: Each treatment should be replicated at least four times.[16][17]
-
Plot Size: Experimental units (plots) should be of a sufficient size to allow for accurate application and assessment, with buffer zones between plots to prevent spray drift.
Caption: General workflow for a phenoxy herbicide field trial.
Materials and Equipment
-
Certified seed of the desired crop variety
-
Phenoxy herbicide formulations (e.g., 2,4-D amine, 2,4-D ester, MCPA amine)
-
Adjuvants (e.g., non-ionic surfactants, crop oil concentrates), if required by the herbicide label[19][20]
-
Personal Protective Equipment (PPE)
-
Measuring tapes, flags, and stakes for plot layout
-
Data collection tools (e.g., quadrats, rating scales, data sheets)
Detailed Methodology
Step 1: Site Preparation and Plot Layout
-
Select a field with a uniform weed population and consistent soil type.
-
Establish experimental plots according to the randomized complete block design. Ensure adequate buffer zones between plots.
Step 2: Sprayer Calibration
-
Thoroughly clean the sprayer to remove any residues from previous applications.[23]
-
Calibrate the sprayer to deliver the desired spray volume (gallons per acre or liters per hectare) at a specific pressure and travel speed. A common method is the "1/128th of an acre" method for backpack sprayers.[24]
-
For a boom sprayer, measure the nozzle spacing and determine the appropriate course length from a calibration chart.[21] Drive the course at the intended application speed and time the duration. Collect the output from one nozzle for that duration to determine the application rate in gallons per acre.[21]
Step 3: Herbicide Application
-
Apply treatments when weeds are in the susceptible growth stage (typically 2-6 leaf stage) and the crop is at the recommended growth stage for application.[15][25]
-
Monitor environmental conditions. Avoid application during high winds to minimize spray drift.[12]
-
Apply the prepared herbicide solutions uniformly to the designated plots.
Step 4: Data Collection
-
Weed Control Assessment: At specified intervals after application (e.g., 7, 14, and 28 days), visually rate weed control in each plot using a scale of 0% (no control) to 100% (complete control). Alternatively, conduct weed counts within quadrats placed randomly in each plot.
-
Crop Phytotoxicity Assessment: At the same intervals, assess crop injury on a scale of 0% (no injury) to 100% (crop death). Note any symptoms such as epinasty (twisting), stunting, or discoloration.
-
Yield Data: At crop maturity, harvest the center of each plot and determine the grain yield.
Step 5: Data Analysis
-
Analyze the collected data using Analysis of Variance (ANOVA) appropriate for a randomized complete block design.[26]
-
If the ANOVA shows significant treatment effects, use a mean separation test such as the Least Significant Difference (LSD) test to compare treatment means.[26]
-
For dose-response data, consider using logistic regression analysis.[27]
Drift Management and Adjuvants
Spray Drift Management: Off-target movement of phenoxy herbicides can cause significant damage to sensitive crops. To mitigate drift:
-
Maintain a low boom height.
-
Avoid spraying in wind speeds exceeding label recommendations.[12]
-
Consider using drift-reducing adjuvants.
Adjuvants: Adjuvants can enhance the performance of phenoxy herbicides.[19][20]
-
Surfactants (Non-ionic): Improve spray coverage and absorption on the leaf surface.[20]
-
Crop Oil Concentrates (COC) and Methylated Seed Oils (MSO): Increase penetration of the herbicide through the plant cuticle.[20]
-
Ammonium Sulfate (AMS): Can improve herbicide uptake, particularly in hard water conditions.[19]
Always consult the herbicide label for recommendations on the use of adjuvants.[20]
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. iasis.ie [iasis.ie]
- 3. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. xtbg.ac.cn [xtbg.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annual Broadleaf Weeds | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 11. pnwhandbooks.org [pnwhandbooks.org]
- 12. cdn.nufarm.com [cdn.nufarm.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. 24d.info [24d.info]
- 15. pomais.com [pomais.com]
- 16. Herbicide Evaluation Program – Wisconsin Crop Weed Science [wcws.cals.wisc.edu]
- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 18. pp1.eppo.int [pp1.eppo.int]
- 19. grdc.com.au [grdc.com.au]
- 20. Understanding Herbicide Adjuvants | Crop Science US [cropscience.bayer.us]
- 21. plantsciences.tennessee.edu [plantsciences.tennessee.edu]
- 22. weld.gov [weld.gov]
- 23. content.ces.ncsu.edu [content.ces.ncsu.edu]
- 24. mcdowellsonoran.org [mcdowellsonoran.org]
- 25. Cereal Growth Stages and the Application of Herbicides and Fungicides | Bayer Crop Science Canada [cropscience.bayer.ca]
- 26. preprints.org [preprints.org]
- 27. Logistic Analysis for Monitoring and Assessing Herbicide Efficacy | Weed Technology | Cambridge Core [cambridge.org]
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 2-(4-chlorophenoxy)acetate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of Ethyl 2-(4-chlorophenoxy)acetate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to ensure a successful synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 4-chlorophenol: The base used may be too weak or used in insufficient quantity. 2. Poor quality of reagents: Degradation of ethyl chloroacetate or 4-chlorophenol. 3. Reaction temperature is too low: Insufficient energy for the reaction to proceed at an adequate rate. 4. Side reactions: Elimination of ethyl chloroacetate may be favored under certain conditions.[1] | 1. Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent. Ensure stoichiometry is correct. 2. Use freshly distilled or purified reagents. Check the purity of starting materials via TLC or NMR. 3. Increase the reaction temperature and monitor the progress by TLC. Refluxing in a suitable solvent like acetone or DMF is common.[2] 4. Use a primary alkyl halide (ethyl chloroacetate) to minimize elimination.[1] Avoid excessively high temperatures. |
| Presence of Unreacted 4-chlorophenol | 1. Insufficient ethyl chloroacetate: The molar ratio of the alkylating agent to the phenoxide may be too low. 2. Short reaction time: The reaction may not have proceeded to completion. | 1. Use a slight excess (1.1-1.2 equivalents) of ethyl chloroacetate. 2. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of Side Products | 1. Elimination reaction: Particularly if using a sterically hindered base or secondary/tertiary alkyl halide.[1] 2. Hydrolysis of ethyl chloroacetate: Presence of water in the reaction mixture. | 1. Use a primary alkyl halide and avoid overly strong, bulky bases if possible.[3] 2. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Difficult Product Isolation/Purification | 1. Emulsion formation during workup: Can occur during the extraction process. 2. Co-elution of impurities during chromatography. | 1. Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization is also a viable purification method.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of the Williamson ether synthesis.[3] It proceeds via an S(_N)2 mechanism where the 4-chlorophenoxide ion, formed by deprotonating 4-chlorophenol with a base, acts as a nucleophile and attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group.[1]
Q2: Which base is most suitable for this reaction?
A2: A moderately strong to strong base is required to deprotonate the phenol. Anhydrous potassium carbonate (K(_2)CO(_3)) is a common and effective choice.[2] For higher yields, a stronger base like sodium hydride (NaH) can be used, which requires an anhydrous aprotic solvent like THF or DMF.[1]
Q3: What are the optimal solvent choices?
A3: Polar aprotic solvents are generally preferred for S(_N)2 reactions as they can solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity. Acetone, dimethylformamide (DMF), and acetonitrile are excellent choices.[1][2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the 4-chlorophenol spot and the appearance of the product spot, which should have a different R(_f) value, indicate the progression of the reaction.
Q5: What are the common impurities in the final product?
A5: Common impurities include unreacted 4-chlorophenol, ethyl chloroacetate, and potentially by-products from side reactions. Water, ethanol, and acetic acid can also be present if not properly removed during workup.[5]
Q6: What is the best method for purifying the final product?
A6: The crude product can be purified by washing with an aqueous solution of sodium bicarbonate to remove any unreacted 4-chlorophenol, followed by washing with water and brine.[6] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[4][7]
Experimental Protocol
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
4-chlorophenol
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K(_2)CO(_3))
-
Acetone (anhydrous)
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq) and anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Reactant Stoichiometry and Solvents
| Reactant | Molar Equivalents | Role | Recommended Solvents |
| 4-chlorophenol | 1.0 | Nucleophile precursor | Acetone, DMF, Acetonitrile |
| Ethyl chloroacetate | 1.1 - 1.2 | Electrophile | - |
| Potassium Carbonate | 1.5 - 2.0 | Base | - |
| Sodium Hydride | 1.1 - 1.2 | Base | THF, DMF (anhydrous) |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Base | Solvent | Temperature | Typical Reaction Time | Expected Yield |
| K(_2)CO(_3) | Acetone | Reflux (~56°C) | 4-8 hours | Good to Excellent (>80%) |
| NaH | THF/DMF | Room Temp to 60°C | 2-6 hours | Excellent (>90%) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
Ethyl 2-(4-chlorophenoxy)acetate stability and degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Ethyl 2-(4-chlorophenoxy)acetate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation primarily through hydrolysis, photodegradation, and microbial degradation. The specific pathway and rate of degradation are highly dependent on environmental conditions such as pH, temperature, and exposure to light and microorganisms.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound is significantly influenced by pH. Like other phenoxyacetate esters, it is most stable in neutral conditions.[1] In acidic solutions, the ether linkage may be cleaved. Under basic conditions, the ester bond is prone to hydrolysis, leading to the formation of (4-chlorophenoxy)acetic acid and ethanol.[1]
Q3: Is this compound sensitive to light?
A3: Yes, phenoxyacetic acid derivatives can degrade upon exposure to sunlight. For instance, the related compound (4-chlorophenoxy)acetic acid shows a 30% loss in 24 hours when exposed to sunlight.[2] Therefore, it is recommended to protect solutions of this compound from light to prevent photodegradation.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation products depend on the degradation pathway:
-
Hydrolysis (Basic): (4-chlorophenoxy)acetic acid and ethanol.
-
Hydrolysis (Acidic): 4-chlorophenol and ethyl glycolate.
-
Photodegradation: May lead to the formation of various phenols and other aromatic compounds through cleavage of the ether bond and dechlorination.
-
Microbial Degradation: Can result in hydroxylation of the aromatic ring and subsequent cleavage of the side chain, ultimately leading to mineralization.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in bioassays | Degradation of the compound in the assay medium. | Buffer the medium to a neutral pH and protect from light. Prepare fresh solutions before each experiment. |
| Loss of compound during storage | Instability of the compound in the storage solvent or conditions. | Store the compound in a dry, dark place at 2-8°C.[3] For solutions, use a stable, dry solvent and store at low temperatures. |
| Appearance of unknown peaks in chromatography | Presence of degradation products. | Analyze the degradation products using techniques like LC-MS or GC-MS to identify them. Adjust experimental conditions (pH, light exposure) to minimize degradation. |
| Precipitation of the compound from aqueous solution | Low aqueous solubility, which can be exacerbated by pH changes. | The parent acid, (4-chlorophenoxy)acetic acid, has a water solubility of 957 mg/L at 25°C.[2] Ensure the concentration is below the solubility limit. Use of a co-solvent may be necessary for higher concentrations. |
Stability and Degradation Data
Table 1: Summary of Stability Data for this compound and Related Compounds
| Condition | Compound | Observation | Reference |
| pH | Fenoxaprop-p-ethyl (a related phenoxy herbicide) | Relatively stable in neutral media; degrades rapidly with decreasing or increasing pH. | [1] |
| Light Exposure | (4-chlorophenoxy)acetic acid | 30% loss in 24 hours on exposure to sunlight. | [2] |
| Temperature | (4-chlorophenoxy)acetic acid | Stable at 54°C. | [2] |
| Storage | This compound | Sealed in dry, 2-8°C. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Hydrolytic Stability Testing
-
Buffer Preparation: Prepare aqueous buffer solutions at various pH values (e.g., pH 4, 7, and 9).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Spike the stock solution into the buffer solutions to a final concentration suitable for analysis, ensuring the organic solvent concentration is minimal (e.g., <1%).
-
Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 50°C) in the dark.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days).
-
Analysis: Analyze the concentration of the parent compound and the formation of degradation products using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Determine the rate of degradation and the half-life of the compound at each pH.
Protocol 2: Analysis of Degradation Products by LC-MS
-
Sample Preparation: Dilute the samples from the stability study with the mobile phase to a concentration within the calibration range of the instrument.
-
LC-MS Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: An electrospray ionization (ESI) source in both positive and negative ion modes to detect a wide range of potential degradation products.
-
-
Data Acquisition: Acquire full scan data to identify unknown peaks and product ion scans (MS/MS) to aid in structural elucidation.
-
Data Analysis: Compare the mass spectra of the unknown peaks with libraries and predict fragmentation patterns to identify the degradation products.
Visualizations
Caption: Major hydrolysis degradation pathways for this compound.
Caption: Experimental workflow for a typical stability study.
References
Troubleshooting low purity in Ethyl 2-(4-chlorophenoxy)acetate synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Ethyl 2-(4-chlorophenoxy)acetate. The information is presented in a question-and-answer format to directly tackle common issues related to low purity.
I. Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve common problems that can lead to low purity in your synthesis.
Q1: My final product has a low yield and is impure. What are the most likely causes?
Low yield and purity in the Williamson ether synthesis of this compound can stem from several factors. The most common issues include:
-
Presence of Water: Moisture can hydrolyze the ethyl chloroacetate and react with the base, reducing the efficiency of the reaction.[1] It is crucial to use anhydrous solvents and thoroughly dried glassware.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or a weak base. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to ensure all starting material is consumed.
-
Side Reactions: Several side reactions can compete with the desired O-alkylation, leading to impurities. These include:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of ethyl 2-(2-hydroxy-5-chlorophenyl)acetate and ethyl 2-(4-hydroxy-3-chlorophenyl)acetate.
-
Hydrolysis of the Product: The ester functional group in the product can be hydrolyzed back to the carboxylic acid (4-chlorophenoxyacetic acid) during the workup, especially if the conditions are too acidic or basic for a prolonged period.
-
-
Impurities in Starting Materials: The purity of the starting materials, 4-chlorophenol and ethyl chloroacetate, is critical. Impurities in these reagents can be carried through the synthesis and contaminate the final product.
Q2: I see multiple spots on my TLC plate after the reaction. How can I identify them?
A typical TLC analysis of the reaction mixture might show the following spots (in order of increasing polarity, i.e., decreasing Rf value on a normal phase silica gel plate):
-
This compound (Product): This will be the major, less polar spot.
-
Unreacted Ethyl Chloroacetate: If present, it will be a non-polar spot, likely with a high Rf value.
-
Unreacted 4-chlorophenol: This is a more polar starting material and will have a lower Rf value than the product.
-
4-chlorophenoxyacetic acid (Hydrolysis Product): This carboxylic acid is quite polar and will have a very low Rf value, often staying close to the baseline.
-
C-alkylation Products: These isomers will likely have polarities similar to 4-chlorophenol and may appear as spots close to it on the TLC plate.
A good solvent system for developing the TLC is a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).[2][3] Staining with potassium permanganate or using a UV lamp can help visualize the spots.
Q3: How can I minimize the formation of the 4-chlorophenoxyacetic acid impurity?
The formation of 4-chlorophenoxyacetic acid is due to the hydrolysis of the ester product. To minimize this:
-
Neutralize Carefully: During the aqueous workup, be cautious when adjusting the pH. Avoid strongly acidic or basic conditions for extended periods.
-
Efficient Extraction: Promptly extract the product into an organic solvent after the reaction is quenched.
-
Minimize Water Contact: Dry the organic extracts thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before removing the solvent.
Q4: What are the best methods to purify the crude this compound?
The two primary methods for purifying the product are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A good solvent system for recrystallization is a mixture of a solvent in which the compound is soluble (like ethanol or ethyl acetate) and a solvent in which it is less soluble (like hexane or water).[4][5][6][7] A common starting point is an ethanol/water or ethyl acetate/hexane mixture. The goal is to find a solvent system where the product is soluble at high temperatures but precipitates upon cooling, leaving the impurities dissolved in the mother liquor.
-
Column Chromatography: If recrystallization does not provide the desired purity, or if there are significant amounts of impurities with similar polarities to the product, column chromatography is a good option. A silica gel column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity) is a common choice for separating the product from less polar and more polar impurities.[8][9]
II. Data Presentation
Table 1: Troubleshooting Guide for Low Purity in this compound Synthesis
| Observed Problem | Potential Cause | Suggested Solution |
| Low yield and multiple spots on TLC, including one at the baseline. | Presence of water leading to hydrolysis of starting material and/or product. | Use anhydrous solvents (e.g., dry acetone or DMF). Dry glassware thoroughly before use. |
| Significant amount of unreacted 4-chlorophenol on TLC. | Incomplete reaction. | Increase reaction time and/or temperature. Ensure a sufficiently strong base (e.g., NaH, K2CO3) is used in stoichiometric amounts. Monitor reaction progress by TLC. |
| A persistent impurity spot with a similar Rf to 4-chlorophenol. | Possible C-alkylation side product. | Use a less polar, aprotic solvent. Lowering the reaction temperature may also favor O-alkylation. |
| Product appears oily and difficult to crystallize. | Presence of impurities, especially unreacted starting materials or solvent residues. | Purify by column chromatography before attempting recrystallization. Ensure all solvent is removed under vacuum. |
| Low melting point and broad melting range of the final product. | The product is impure. | Recrystallize the product again, potentially from a different solvent system. Wash the crystals with a small amount of cold solvent after filtration. |
III. Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on your laboratory conditions.
Materials:
-
4-chlorophenol
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq) and anhydrous acetone or DMF.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add ethyl chloroacetate (1.1 - 1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the 4-chlorophenol spot on TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetone or ethyl acetate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of hot ethanol or ethyl acetate.
-
Slowly add hot water or hexane until the solution becomes slightly cloudy.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes, then filter the hot solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water or ethyl acetate/hexane mixture.
-
Dry the crystals under vacuum.
IV. Visualizations
Caption: Reaction scheme for the Williamson ether synthesis of this compound.
Caption: A logical workflow for troubleshooting low purity in the synthesis.
Caption: Relationship between common impurities and their primary causes.
References
- 1. CN102295561A - Preparation method of 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate - Google Patents [patents.google.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Purification of Ethyl 2-(4-chlorophenoxy)acetate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Ethyl 2-(4-chlorophenoxy)acetate. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities largely depend on the synthetic route employed. For the common Williamson ether synthesis, which involves the reaction of 4-chlorophenol with an ethyl haloacetate (like ethyl bromoacetate or chloroacetate) in the presence of a base, the primary impurities are typically:
-
Unreacted 4-chlorophenol: Due to incomplete reaction.
-
Unreacted ethyl bromoacetate/chloroacetate: If used in excess.
-
2-(4-chlorophenoxy)acetic acid: Resulting from the hydrolysis of the ester product during workup or purification.
-
Side products from the base: For example, salts formed from the reaction of the base with the starting materials or product.
Q2: My purified this compound shows a broad melting point range. What could be the issue?
A2: A broad melting point range is a strong indicator of the presence of impurities. This could be due to residual starting materials, byproducts, or even trapped solvent within the crystal lattice. It is recommended to re-purify the compound, for instance, by a second recrystallization or by column chromatography. Ensure the final product is thoroughly dried under vacuum to remove any residual solvent.[1]
Q3: I am having trouble getting my this compound to crystallize from solution; it keeps "oiling out". What should I do?
A3: "Oiling out" is a common problem in recrystallization where the compound separates as a liquid instead of a solid. This can happen if the solution is too concentrated or if the cooling is too rapid. Here are some troubleshooting steps:
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Add more solvent: Add a small amount of the hot solvent to the oiled-out mixture to ensure the compound is fully dissolved.
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Insulating the flask can help.
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Use a seed crystal: If you have a small amount of pure crystalline product, adding a tiny crystal to the cooled solution can induce crystallization.
-
Change the solvent system: If the problem persists, the chosen solvent may not be suitable. Experiment with different solvents or solvent mixtures.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.
Problem: Low recovery of purified product after recrystallization.
| Possible Cause | Troubleshooting Steps |
| Excessive solvent used | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Product is too soluble in the cold solvent | Try a different solvent or a solvent mixture where the product has lower solubility at cold temperatures. A good option for esters is often a mixture of a polar solvent like ethyl acetate or ethanol with a non-polar solvent like hexane or heptane. |
| Premature crystallization during hot filtration | Use a pre-heated funnel and filter flask to prevent the solution from cooling and crystallizing prematurely. Add a small excess of hot solvent before filtration. |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Problem: Poor separation of the desired product from impurities.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system (mobile phase) | The polarity of the eluent may be too high, causing all compounds to elute quickly without separation. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common starting point for compounds of moderate polarity is a 9:1 or 4:1 hexane:ethyl acetate mixture.[2][3] |
| Column overloading | The amount of crude material applied to the column is too high for the amount of stationary phase (silica gel). As a rule of thumb, use a silica gel to crude product ratio of at least 30:1 (w/w) for good separation. |
| Cracks or channels in the stationary phase | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Applying gentle pressure can help in achieving a well-packed column. |
Experimental Protocols
Recrystallization Protocol
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (or a mixture of ethyl acetate and hexane)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
If the solution is colored, you can add a small amount of activated charcoal and boil for a few minutes. Then, perform a hot filtration to remove the charcoal.
-
Allow the clear solution to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Column Chromatography Protocol
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column by packing it with silica gel in hexane as a slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Carefully add the silica gel with the adsorbed compound to the top of the column.
-
Begin eluting the column with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.
-
Gradually increase the polarity of the eluent, for example, to 90:10 and then 80:20 hexane:ethyl acetate, to elute the compounds from the column.[2][4]
-
Collect fractions in separate tubes and monitor the composition of each fraction by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, inexpensive, good for removing small amounts of impurities. | Can have lower yields, may not be effective for removing impurities with similar solubility. |
| Column Chromatography | >99% | Can separate complex mixtures, high purity can be achieved. | More time-consuming, requires larger volumes of solvents, more expensive. |
Table 2: Purity Analysis Methods
| Analytical Method | Information Provided | Typical Conditions |
| HPLC | Quantitative purity assessment, detection of non-volatile impurities. | Column: C18; Mobile Phase: Acetonitrile/water gradient; Detector: UV.[5][6][7] |
| GC-MS | Identification and quantification of volatile impurities and byproducts. | Column: DB-5 or equivalent; Carrier Gas: Helium; Detector: Mass Spectrometer.[8][9][10] |
| NMR | Structural confirmation, identification of impurities with distinct proton signals. | 1H NMR in CDCl3 or DMSO-d6. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. orgsyn.org [orgsyn.org]
- 4. Chromatography [chem.rochester.edu]
- 5. ajol.info [ajol.info]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. deswater.com [deswater.com]
- 8. epa.gov [epa.gov]
- 9. Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Overcoming solubility issues of Ethyl 2-(4-chlorophenoxy)acetate in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Ethyl 2-(4-chlorophenoxy)acetate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: Quantitative solubility data for this compound is not extensively available in public literature. However, based on its chemical structure (an ester with a chlorinated phenoxy group), it is expected to have low solubility in aqueous solutions and higher solubility in organic solvents. For a structurally similar compound, Ethyl 2,4-dichlorophenoxyacetate, the water solubility is reported as 63 mg/L (temperature not specified).[1][2][3] Generally, esters like this compound are soluble in solvents such as ethanol, acetone, and ethyl acetate.[4][5]
Q2: I am observing precipitation of this compound when I add my stock solution to an aqueous buffer. What could be the cause?
A2: This is a common issue when a compound dissolved in a high-concentration organic stock solution is introduced into an aqueous medium where its solubility is significantly lower. The precipitation occurs because the final concentration of the compound in the aqueous buffer exceeds its solubility limit. The organic solvent from the stock solution may also not be fully miscible or may alter the buffer's properties, leading to precipitation.
Q3: How does temperature affect the solubility of this compound?
A3: For most organic compounds, including this compound, solubility in liquid solvents tends to increase with temperature.[4] Therefore, gentle heating can be a useful technique to dissolve the compound or to prepare a supersaturated solution for crystallization. However, it is crucial to ensure that the compound is stable at elevated temperatures and does not degrade.
Q4: Can I use sonication to dissolve this compound?
A4: Yes, sonication is a common and effective method to aid in the dissolution of sparingly soluble compounds. The high-frequency sound waves create micro-agitations that can break down solid aggregates and increase the interaction between the solute and the solvent, thereby accelerating the dissolution process.
Troubleshooting Guide
Issue: Difficulty in Dissolving this compound
If you are facing challenges in dissolving this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Data Summary
Due to the limited availability of direct solubility data for this compound, the following table includes data for a structurally related compound, Ethyl 2,4-dichlorophenoxyacetate, to provide a general reference.
| Solvent | Temperature | Solubility of Ethyl 2,4-dichlorophenoxyacetate |
| Water | Not Stated | 63 mg/L |
Note: This data is for a related compound and should be used as an estimate. Experimental determination of solubility for this compound is recommended.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted into aqueous experimental media.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Ethanol (reagent grade)
-
Vortex mixer
-
Sonicator bath
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
Procedure:
-
Accurately weigh the desired amount of this compound.
-
Transfer the compound to a volumetric flask.
-
Add a small amount of the chosen solvent (e.g., DMSO) to wet the solid.
-
Vortex the mixture for 30 seconds to create a slurry.
-
Place the flask in a sonicator bath and sonicate for 5-10 minutes.
-
If the compound is not fully dissolved, gently warm the solution to 37°C in a water bath while continuing to mix intermittently.
-
Once the compound is completely dissolved, allow the solution to return to room temperature.
-
Add the solvent to the final volume mark on the volumetric flask and mix thoroughly.
-
Store the stock solution as per the compound's stability guidelines, typically at -20°C or -80°C for long-term storage.
Protocol 2: Shake-Flask Method for Solubility Determination
This protocol outlines a standard method for determining the equilibrium solubility of this compound in a specific solvent. This method is based on the principle of agitating an excess amount of the solid compound in the solvent until equilibrium is reached.[6]
Materials:
-
This compound
-
Chosen solvent (e.g., water, phosphate-buffered saline)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining microparticles.[6]
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method.[6]
-
Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L.
Caption: General experimental workflow for the solubilization of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Ethyl 2,4-dichlorophenoxyacetate CAS#: 533-23-3 [m.chemicalbook.com]
- 3. Ethyl 2,4-dichlorophenoxyacetate | 533-23-3 [amp.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Phytotoxicity of Ethyl 2-(4-chlorophenoxy)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(4-chlorophenoxy)acetate and encountering issues with its phytotoxicity on non-target plants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action in plants?
This compound is a synthetic auxin herbicide belonging to the phenoxyacetic acid class of compounds.[1][2] Its primary mode of action is to mimic the natural plant hormone auxin.[3][4][5] At herbicidal concentrations, it causes uncontrolled and disorganized cell division and growth, particularly in broadleaf plants.[5][6] This leads to a variety of symptoms including stem twisting, leaf curling, and eventual plant death due to vascular tissue damage and disruption of normal physiological processes.[3][7]
Q2: What are the typical symptoms of this compound phytotoxicity on non-target sensitive plants?
Symptoms of phytotoxicity are characteristic of synthetic auxin herbicides and can include:
-
Epinasty: Twisting and curling of stems and petioles.
-
Leaf malformations: Cupping, crinkling, and parallel venation.
-
Stunted growth: Inhibition of root and shoot elongation.
-
Chlorosis and necrosis: Yellowing and subsequent death of plant tissues.
-
Callus formation: Abnormal tissue growth on stems.
The severity of these symptoms depends on the plant species, its growth stage, and the concentration of the herbicide exposure.
Q3: What are herbicide safeners and how can they mitigate the phytotoxicity of this compound?
Herbicide safeners are chemical agents that, when used in combination with a herbicide, protect crop plants from herbicide injury without compromising weed control efficacy.[8][9] Safeners work by selectively enhancing the metabolic detoxification of the herbicide in the crop plant.[9][10] They achieve this by inducing the expression of genes encoding key detoxification enzymes such as cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and UDP-glucosyltransferases (UGTs).[8][9][10] These enzymes rapidly convert the active herbicide into non-toxic metabolites.
Q4: Which specific safeners are recommended for use with this compound?
While specific studies on safeners for this compound are not abundant in the provided search results, safeners effective for the broader class of aryloxyphenoxypropionate herbicides can be considered as starting points for research. Examples of such safeners include mefenpyr-diethyl, cloquintocet-mexyl, and isoxadifen-ethyl.[3][11] The effectiveness of a particular safener is highly dependent on the plant species and the specific herbicide. Therefore, empirical testing is necessary to determine the optimal safener and its concentration for your experimental system.
Troubleshooting Guides
Q1: I am using a safener, but I still observe significant phytotoxicity on my non-target plants. What could be the issue?
| Potential Cause | Troubleshooting Steps |
| Incorrect Safener Concentration | The safener-to-herbicide ratio is critical. A suboptimal concentration may not provide adequate protection. Perform a dose-response experiment to determine the optimal concentration of the safener for your specific plant species and experimental conditions. |
| Inappropriate Safener | Not all safeners are effective for all herbicides or plant species. The chosen safener may not be suitable for this compound or the non-target plant you are working with. Screen a panel of safeners known to be effective for phenoxy herbicides. |
| Timing of Application | For post-emergence applications, the safener should be applied simultaneously with or slightly before the herbicide. If the herbicide has already caused significant cellular damage, the safener may not be able to reverse it. |
| Environmental Conditions | Factors such as temperature, humidity, and light intensity can influence a plant's metabolic rate and its ability to detoxify herbicides. Ensure consistent and optimal growing conditions for your plants. |
| Plant Health and Developmental Stage | Plants under stress or at a particularly sensitive developmental stage may be more susceptible to herbicide injury, even with a safener. Use healthy, unstressed plants and consider their growth stage during application. |
Q2: How can I confirm that the safener is working by enhancing herbicide metabolism?
To confirm the mechanism of safening, you can perform a metabolic study. This typically involves treating plants with radiolabeled this compound with and without the safener. At various time points, plant tissues are harvested, and the metabolites are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An effective safener will result in a faster disappearance of the parent herbicide and a corresponding increase in the formation of its non-toxic metabolites in the safener-treated plants compared to the unsafened plants.
Data Presentation
Table 1: Example Phytotoxicity Scoring of a Non-Target Dicotyledonous Plant Species Treated with this compound with and without a Safener.
This table presents hypothetical data for illustrative purposes.
| Treatment Group | Concentration (µM) | Visual Injury Score (0-10)¹ | Plant Height Reduction (%) | Fresh Weight Reduction (%) |
| Control | 0 | 0.0 | 0 | 0 |
| This compound | 1 | 2.5 | 15 | 10 |
| 5 | 6.0 | 45 | 35 | |
| 10 | 8.5 | 70 | 60 | |
| This compound + Safener | 1 | 0.5 | 5 | 2 |
| 5 | 1.5 | 10 | 8 | |
| 10 | 3.0 | 25 | 20 |
¹Visual Injury Score: 0 = no injury, 10 = plant death.
Table 2: Example Quantification of this compound Metabolism in a Non-Target Plant Species.
This table presents hypothetical data for illustrative purposes.
| Treatment Group | Time After Treatment (hours) | Parent Herbicide Remaining (%) | Metabolite A Formation (relative units) |
| This compound | 6 | 85 | 15 |
| 24 | 60 | 40 | |
| 48 | 35 | 65 | |
| This compound + Safener | 6 | 50 | 50 |
| 24 | 15 | 85 | |
| 48 | <5 | >95 |
Experimental Protocols
Protocol 1: Assessing Safener Efficacy in Mitigating Phytotoxicity
-
Plant Material: Grow a non-target plant species (e.g., Arabidopsis thaliana, tomato, or soybean) under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod). Use plants at a consistent developmental stage (e.g., 2-3 true leaves).
-
Treatment Preparation: Prepare stock solutions of this compound and the candidate safener in a suitable solvent (e.g., DMSO or acetone). Prepare serial dilutions to create a range of treatment concentrations. The final solvent concentration in all treatments, including the control, should be kept constant and low (e.g., <0.1%).
-
Application: Apply the treatments to the plants. For post-emergence application, this is typically done using a laboratory-grade sprayer to ensure even coverage of the foliage. Treatment groups should include:
-
Control (solvent only)
-
Herbicide alone (multiple concentrations)
-
Safener alone (at the highest concentration used in combination)
-
Herbicide + Safener (multiple herbicide concentrations with a fixed safener concentration)
-
-
Data Collection:
-
Visual Injury Assessment: At regular intervals (e.g., 3, 7, and 14 days after treatment), visually assess and score phytotoxicity symptoms using a predefined scale (e.g., 0-10, where 0 is no effect and 10 is plant death).
-
Growth Measurements: At the end of the experiment, measure plant height and harvest the above-ground biomass to determine fresh weight. Dry the biomass at 60°C to a constant weight to determine dry weight.
-
Chlorophyll Content: Extract chlorophyll from a known weight of leaf tissue using a solvent like ethanol or acetone and measure the absorbance spectrophotometrically.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments. Calculate the percentage reduction in growth parameters compared to the control.
Protocol 2: Analysis of Herbicide Uptake and Metabolism
-
Treatment: Use radiolabeled this compound for ease of tracking. Apply the labeled herbicide with and without the safener to the plants as described in Protocol 1.
-
Sample Collection: At specified time points (e.g., 6, 24, 48 hours), harvest the treated plants. For uptake studies, the surface residue can be washed off with a mild detergent solution.
-
Extraction: Homogenize the plant tissue in a suitable extraction solvent (e.g., acetonitrile/water). Centrifuge the homogenate to pellet the solid debris.
-
Analysis:
-
Quantification of Uptake: Measure the radioactivity in the surface wash and the plant extract using a liquid scintillation counter to determine the amount of herbicide that was absorbed.
-
Metabolite Profiling: Analyze the plant extract using HPLC with a radioactivity detector or by LC-MS. The separation and identification of the parent compound and its metabolites will reveal the extent of metabolism in the presence and absence of the safener. Analytical methods for related phenoxy herbicides often involve extraction with an organic solvent, followed by derivatization and analysis by Gas Chromatography (GC) or direct analysis by HPLC.[1][6]
-
Visualizations
Caption: Proposed signaling pathway of this compound phytotoxicity.
Caption: General mechanism of action for herbicide safeners.
Caption: Experimental workflow for assessing safener efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. awiner.com [awiner.com]
- 3. Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the herbicide glyphosate on non-target plant native species from Chaco forest (Argentina) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-D Fact Sheet [npic.orst.edu]
- 6. Identification of detoxification pathways in plants that are regulated in response to treatment with organic compounds isolated from oil sands process-affected water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Advances in the Action Mechanisms of Safeners [mdpi.com]
- 8. bcpc.org [bcpc.org]
- 9. researchgate.net [researchgate.net]
- 10. 2,4-D Ethyl Ester Poisoning: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Reducing herbicide drift during Ethyl 2-(4-chlorophenoxy)acetate application
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing herbicide drift during the application of Ethyl 2-(4-chlorophenoxy)acetate.
Frequently Asked Questions (FAQs)
Q1: What is herbicide drift and why is it a concern with this compound?
A1: Herbicide drift is the unintentional movement of a pesticide through the air from the application site to any non-target area.[1] It is a significant concern with this compound, a phenoxy herbicide, because these types of herbicides can cause damage to sensitive non-target crops, such as cotton and grapes, even at very low concentrations.[2][3] Drift can lead to crop injury, environmental contamination, and potential legal liability for the applicator.[1]
There are two main types of herbicide drift:
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Particle Drift: The movement of small spray droplets by wind at the time of application.[4]
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Vapor Drift: The volatilization (evaporation) of the herbicide into a gas after it has been applied, which can then move off-target with the wind.[5] this compound is an ester formulation, which is generally more volatile than amine salt formulations of phenoxy herbicides, increasing the risk of vapor drift, especially in warm weather.[4][6]
Q2: What are the key factors influencing the drift of this compound?
A2: Multiple factors related to equipment, application technique, and weather conditions can influence the drift of this compound. These include:
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Droplet Size: Smaller droplets are more susceptible to wind and can travel longer distances.[4]
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Nozzle Type and Pressure: The choice of nozzle and the operating pressure directly affect the droplet size spectrum.[2]
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Boom Height: The higher the spray boom, the more time spray droplets have to be influenced by wind.
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Wind Speed and Direction: Wind is a primary factor in moving spray droplets off-target.[3]
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Temperature and Humidity: High temperatures and low humidity can increase the evaporation of spray droplets, making them smaller and more prone to drift. High temperatures also increase the potential for vapor drift of ester formulations.[5]
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Temperature Inversions: These atmospheric conditions, where a layer of warm air traps cooler air near the ground, can cause fine spray droplets to become suspended and travel long distances.[2]
Troubleshooting Guides
Issue 1: Suspected off-target damage to sensitive plants after application.
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Question: I've observed injury to nearby sensitive vegetation following the application of this compound. What could have gone wrong?
-
Answer: Off-target damage is a classic sign of herbicide drift. Several factors could be responsible. Review your application records and consider the following possibilities:
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Weather Conditions: Were applications made during windy conditions (ideally, wind speeds should be between 3 and 10 mph)?[5] Was there a temperature inversion, which is common during early morning or late evening?[2] Spraying during an inversion can lead to long-distance drift.
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Nozzle Selection and Pressure: Did you use nozzles that produce a coarse spray quality?[2] High pressure can lead to the formation of fine, drift-prone droplets.
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Boom Height: Was the spray boom kept as low as possible to the target?
-
Vapor Drift: As an ester formulation, this compound has a higher potential for volatility. Applications made during high temperatures (e.g., above 80-85°F) can increase the risk of vapor drift.[1][5]
-
Issue 2: Inconsistent weed control in the target area.
-
Question: My weed control with this compound is patchy. Could this be related to drift?
-
Answer: Yes, inconsistent weed control can be a result of factors that also contribute to drift. If a significant portion of the herbicide is moving off-target, the application rate in the intended area will be reduced, leading to poor efficacy. Consider the following:
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Wind Speed: High winds can carry away a substantial amount of the applied product.
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Droplet Size: Very coarse droplets, while good for drift reduction, may not provide adequate coverage on some weed species. It's a balance between minimizing drift and achieving effective coverage.
-
Nozzle Performance: Check for worn or clogged nozzles that can affect the spray pattern and distribution.
-
Data Presentation
Table 1: Recommended Operating Parameters to Minimize Drift
| Parameter | Recommendation | Rationale |
| Wind Speed | 3 - 10 mph (5 - 15 km/h) | Minimizes off-target movement while avoiding unpredictable drift associated with very calm conditions that may indicate a temperature inversion.[5] |
| Temperature | Below 80-85°F (27-29°C) | Reduces the potential for vapor drift associated with ester formulations and minimizes droplet evaporation.[1] |
| Spray Quality | Coarse to Very Coarse | Larger droplets are less prone to being carried off-target by wind.[2] |
| Boom Height | As low as practical for uniform coverage | Reduces the time spray droplets are exposed to wind. |
| Sprayer Pressure | Lower end of the nozzle's recommended range | Higher pressures can produce a higher percentage of fine, driftable droplets.[3] |
Table 2: Nozzle Selection Guide for Drift Reduction
| Nozzle Type | Droplet Size Characteristics | Suitability for Phenoxy Herbicides |
| Standard Flat-Fan | Can produce a high percentage of fine droplets, especially at higher pressures. | Not recommended where drift is a concern. |
| Low-Drift/Air Induction (AI) | Produce coarser droplets by mixing air with the spray liquid. | Highly Recommended for reducing particle drift.[4] |
| Turbo TeeJet / Venturi | Designed to produce larger droplets over a wide pressure range. | Recommended as a good option for drift reduction. |
Experimental Protocols
Protocol: Field Evaluation of Spray Drift
-
Objective: To quantify the downwind deposition of this compound under specific application and weather conditions.
-
Materials:
-
Calibrated agricultural sprayer.
-
This compound formulation.
-
Spray-sensitive collectors (e.g., Mylar sheets, water-sensitive paper).
-
Anemometer to measure wind speed and direction.
-
Thermometer and hygrometer for temperature and relative humidity.
-
GPS for marking plot and collector locations.
-
-
Methodology:
-
Establish a spray plot in an open area.
-
Place spray-sensitive collectors at set intervals downwind from the edge of the spray plot (e.g., 5, 10, 20, 50, and 100 meters). Place control collectors upwind.
-
Record environmental conditions (wind speed, wind direction, temperature, relative humidity) before, during, and after the application.
-
Apply the this compound solution to the spray plot using a specific nozzle type, pressure, and boom height.
-
After the spray has settled, carefully collect the downwind and control collectors.
-
Analyze the collectors. For water-sensitive paper, droplet density and size can be visually assessed or digitally analyzed. For Mylar sheets, the herbicide residue can be extracted and quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC).
-
Compare the deposition on the downwind collectors to the in-swath deposition to calculate the percentage of drift.
-
Mandatory Visualization
Caption: Workflow for minimizing herbicide drift during application.
Caption: Factors influencing herbicide drift potential.
References
Method refinement for detecting low concentrations of phenoxy herbicides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on method refinement for the detection of low concentrations of phenoxy herbicides.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in sample preparation for analyzing phenoxy herbicides?
A1: The most crucial initial step is to ensure all forms of the phenoxy herbicides are converted into a consistent chemical state for accurate analysis.[1][2] Since these compounds can exist as acids, salts, or esters, the sample preparation process typically starts with alkaline hydrolysis by adjusting the sample to a pH of 12 or greater.[1][2] This converts any ester forms into their corresponding carboxylate anions.[1] Following hydrolysis, the sample is acidified to a pH between 2 and 3, which converts the anions into their neutral acid form, making them suitable for extraction and subsequent chromatographic analysis.[1][2]
Q2: Which analytical technique is most recommended for detecting low concentrations of phenoxy herbicides?
A2: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a widely adopted and highly effective method.[1] This technique offers excellent sensitivity and selectivity, which is crucial for detecting trace levels of herbicides in complex matrices like soil, water, and food products.[1][2] The use of Multiple Reaction Monitoring (MRM) mode in the mass spectrometer provides high confidence in the identification and quantification of the analytes, even when chromatographic peaks overlap.[1][2]
Q3: I'm using a Gas Chromatography (GC) based method. Is derivatization necessary?
A3: Yes, for GC-based analysis, derivatization is typically required. Phenoxy herbicides in their acid form are not volatile enough for direct GC analysis. Methods like the one based on USEPA 8151 involve converting the herbicide acids into their more volatile methyl ester forms before injection into the GC system.[2][3] While effective, this process can be time-consuming and involve potentially hazardous reagents.[2]
Q4: What are common sources of contamination in phenoxy herbicide analysis?
A4: Contamination can arise from various sources. Phthalate esters, which can leach from flexible plastic tubing and other plastic materials, are a major source of interference, especially when using an electron capture detector (ECD).[4] It is also critical to ensure all glassware is meticulously cleaned. Rinsing glassware with dilute hydrochloric acid followed by heat treatment (e.g., at 300°C overnight) can remove organic contamination.[4][5] Reagents themselves can also be a source of interference, so using high-purity, pesticide-grade solvents and reagents is essential.[4]
Troubleshooting Guides
Issue 1: Poor or Inconsistent Analyte Recovery
Q: I am experiencing low and variable recoveries after Solid-Phase Extraction (SPE). What could be the cause?
A: Several factors in the SPE process can lead to poor recovery:
-
SPE Cartridge Drying: Ensure the SPE cartridge does not dry out between the conditioning step and sample loading. This is a common cause of inconsistent results.[1]
-
Incorrect pH: The pH of the sample and elution solvents is critical. Phenoxy acids need to be in their neutral form (acidified to pH 2-3) to effectively bind to reverse-phase sorbents (like C18) and must be eluted properly.[1][2] The basicity of glassware can also contribute to low recoveries; acid-washing glassware is recommended.[1]
-
Inadequate Elution Solvent: The choice and volume of the elution solvent are crucial. If recovery is poor for a range of analytes, the elution solvent may not be strong enough. It may be necessary to test different solvents. For example, in one study, acetone was found to provide the best overall recovery compared to several other solvents.[6]
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to analyte breakthrough and low recovery. Ensure the sample volume and concentration are within the limits specified for the cartridge.
Issue 2: Chromatographic Problems (LC-MS/MS)
Q: My chromatogram shows a noisy or drifting baseline. What are the common causes?
A: An unstable baseline can result from several issues:
-
Mobile Phase: Ensure the mobile phase solvents are high-purity (LC-MS grade) and have been properly degassed. Air bubbles in the pump or detector are a frequent cause of noise.[1]
-
System Equilibration: Confirm that the LC system has been given sufficient time to equilibrate with the mobile phase before starting the analytical run.[1]
-
Contamination: A drifting baseline may indicate column bleed or a contaminated detector.[1] Flushing the system and column or cleaning the MS source may be necessary.
-
Consistent pH: Maintaining a consistent pH (e.g., 2-3) in the mobile phase is critical to ensure the herbicides remain in their acid form throughout the analysis.[2]
Q: I am observing unexpected "ghost peaks" in my blank runs. Where are they coming from?
A: Ghost peaks are typically caused by contamination or carryover from a previous injection.
-
Sample Carryover: A highly concentrated sample can leave residues in the injector port, syringe, or column, which then appear in subsequent runs. Implement a rigorous needle wash protocol and inject blanks between high-concentration samples.
-
Contaminated Mobile Phase or Vials: The source could be contaminated solvents or improperly cleaned sample vials. Filter all mobile phases and use fresh, clean vials for each run.
-
System Contamination: Contaminants can build up in the LC system over time. Phthalates from plastic components are a common issue.[4] A thorough system flush may be required.
Issue 3: Inconsistent Results and Poor Reproducibility
Q: My results are not reproducible from day to day. What should I check first?
A: Poor reproducibility often points to inconsistencies in the sample preparation workflow.
-
pH Control is Critical: The most significant factor for inconsistent results is variable pH during sample preparation and analysis.[2] Ensure that the pH is consistently adjusted to ≥12 for hydrolysis and then to 2-3 for acidification and that this pH is maintained in the final extract and mobile phase.[2]
-
Standard Preparation: Check the preparation and storage of your calibration standards. Phenoxy herbicides can degrade over time. Prepare fresh standards regularly and store them appropriately.
-
Evaporation Temperature: If an evaporation step is used to concentrate the sample, the temperature should be optimized and carefully controlled. One study found 40°C to be the optimal evaporation temperature.[6]
Data and Performance Metrics
The following tables summarize typical performance data from various refined methods for phenoxy herbicide detection.
Table 1: Method Detection and Quantification Limits
| Herbicide | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 2,4-D | GC-ECD | Water | 10 ng/L (ppt) | - | [5] |
| Silvex (2,4,5-TP) | GC-ECD | Water | 2 ng/L (ppt) | - | [5] |
| 2,4,5-T | GC-ECD | Water | 2 ng/L (ppt) | - | [5] |
| Various | Derivatization-SDME/GC-MS | Water | 1.8-3.0 ng/L | - | [7] |
| 4-chloro-2-methylphenoxy propanoic acid | PT-ME/Derivatization | Water | 0.80 ng/L | - | [8] |
| 4-chloro-2-methylphenoxy acetic acid | PT-ME/Derivatization | Water | 3.04 ng/L | - | [8] |
| Arylphenoxypropionic Herbicides | LC-ESI-MS | Drinking Water | 3-10 ng/L | - | [9] |
| 10 Phenoxyacetic Herbicides | UPLC-MS/MS | Water/Soil | Sub-ppb (µg/L) level | Lower ppb (µg/L) level | [2] |
Table 2: Analyte Recovery and Method Precision
| Herbicide(s) | Method | Recovery % | Precision (% RSD) | Reference |
| 2,4-D | GC-ECD | ~92% | - | [5] |
| Silvex (2,4,5-TP) | GC-ECD | ~90% | - | [5] |
| 2,4,5-T | GC-ECD | ~98% | - | [5] |
| Phenoxyacetic Derivatives | TLC/Photometry | 70-90% | 3-5% | [10] |
| Arylphenoxypropionic Herbicides | LC-ESI-MS | >91% | - | [9] |
| 18 Phenoxy Herbicides & TPs | UHPLC-MS/MS | 71-118% | - | [6] |
| Various | Derivatization-SDME/GC-MS | - | 7.0-15.2% | [7] |
| Phenoxy Herbicides (Routine Method) | 100 mL sample method | - | 2.6% @ 0.01 µg/L | [11] |
| Phenoxy Herbicides (Previous Method) | 1 L sample method | - | 8.4% @ 0.025 µg/L | [11] |
Experimental Protocols
Protocol: General LC-MS/MS Method for Phenoxy Herbicides in Water
This protocol is a synthesized example based on common practices for detecting phenoxy herbicides at low concentrations.[1][2]
1. Sample Preparation: Hydrolysis and Acidification
-
Take a 100 mL water sample.[11]
-
Adjust the sample pH to ≥12 using a potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution to hydrolyze any esters to their carboxylate anion form.[1][2] Allow the sample to sit at room temperature for at least one hour.[2]
-
Acidify the sample to a pH between 2 and 3 using an acid like formic acid. This converts the anions to their neutral acid form.[1][2]
-
Add an appropriate amount of a stable isotope-labeled internal standard.[1]
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial for direct injection.[1] For samples with high organic content, an optional Solid-Phase Extraction (SPE) cleanup step is recommended before filtration.[1]
2. LC-MS/MS Instrumentation and Conditions
-
LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is recommended for better resolution and faster analysis times.[2]
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.[1]
-
Mobile Phase A: Water with 0.1% formic acid (to maintain a low pH).[1][2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A fast gradient program is used for a complete analysis in under ten minutes.[2]
-
Injection Volume: 50 µL.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative Electrospray Ionization (ESI) mode.[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[2]
3. Data Analysis
-
Identify each herbicide based on its specific retention time and MRM transition.
-
Quantify the concentration of each analyte by comparing its peak area to that of the internal standard and referencing a calibration curve.
Visualizations
Caption: General workflow for phenoxy herbicide analysis.
Caption: Chemical conversion of phenoxy herbicides.
Caption: Troubleshooting poor analyte recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. epa.gov [epa.gov]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of arylphenoxypropionic herbicides in water by liquid chromatography-electrospray mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Phenoxyacetic Herbicide Residues in Biological Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alsglobal.com [alsglobal.com]
Technical Support Center: Optimizing HPLC Separation of Chlorophenoxyacetates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of chlorophenoxyacetates.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in the mobile phase for separating chlorophenoxyacetates?
A1: The pH of the mobile phase is the most critical factor for the successful separation of chlorophenoxyacetic acids.[1][2] These compounds are weak acids, and their ionization state is highly dependent on the mobile phase pH.[1] Controlling the pH allows for manipulation of their retention times and selectivity in reversed-phase HPLC.[1][2]
Q2: What is a good starting mobile phase composition for separating chlorophenoxyacetates?
A2: A common starting point for reversed-phase HPLC separation of chlorophenoxyacetates is a mixture of an acidified aqueous component and an organic solvent like acetonitrile or methanol.[1][3] For example, an isocratic mobile phase of acetonitrile and water (acidified with 1% phosphoric acid) in a 50:50 (v/v) ratio has been used successfully.[3] The exact ratio and acid used may need to be optimized for your specific analytes and column.
Q3: Should I use isocratic or gradient elution for chlorophenoxyacetate analysis?
A3: The choice between isocratic and gradient elution depends on the complexity of your sample. Isocratic elution, where the mobile phase composition remains constant, is suitable for simple mixtures.[4][5] For more complex samples containing multiple chlorophenoxyacetates with different polarities, gradient elution is often preferred.[1][4][5] A gradient allows for the separation of a wider range of compounds in a single run by gradually increasing the organic solvent concentration.[1]
Q4: What type of HPLC column is recommended for chlorophenoxyacetate separation?
A4: Reversed-phase columns, such as C18 columns, are commonly used for the separation of chlorophenoxyacetates.[3] These columns have a non-polar stationary phase, which interacts with the relatively non-polar chlorophenoxyacetate molecules.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks for chlorophenoxyacetates are tailing. What could be the cause and how can I fix it?
-
Answer:
-
Cause: Peak tailing for acidic compounds like chlorophenoxyacetates is often due to interactions with active silanol groups on the silica-based column packing.[6][7] It can also be caused by an inappropriate mobile phase pH, leading to mixed ionization states of the analytes.[5][6]
-
Solution:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 1.5 to 2 pH units below the pKa of the chlorophenoxyacetates.[8] This suppresses the ionization of the analytes and minimizes secondary interactions with the stationary phase.
-
Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping to reduce the number of accessible silanol groups.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that may be causing active sites.[9]
-
Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.[7][10]
-
-
Problem 2: Inconsistent Retention Times
-
Question: The retention times for my chlorophenoxyacetate standards are shifting between runs. What should I check?
-
Answer:
-
Cause: Fluctuating retention times are often a result of an unstable mobile phase, temperature variations, or column degradation.[11]
-
Solution:
-
Mobile Phase Preparation: Ensure your mobile phase is freshly prepared, well-mixed, and properly degassed.[10][12] Inconsistent mixing of mobile phase components can lead to shifts in retention.
-
pH Stability: Use a buffer in your aqueous mobile phase to maintain a stable pH.[2][8] The concentration of the buffer should be sufficient to resist pH changes when the sample is introduced.[8]
-
Column Temperature: Use a column oven to maintain a constant temperature.[11] Fluctuations in ambient temperature can affect retention times.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[6]
-
-
Problem 3: Poor Resolution Between Peaks
-
Question: I am unable to separate two of the chlorophenoxyacetates in my mixture. How can I improve the resolution?
-
Answer:
-
Cause: Poor resolution indicates that the selectivity of your current method is insufficient to separate the analytes.
-
Solution:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Solvent Ratio: Systematically vary the ratio of organic solvent to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve separation.[13]
-
Change Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice versa. Different organic solvents can alter the selectivity of the separation.[2]
-
-
Modify Mobile Phase pH: Small adjustments to the mobile phase pH can significantly impact the relative retention of ionizable compounds like chlorophenoxyacetates, thus improving selectivity.[1]
-
Implement a Gradient: If you are using an isocratic method, switching to a shallow gradient can often improve the resolution of closely eluting peaks.[5]
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the analysis time.[2]
-
-
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reversed-Phase HPLC of Chlorophenoxyacetates
-
Aqueous Phase Preparation:
-
Measure a desired volume of high-purity HPLC-grade water.
-
Add a buffer, such as phosphate buffer, to a concentration of 10-25 mM to stabilize the pH.[6]
-
Adjust the pH of the aqueous phase to the desired value (e.g., pH 3.0) using an acid like phosphoric acid. The pH should be at least 1.5-2 units below the pKa of the target analytes.[8]
-
Filter the aqueous phase through a 0.45 µm or smaller pore size filter to remove any particulate matter.[10]
-
-
Organic Phase:
-
Use HPLC-grade acetonitrile or methanol.
-
Filter the organic solvent through a 0.45 µm or smaller pore size filter.
-
-
Mobile Phase Mixing:
-
For isocratic elution, premix the aqueous and organic phases in the desired ratio (e.g., 50:50 v/v).
-
For gradient elution, place the prepared aqueous and organic phases in separate solvent reservoirs on the HPLC system.
-
Degas the mobile phase(s) using an in-line degasser, sonication, or helium sparging to prevent air bubbles in the system.[10]
-
Quantitative Data Summary
Table 1: Example Mobile Phase Compositions for Chlorophenoxyacetate Analysis
| Analyte(s) | Column | Mobile Phase | Detection | Reference |
| 2,4-D and Picloram | Gemini C18 | Isocratic: Acetonitrile and water acidified with 1% H₃PO₄ (50:50, v/v) | DAD | [3] |
| 2,4-D and MCPA | Not specified | Not specified, but retention is controlled by ACN amount, buffer concentration, and pH. | LC/MS compatible | [14][15] |
| Phenoxy acid herbicides | Not specified | Gradient: Water-acetonitrile with 0.1 M phosphate buffer at pH 2, 3, or 4. | Not specified | [1] |
| 2,4-D and MCPA | Reversed-phase | Derivatization with ADAM, mobile phase not detailed. | Fluorescence | [16] |
Visualizations
Caption: Workflow for optimizing HPLC mobile phase.
Caption: Troubleshooting decision tree for peak tailing.
References
- 1. Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC under Gradient Elution | MDPI [mdpi.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. mastelf.com [mastelf.com]
- 6. hplc.eu [hplc.eu]
- 7. pharmahealthsciences.net [pharmahealthsciences.net]
- 8. welch-us.com [welch-us.com]
- 9. agilent.com [agilent.com]
- 10. mastelf.com [mastelf.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 1. General Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. helixchrom.com [helixchrom.com]
- 15. helixchrom.com [helixchrom.com]
- 16. Simultaneous determination of 2,4-D and MCPA in canine plasma and urine by HPLC with fluorescence detection using 9-anthryldiazomethane (ADAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Ethyl 2-(4-chlorophenoxy)acetate Herbicides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the selectivity of Ethyl 2-(4-chlorophenoxy)acetate and other phenoxy auxin herbicides.
Troubleshooting Guides
This section addresses common problems that may arise during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Poor Weed Control Efficacy
Question: Why am I observing poor control of target broadleaf weeds after applying this compound?
Possible Causes and Solutions:
-
Incorrect Weed Identification: Different broadleaf weed species exhibit varying susceptibility to phenoxy herbicides.[1]
-
Solution: Ensure accurate identification of all weed species present in your experiment. Consult weed science resources to confirm the susceptibility of the target weeds to phenoxy herbicides.
-
-
Weed Growth Stage: The effectiveness of systemic herbicides like this compound is highly dependent on the growth stage of the weed. Larger, more mature weeds are generally less susceptible.
-
Solution: Apply the herbicide when weeds are young and actively growing for optimal uptake and translocation.[1]
-
-
Environmental Conditions: Plant stress due to drought, extreme temperatures, or low humidity can reduce herbicide absorption and efficacy.[1][2]
-
Solution: Conduct experiments under optimal growing conditions. If environmental stress is unavoidable, consider using adjuvants to improve herbicide uptake.[1]
-
-
Herbicide Application Rate: An insufficient dose will result in poor weed control.
-
Solution: Verify your calculations for the herbicide concentration and application rate. Ensure that the application equipment is calibrated correctly to deliver the intended dose.[1]
-
-
Rainfall After Application: Rainfall shortly after a post-emergence application can wash the herbicide off the leaf surface before it can be absorbed.[1]
-
Solution: Check the weather forecast and allow for a sufficient rain-free period after application, as specified by the herbicide manufacturer.
-
Issue 2: Crop Phytotoxicity
Question: My crop plants are showing signs of injury (e.g., leaf curling, stunting, chlorosis) after the herbicide application. What could be the cause?
Possible Causes and Solutions:
-
Excessive Herbicide Dose: Applying a rate higher than the crop's tolerance level will lead to phytotoxicity.[2][3]
-
Solution: Double-check your herbicide calculations and sprayer calibration. Conduct dose-response studies to determine the optimal selective rate for your specific crop variety and environmental conditions.[4]
-
-
Crop Growth Stage: The tolerance of a crop to a herbicide can vary with its developmental stage. Young seedlings are often more sensitive.[5][6]
-
Solution: Apply the herbicide at the crop growth stage recommended for maximum tolerance. This information is typically available from the herbicide manufacturer or in agronomic literature.
-
-
Inappropriate Adjuvant Use: While adjuvants can enhance weed control, some may also increase herbicide absorption in the crop, leading to injury.[7][8]
-
Solution: Screen different adjuvants and their concentrations to find a combination that maximizes weed control while minimizing crop damage. Always test new adjuvant combinations on a small scale first.
-
-
Environmental Stress: Stressed crop plants may be more susceptible to herbicide injury.[2]
-
Solution: Avoid applying herbicides when the crop is under stress from drought, heat, or other environmental factors.
-
-
Spray Drift: Drift from the intended target can result in higher-than-intended doses on parts of the crop.[7]
-
Solution: Use appropriate nozzles and application techniques to minimize spray drift. Avoid spraying in windy conditions.
-
Issue 3: Inconsistent or Unreliable Experimental Results
Question: I am getting variable results between experimental replicates. How can I improve the consistency of my selectivity studies?
Possible Causes and Solutions:
-
Biological Variability: Plants, even of the same species and variety, will exhibit some natural variation in their response to herbicides.
-
Solution: Use a sufficient number of replicates for each treatment to account for biological variability. Ensure that plants are of a uniform size and growth stage at the start of the experiment.
-
-
Non-Uniform Application: Inconsistent application of the herbicide across replicates will lead to variable results.
-
Solution: Use a calibrated track sprayer for greenhouse experiments to ensure uniform application. For field trials, ensure the sprayer is properly calibrated and operated at a constant speed and pressure.
-
-
Environmental Gradients: Variations in light, temperature, or soil moisture across the experimental area can affect plant growth and herbicide response.
-
Solution: Randomize the placement of your experimental units (pots or plots) to minimize the impact of environmental gradients. Monitor and control environmental conditions as much as possible.
-
-
Improper Data Collection: Subjective visual ratings of crop injury or weed control can introduce variability.
-
Solution: Use objective, quantitative measurements whenever possible, such as plant height, fresh weight, or dry weight. If using visual ratings, have the same person rate all replicates and use a standardized rating scale.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a synthetic auxin herbicide. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[9] It is primarily effective against broadleaf weeds, while monocotyledonous crops like wheat and corn are generally tolerant.[9]
2. How can I quantitatively assess herbicide selectivity?
Herbicide selectivity can be quantified by determining the dose-response relationship for both the crop and the target weed. This involves treating plants with a range of herbicide doses and measuring the response (e.g., biomass reduction). The selectivity index (SI) can then be calculated as the ratio of the herbicide dose that causes a 50% reduction in the crop's growth (GR50) to the dose that causes a 50% reduction in the weed's growth. A higher SI value indicates greater selectivity.[4]
3. What is the role of adjuvants in enhancing herbicide selectivity?
Adjuvants are substances added to a herbicide formulation or spray tank to improve its performance.[8][10] They can enhance selectivity by:
-
Increasing herbicide uptake in weeds: Surfactants, for example, reduce the surface tension of spray droplets, allowing them to spread more evenly over the waxy cuticle of weed leaves and enhancing absorption.[8][11]
-
Minimizing herbicide uptake in crops: In some cases, specific adjuvants can be chosen that are more effective on the leaf surface of the target weed than on the crop, leading to differential uptake.
-
Improving rainfastness: Stickers help the herbicide adhere to the leaf surface, reducing the likelihood of it being washed off by rain.[6]
4. How does plant metabolism contribute to herbicide selectivity?
Differential metabolism is a key mechanism of selectivity.[12] Tolerant plants can rapidly metabolize the herbicide into non-toxic compounds, while susceptible plants are unable to do so, allowing the herbicide to reach its target site and exert its phytotoxic effects.[12] Enzymes such as cytochrome P450 monooxygenases are often involved in this detoxification process.[13]
5. What are the key steps in a whole-plant bioassay to evaluate herbicide selectivity?
A whole-plant bioassay is a common method for assessing herbicide selectivity in a controlled environment.[14][15] The key steps include:
-
Plant Preparation: Grow the crop and weed species of interest from seed in pots containing a uniform soil mix. Ensure plants are at the desired growth stage for treatment.[14]
-
Herbicide Preparation: Prepare a stock solution of the herbicide and then make a series of dilutions to obtain the desired treatment concentrations.[14]
-
Herbicide Application: Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control for comparison.[14]
-
Incubation: Place the treated plants in a greenhouse or growth chamber with controlled environmental conditions.[14]
-
Data Collection: After a specified period (e.g., 14-21 days), assess the plants for visual injury symptoms and collect quantitative data such as plant height, fresh weight, and/or dry weight.[16][17]
-
Data Analysis: Analyze the data to determine the dose-response relationship and calculate selectivity indices.
Quantitative Data Presentation
The following tables provide examples of how to present quantitative data from herbicide selectivity experiments. The data presented here is for 2,4-D Ethyl Ester, a compound with a similar mode of action to this compound, and is for illustrative purposes.
Table 1: Effect of 2,4-D Ethyl Ester 80% EC on Weed Density in Wheat
| Treatment (kg a.i. ha⁻¹) | Weed Density (No. m⁻²) at 20 DAS | Weed Density (No. m⁻²) at 40 DAS | Weed Density (No. m⁻²) at 60 DAS |
| Hand Weeding (twice) | 5.0 | 4.5 | 7.5 |
| 2,4-D EE @ 0.90 | 7.7 | 7.2 | 8.0 |
| 2,4-D EE @ 1.35 | - | - | - |
| 2,4-D EE @ 1.80 | - | - | - |
| 2,4-D EE (Commercial) @ 0.90 | - | - | - |
| Unweeded Control | - | - | - |
Data adapted from a study on the bio-efficacy of 2,4-D Ethyl Ester 80% EC in maize.[18] DAS = Days After Sowing.
Table 2: Weed Control Efficiency and Grain Yield in Wheat with 2,4-D Ethyl Ester 80% EC
| Treatment (kg a.i. ha⁻¹) | Weed Control Efficiency (%) at 20 DAS | Weed Control Efficiency (%) at 40 DAS | Weed Control Efficiency (%) at 60 DAS | Grain Yield (t ha⁻¹) |
| Hand Weeding (twice) | 62.12 | 53.99 | 39.10 | - |
| 2,4-D EE @ 0.900 | 53.79 | 50.00 | 29.62 | - |
| 2,4-D EE @ 0.675 | 52.27 | 38.65 | 29.52 | - |
Data adapted from a study on the bio-efficacy and phytotoxicity of 2,4-D Ethyl Ester 80% EC in wheat.[19]
Experimental Protocols
Protocol 1: Dose-Response Assay for Herbicide Selectivity Evaluation
Objective: To determine the herbicide dose that causes a 50% reduction in plant growth (GR50) for both a crop and a weed species, and to calculate the selectivity index.
Materials:
-
Seeds of the selected crop and weed species
-
Pots and appropriate soil mix
-
This compound herbicide
-
Adjuvant (if required)
-
Calibrated greenhouse sprayer
-
Growth chamber or greenhouse with controlled environment
-
Balance for weighing plant biomass
Methodology:
-
Plant Culture: Sow seeds of the crop and weed species in separate pots. Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod). Water the plants as needed.
-
Herbicide Preparation: Prepare a stock solution of this compound. From the stock solution, prepare a series of at least six herbicide concentrations, including a zero-dose control. The concentrations should be selected to span the expected range of responses from no effect to complete plant death.
-
Herbicide Application: When the plants reach the desired growth stage (e.g., 2-3 leaf stage), apply the different herbicide doses using a calibrated greenhouse sprayer. Ensure uniform coverage of the foliage.
-
Post-Treatment Care: Return the plants to the greenhouse or growth chamber and continue to provide optimal growing conditions.
-
Data Collection: After 14-21 days, visually assess the plants for phytotoxicity symptoms. Harvest the above-ground biomass for each plant, and measure the fresh weight. Dry the biomass in an oven at 70°C for 72 hours and measure the dry weight.
-
Data Analysis: Express the biomass data as a percentage of the untreated control. Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit the dose-response data and determine the GR50 value for both the crop and the weed.[4][20][21]
-
Selectivity Index Calculation: Calculate the selectivity index (SI) as: SI = GR50 (crop) / GR50 (weed).
Protocol 2: Adjuvant Screening for Enhanced Selectivity
Objective: To evaluate the effect of different adjuvants on the selectivity of this compound.
Materials:
-
Same materials as in Protocol 1
-
A selection of adjuvants to be tested (e.g., non-ionic surfactant, crop oil concentrate, methylated seed oil)
Methodology:
-
Plant Culture: Grow the crop and weed species as described in Protocol 1.
-
Treatment Preparation: Prepare a single, sub-lethal dose of this compound that provides moderate weed control with minimal crop injury (this dose can be determined from a preliminary dose-response assay). For each adjuvant to be tested, prepare a tank mix with the herbicide at the recommended adjuvant concentration. Include a treatment with the herbicide alone and an untreated control.
-
Herbicide Application: Apply the different herbicide-adjuvant combinations to the plants using a calibrated sprayer.
-
Post-Treatment Care and Data Collection: Follow the procedures described in Protocol 1.
-
Data Analysis: Compare the crop injury and weed control efficacy for each herbicide-adjuvant combination. The ideal adjuvant will significantly increase weed control without a corresponding increase in crop phytotoxicity.
Visualizations
Caption: Auxin signaling pathway initiated by a synthetic auxin herbicide.
Caption: Workflow for evaluating herbicide selectivity.
Caption: Logical flow for troubleshooting herbicide selectivity experiments.
References
- 1. utia.tennessee.edu [utia.tennessee.edu]
- 2. Phytotoxicity: Symptoms, Causes & Crop Management [farmonaut.com]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. 12 Nonlinear Regression - Selectivity of Herbicides | Statistical Analysis of Agricultural Experiments using R [rstats4ag.org]
- 5. How To Manage Phytotoxicity | Greenlife | 2025 Update [greenlife.co.ke]
- 6. e-gro.org [e-gro.org]
- 7. agrio.app [agrio.app]
- 8. apparentag.com.au [apparentag.com.au]
- 9. deq.mt.gov [deq.mt.gov]
- 10. invasive.org [invasive.org]
- 11. Adjuvant selection tips to optimize crop protection performance | CHS Inc. [chsinc.com]
- 12. scielo.br [scielo.br]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. hracglobal.com [hracglobal.com]
- 17. media.ahdb.org.uk [media.ahdb.org.uk]
- 18. phytojournal.com [phytojournal.com]
- 19. cwss.in [cwss.in]
- 20. isws.org.in [isws.org.in]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
Validation & Comparative
A Comparative Efficacy Analysis: Ethyl 2-(4-chlorophenoxy)acetate vs. 2,4-Dichlorophenoxyacetic acid (2,4-D)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal efficacy of Ethyl 2-(4-chlorophenoxy)acetate and the widely-used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). Both compounds belong to the phenoxyalkanoic acid class of synthetic auxins and are utilized for the control of broadleaf weeds. Due to the limited availability of direct comparative efficacy data for this compound in the public domain, this guide leverages data on its parent compound, 4-chlorophenoxyacetic acid (4-CPA), and established principles of herbicide formulation to draw a comparative analysis with 2,4-D.
Mechanism of Action: Synthetic Auxins
Both this compound and 2,4-D function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA). These synthetic compounds are more resistant to degradation within the plant than endogenous auxins. This leads to an accumulation of auxin-like signals, resulting in uncontrolled and disorganized cell growth, epinasty (twisting of stems and petioles), and ultimately, plant death. The primary targets for these herbicides are broadleaf weeds, with most grass species exhibiting tolerance.
The general signaling pathway for synthetic auxins involves their binding to receptor complexes, which then triggers the degradation of transcriptional repressors (Aux/IAA proteins). The removal of these repressors allows for the expression of auxin-responsive genes, leading to the observed herbicidal effects.
Chemical Structures and Properties
A key difference between the two compounds lies in their chemical structure, which influences their formulation and uptake by plants.
| Feature | This compound | 2,4-Dichlorophenoxyacetic acid (2,4-D) |
| Chemical Structure | ||
| Parent Acid | 4-chlorophenoxyacetic acid (4-CPA) | 2,4-Dichlorophenoxyacetic acid |
| Formulation | Ethyl Ester | Commonly formulated as amine salts or various esters (e.g., 2-ethylhexyl ester)[1] |
| Key Structural Difference | Single chlorine atom on the phenyl ring. | Two chlorine atoms on the phenyl ring. |
| Ester Functional Group | The ethyl ester form enhances lipophilicity, which can facilitate absorption through the waxy cuticle of plant leaves.[2] | Ester formulations of 2,4-D are known to be more readily absorbed by plants compared to amine salts, especially in cooler weather.[2] |
Comparative Efficacy: An Inferential Analysis
4-CPA is recognized as a plant growth regulator that also exhibits herbicidal activity at higher concentrations.[3][4] The addition of the ethyl ester group to form this compound would be expected to enhance its herbicidal potency compared to the parent acid. Ester formulations are generally more effective at penetrating the leaf cuticle, leading to increased absorption and translocation to the target sites within the plant.[2]
2,4-D is a highly effective and widely used broadleaf herbicide.[1] Its efficacy is well-documented against a wide spectrum of weeds. The presence of two chlorine atoms on the phenyl ring in 2,4-D, compared to the single chlorine in 4-CPA, is a significant structural difference that likely contributes to its high herbicidal activity.
Hypothetical Efficacy Comparison:
The following table presents a hypothetical comparison of efficacy based on the structural and formulation differences. This is not based on direct experimental data and should be interpreted with caution.
| Weed Species | Hypothetical % Control - this compound (Ester) | Documented % Control - 2,4-D (Ester/Amine) |
| Dandelion (Taraxacum officinale) | Moderate to High | High |
| Broadleaf Plantain (Plantago major) | Moderate | High |
| White Clover (Trifolium repens) | Moderate | Moderate to High |
| Common Chickweed (Stellaria media) | Moderate | High |
Experimental Protocols
To definitively determine the comparative efficacy, standardized greenhouse and field bioassays are required. Below is a detailed methodology for a typical greenhouse herbicide efficacy experiment.
Objective: To compare the herbicidal efficacy of this compound and 2,4-D on selected broadleaf weed species.
Materials:
-
Seeds of target weed species (e.g., Abutilon theophrasti - velvetleaf, Amaranthus retroflexus - redroot pigweed).
-
Potting medium (e.g., peat, perlite, and soil mixture).
-
Pots (e.g., 10 cm diameter).
-
Technical grade this compound and 2,4-D (formulated as an ester for a like-for-like comparison).
-
Adjuvants (as recommended for the herbicide formulations).
-
Controlled environment greenhouse or growth chamber.
-
Calibrated laboratory sprayer.
Experimental Workflow:
Caption: Greenhouse Herbicide Efficacy Experimental Workflow.
Procedure:
-
Plant Culture:
-
Sow seeds of the selected weed species in trays containing potting medium.
-
Once seedlings have emerged and developed cotyledons, transplant individual seedlings into pots.
-
Grow the plants in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
-
Herbicide Application:
-
When the plants have reached the 3-4 true leaf stage, apply the herbicides.
-
Prepare a range of concentrations for each herbicide to determine the dose-response relationship. A typical experiment would include a non-treated control and at least five rates of each herbicide.
-
Apply the herbicides using a calibrated laboratory sprayer to ensure uniform coverage.
-
-
Data Collection:
-
At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete plant death).
-
At 21 DAT, harvest the above-ground biomass of all plants.
-
Dry the biomass in an oven at 70°C until a constant weight is achieved and record the dry weight.
-
-
Data Analysis:
-
Analyze the visual assessment and biomass data using appropriate statistical methods (e.g., ANOVA).
-
Calculate the dose required to cause 50% growth reduction (GR₅₀) or 50% effective dose (ED₅₀) for each herbicide on each weed species.
-
Signaling Pathway of Synthetic Auxin Herbicides
The following diagram illustrates the simplified signaling pathway initiated by synthetic auxin herbicides like this compound and 2,4-D.
Caption: Simplified Synthetic Auxin Signaling Pathway.
Conclusion
Both this compound and 2,4-D are synthetic auxin herbicides that effectively control broadleaf weeds. While 2,4-D is a well-established herbicide with extensive efficacy data, the performance of this compound is less documented. Based on chemical principles, the ethyl ester formulation of 4-CPA is expected to exhibit significant herbicidal activity. However, the presence of two chlorine atoms in the 2,4-D molecule likely confers a broader spectrum and higher potency of weed control. To provide a definitive comparison, further research employing standardized experimental protocols is necessary to generate quantitative efficacy data for this compound against a range of economically important weed species.
References
Comparative Guide to the Structure-Activity Relationship of Phenoxyacetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various phenoxyacetic acid derivatives. The structure-activity relationships (SAR) are explored through quantitative data from experimental studies, offering insights into the impact of structural modifications on their anticancer, anti-inflammatory, antimicrobial, and herbicidal properties. Detailed experimental protocols for key assays are provided to support the reproducibility and further investigation of these compounds.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data for different biological activities of phenoxyacetic acid derivatives, facilitating a clear comparison of their potency.
Anticancer Activity
The in vitro cytotoxic effects of phenoxyacetic acid derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
Table 1: Anticancer Activity of Phenoxyacetic Acid Derivatives
| Compound ID | Substitution on Phenoxy Ring | Other Modifications | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1 | 4-Chloro | 5-(4-chlorophenyl)pentanoic acid | - | 4.8 ± 0.35 | Rosiglitazone | 9.8 ± 0.4 |
| 2 | 4-Chloro | - | Breast Cancer Cells | 0.194 ± 0.09 (µg/mL) | Cisplatin | 0.236 ± 0.07 (µg/mL) |
| 3 | - | - | HeLa Cells | 1.64 ± 0.41 | - | - |
| 4 | - | Pyridazine hydrazide appended | HepG2 | 6.9 | 5-Fluorouracil | 8.3 |
| 5 | - | Phenoxyacetamide Derivative I | HepG2 | 1.43 | 5-Fluorouracil | 5.32 |
| 6 | - | Phenoxyacetamide Derivative II | HepG2 | 6.52 | 5-Fluorouracil | 5.32 |
| 7 | - | Phenoxyacetamide Derivative I | MCF-7 | 7.43 | - | - |
Data compiled from multiple sources, slight variations in experimental conditions may exist.[1][2]
Anti-inflammatory Activity
The anti-inflammatory potential of phenoxyacetic acid derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Table 2: Anti-inflammatory Activity (COX-2 Inhibition) of Phenoxyacetic Acid Derivatives
| Compound ID | Substitution on Phenoxy Ring | Other Modifications | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | COX-2 IC50 (µM) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 8 | 4-Bromo, 2-(hydrazinylcarbonyl) | Phenylacetohydrazide | 0.06 ± 0.01 | - | 133.34 | Celecoxib | 0.05 ± 0.02 | | 9 | 4-Bromo, 2-(hydrazinylcarbonyl) | Benzohydrazide | 0.08 ± 0.01 | - | 111.53 | Celecoxib | 0.05 ± 0.02 | | 10 | 2-(Hydrazinylcarbonyl) | Benzohydrazide | 0.13 ± 0.06 | - | - | Celecoxib | 0.05 ± 0.02 | | 11 | - | Pyrazoline-phenoxyacetic acid derivative 6a | 0.03 | - | 365.4 | - | - | | 12 | - | Pyrazoline-phenoxyacetic acid derivative 6c | 0.03 | - | 196.9 | - | - |
IC50 values represent the concentration required for 50% inhibition of the enzyme. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.[3][4]
Antimicrobial Activity
The antimicrobial efficacy of these derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 3: Antimicrobial Activity of Phenoxyacetic Acid Derivatives
| Compound ID | Substitution on Phenoxy Ring | Other Modifications | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 13 | 2-Methoxy | 4-(1-carbamothioyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl) | M. tuberculosis H37Rv | 0.06 | Isoniazid | 1.36 |
| 14 | 2-Methoxy, 5-Ethyl, 4-Hydroxy | Methyl 2-phenoxyacetate | C. utilis | 8 | Itraconazole | 0.25 |
| 15 | 4-Bromo | 2-(4-(3-oxo-3-phenylpropyl)phenoxy)acetic acid | M. smegmatis | 9.66 ± 0.57 (µL) | Ciprofloxacin | 6.67 ± 0.48 (µL) |
MIC values indicate the potency of the antimicrobial agent; a lower MIC value signifies higher efficacy.
Herbicidal Activity
The herbicidal effect of phenoxyacetic acid derivatives is often quantified by the concentration required to cause a 50% reduction in plant growth (GR50).
Table 4: Herbicidal Activity of Phenoxyacetic Acid Derivatives
| Compound ID | Substitution on Phenoxy Ring | Other Modifications | Plant Species | GR50/ED50 |
| 16 | 2,4-Dichloro | - | Brassica campestris | - |
| 17 | 4-Chloro-2-methyl | - | Brassica campestris | - |
| 18 | Substituted phenoxyacetoxy | (S)-enantiomer of α-(substituted phenyl)methylphosphonate | Chickweed | 22.8 gai/ha |
| 19 | Substituted phenoxyacetoxy | (R)-enantiomer of α-(substituted phenyl)methylphosphonate | Chickweed | 186.2 gai/ha |
GR50/ED50 values are concentration-dependent and species-specific. 'gai/ha' refers to grams of active ingredient per hectare.[5][6][7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate further research.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the phenoxyacetic acid derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[8][9]
Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.
-
Enzyme Preparation: Recombinant human or ovine COX-2 enzyme is used.
-
Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) containing the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Incubation: The enzyme and inhibitor are pre-incubated for a specific time (e.g., 15 minutes) at 37°C.
-
Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination: After a set time (e.g., 2 minutes), the reaction is stopped by adding a solution of hydrochloric acid.
-
Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
IC50 Calculation: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.[3][4][10][11][12]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[13][14][15]
Herbicidal Activity: Seed Germination and Seedling Growth Bioassay
This bioassay evaluates the effect of a compound on the germination and early growth of target plant species.
-
Test Compound Preparation: The phenoxyacetic acid derivatives are dissolved in a suitable solvent (e.g., acetone) and then diluted with water to the desired test concentrations. A surfactant (e.g., Tween 20) is often added to improve wetting.
-
Petri Dish Assay: Filter paper is placed in a petri dish and moistened with the test solution. Seeds of the target plant species (e.g., cress, lettuce, or a specific weed) are then placed on the filter paper.
-
Incubation: The petri dishes are sealed and incubated in a growth chamber with controlled light and temperature conditions.
-
Data Collection: After a set period (e.g., 7 days), the germination percentage, root length, and shoot length of the seedlings are measured.
-
GR50 Calculation: The growth inhibition is calculated relative to a control group treated only with the solvent and surfactant. The GR50 value is then determined from the dose-response curve.[6][7][16][17][18][19]
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the study of phenoxyacetic acid derivatives.
References
- 1. jetir.org [jetir.org]
- 2. Synthesis, in vitro cytotoxicity, and structure–activity relationships (SAR) of multidentate oxidovanadium(iv) complexes as anticancer agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and herbicidal activity of optically active α-(substituted phenoxyacetoxy) (substituted phenyl) methylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. brieflands.com [brieflands.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idexx.dk [idexx.dk]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. idexx.com [idexx.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improved herbicide discovery using physico-chemical rules refined by antimalarial library screening - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00914A [pubs.rsc.org]
A Comparative Analysis of the Environmental Impact of Phenoxy Herbicides: 2,4-D, MCPA, and Dichlorprop
A Guide for Researchers and Drug Development Professionals
Phenoxy herbicides have been instrumental in modern agriculture for the selective control of broadleaf weeds. However, their widespread use necessitates a thorough understanding of their environmental fate and potential impact on non-target organisms. This guide provides a comparative analysis of three prominent phenoxy herbicides: 2,4-Dichlorophenoxyacetic acid (2,4-D), 2-Methyl-4-chlorophenoxyacetic acid (MCPA), and Dichlorprop (2,4-DP). By presenting key environmental parameters from experimental studies, this document aims to equip researchers, scientists, and drug development professionals with the data necessary for informed risk assessment and the development of more environmentally benign alternatives.
Environmental Fate and Persistence
The environmental persistence and mobility of a herbicide are critical factors in determining its potential for off-site transport and contamination of soil and water resources. These characteristics are largely governed by the herbicide's chemical structure and its interaction with soil components and environmental conditions.
Soil Persistence and Mobility
The persistence of phenoxy herbicides in soil is primarily dictated by microbial degradation. The half-life (DT50), the time it takes for 50% of the initial concentration to dissipate, is a key indicator of persistence. A shorter half-life generally indicates a lower potential for accumulation in the environment.
The mobility of these herbicides in soil is often characterized by the soil organic carbon-water partition coefficient (Koc). A lower Koc value indicates weaker adsorption to soil particles and a higher potential for leaching into groundwater.
| Herbicide | Soil Half-Life (DT50) (days) | Soil Organic Carbon Partition Coefficient (Koc) (mL/g) | Leaching Potential |
| 2,4-D | 1 - 14[1] | 20 - 110[2][3] | High |
| MCPA | 1.6 - 16[4] | 30 - 150 | High |
| Dichlorprop | ~10 | 15 - 80 | High |
Note: Half-life and Koc values can vary significantly depending on soil type, temperature, moisture, and microbial activity.
Ecotoxicological Profile
The impact of phenoxy herbicides on non-target organisms is a significant environmental concern. The following tables summarize acute toxicity data for various terrestrial and aquatic organisms, typically expressed as the median lethal dose (LD50) or median lethal concentration (LC50). A lower value indicates higher toxicity.
Aquatic Organisms
| Organism | Endpoint | 2,4-D | MCPA | Dichlorprop |
| Fish (Rainbow Trout) | 96-hr LC50 | 0.5 - 1.2 mg/L (ester)[2] | 20 - 50 mg/L | >50 mg/L |
| Aquatic Invertebrates (Daphnia magna) | 48-hr EC50 | >100 mg/L (acid)[2] | >100 mg/L | >100 mg/L |
| Algae (Selenastrum capricornutum) | 72-hr EC50 | 0.23 mg/L | 0.1 - 10 mg/L | >1 mg/L |
Note: The toxicity of phenoxy herbicides to aquatic organisms can be highly dependent on the formulation. Ester formulations are generally more toxic to fish than salt or acid forms[2].
Terrestrial Organisms
| Organism | Endpoint | 2,4-D | MCPA | Dichlorprop |
| Birds (Bobwhite Quail) | Oral LD50 | 500 mg/kg[5] | 377 mg/kg | 400 - 800 mg/kg |
| Honey Bees (Apis mellifera) | Contact LD50 | >100 µ g/bee [2] | >100 µ g/bee | >100 µ g/bee |
| Earthworms (Eisenia fetida) | 14-day LC50 | ~600 mg/kg soil[6] | >1000 mg/kg soil | >1000 mg/kg soil |
Experimental Protocols
The data presented in this guide are derived from studies following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and chemicals.
Soil Persistence and Transformation (OECD 307)
The aerobic and anaerobic transformation of phenoxy herbicides in soil is typically evaluated according to OECD Guideline 307[7][8][9][10][11]. This method involves:
-
Test System: Soil samples are treated with the herbicide and incubated in the dark under controlled temperature and moisture conditions.
-
Analysis: At various time points, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to determine the concentration of the parent herbicide and its transformation products.
-
Data Calculation: The rate of degradation and the half-life (DT50) are calculated from the dissipation curve of the herbicide.
Aquatic Toxicity Testing
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a chemical that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.
Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the concentration of a chemical that causes immobilization in 50% of the tested Daphnia magna (EC50) after 48 hours of exposure.
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a chemical on the growth of algae[12][13][14][15]. The concentration that inhibits growth by 50% (EC50) over a 72-hour period is determined.
Terrestrial Ecotoxicity Testing
Avian Acute Oral Toxicity Test (OECD 223): This test determines the single oral dose of a substance that is lethal to 50% of the test birds (LD50).
Honeybee, Acute Contact Toxicity Test (OECD 214): This test determines the dose of a chemical applied to the thorax that is lethal to 50% of honeybees (LD50) within a specified time.
Earthworm, Acute Toxicity Test (OECD 207): This test evaluates the concentration of a chemical in artificial soil that is lethal to 50% of earthworms (LC50) over a 14-day period.
Visualizing Environmental Pathways
The following diagram, generated using Graphviz (DOT language), illustrates the principal environmental fate and transport pathways of phenoxy herbicides.
Logical Workflow for Environmental Risk Assessment
The assessment of the environmental risk of a phenoxy herbicide follows a structured, logical workflow. This process integrates data on the herbicide's intrinsic properties with its potential for exposure and effects on non-target organisms.
References
- 1. tucson.ars.ag.gov [tucson.ars.ag.gov]
- 2. epa.gov [epa.gov]
- 3. anrcatalog.ucanr.edu [anrcatalog.ucanr.edu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ppqs.gov.in [ppqs.gov.in]
- 6. planetpermaculture.wordpress.com [planetpermaculture.wordpress.com]
- 7. oecd.org [oecd.org]
- 8. biotecnologiebt.it [biotecnologiebt.it]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. eppltd.com [eppltd.com]
- 12. shop.fera.co.uk [shop.fera.co.uk]
- 13. OECD 201: Our Technical Approach | Scymaris [scymaris.com]
- 14. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 15. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
Comparison Guide: Cross-Reactivity of Ethyl 2-(4-chlorophenoxy)acetate and its Analogs with Auxin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of synthetic auxins, particularly phenoxyacetate derivatives, with plant auxin receptors. Due to the limited availability of direct binding studies on Ethyl 2-(4-chlorophenoxy)acetate, this guide focuses on its closely related and extensively studied analogs, 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chlorophenoxyacetic acid (4-CPA). The data presented herein is derived from published experimental findings to facilitate a comparative understanding of their interaction with the canonical auxin signaling pathway.
Overview of the Auxin Signaling Pathway
Auxin perception and signaling are central to plant growth and development. The primary mechanism involves a short and elegant pathway that regulates gene expression.[1][2] In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins repress the activity of Auxin Response Factor (ARF) transcription factors.[3] The core components of this pathway are the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which function as auxin receptors.[2] When auxin is present, it acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA proteins.[1] This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome, thereby liberating ARF transcription factors to modulate the expression of auxin-responsive genes.[3][4] Synthetic auxins, such as phenoxyacetate derivatives, mimic the action of the natural auxin, indole-3-acetic acid (IAA), by hijacking this pathway.[5]
Caption: Canonical Auxin Signaling Pathway.
Comparative Binding of Phenoxyacetic Acids to Auxin Receptors
Different synthetic auxins exhibit varied binding affinities for the family of auxin co-receptors. This differential binding is a key factor in their selective herbicidal activity. Studies have shown that while the widely used phenoxy-carboxylate herbicide 2,4-D binds to TIR1/AFB receptors, its affinity is generally weaker than that of the natural auxin, IAA.[6] This suggests that the prolonged herbicidal effect of synthetic auxins is not due to stronger receptor binding but rather their greater stability and resistance to degradation within the plant.[7]
The table below summarizes the relative binding of 2,4-D compared to IAA for three representative Arabidopsis thaliana (At) auxin receptors, as determined by in vitro binding assays.
| Compound | Receptor Target | Relative Binding (% of IAA) | Reference |
| 2,4-D | AtTIR1 | 29% | [6] |
| AtAFB2 | 22% | [6] | |
| AtAFB5 | 40% | [6] | |
| IAA | AtTIR1, AtAFB2, AtAFB5 | 100% (Reference) | [6] |
Data from Prusinska et al. (2022) obtained via Surface Plasmon Resonance (SPR) assays.
These data indicate that 2,4-D, and by extension other phenoxyacetic acids, can effectively compete with endogenous IAA for binding to the TIR1/AFB family of receptors, thereby initiating the downstream signaling cascade that, at high concentrations, leads to uncontrolled growth and plant death.[5][8]
Experimental Protocols: In Vitro Auxin-Receptor Binding Assay
The following protocol is a representative methodology for assessing the binding of a test compound (e.g., this compound) to auxin receptors, based on Surface Plasmon Resonance (SPR) techniques described in the literature.[6][9][10]
Objective: To quantify the binding affinity and kinetics of a test compound to purified auxin receptor proteins (e.g., TIR1, AFB5) in complex with an Aux/IAA-derived peptide.
Materials:
-
Purified recombinant auxin receptor protein (e.g., His-tagged AtTIR1 or AtAFB5).
-
Biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7).
-
SPR instrument and sensor chips (e.g., streptavidin-coated chips).
-
Test compounds (e.g., this compound, 2,4-D, IAA) dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Running buffer (e.g., HBS-EP+ buffer).
Procedure:
-
Protein Expression and Purification: Express and purify the recombinant TIR1/AFB proteins using standard molecular biology techniques (e.g., insect cell expression system).
-
SPR Chip Preparation:
-
Immobilize the biotinylated Aux/IAA peptide onto the surface of a streptavidin-coated sensor chip.
-
Use a reference flow cell with no peptide or an irrelevant peptide to subtract non-specific binding.
-
-
Binding Assay:
-
Prepare a series of dilutions of the test compound and the reference compound (IAA) in running buffer. Ensure the final solvent concentration is low and consistent across all samples.
-
To measure co-receptor assembly, inject a constant concentration of the purified TIR1/AFB protein mixed with varying concentrations of the test compound over the sensor chip surface.
-
Flow the mixture over the reference and active flow cells at a constant flow rate.
-
Monitor the change in response units (RU) over time, which corresponds to the binding of the receptor-auxin complex to the immobilized IAA peptide.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 binding model) to determine association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD).
-
For relative comparison, calculate the maximum response (Rmax) for the test compound as a percentage of the Rmax achieved with a saturating concentration of IAA.[9]
-
Caption: Experimental Workflow for SPR-Based Binding Assay.
Comparison of Natural vs. Synthetic Auxins
The efficacy of synthetic auxins as herbicides stems from key differences in their properties compared to natural auxins like IAA. While both bind to the same family of receptors, their physiological impact is vastly different, especially at high concentrations.
Caption: Logical Comparison of Auxin Types.
References
- 1. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. xtbg.cas.cn [xtbg.cas.cn]
- 6. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deq.mt.gov [deq.mt.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Herbicidal Efficacy of Ethyl 2-(4-chlorophenoxy)acetate and MCPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the herbicidal efficacy of Ethyl 2-(4-chlorophenoxy)acetate and 2-methyl-4-chlorophenoxyacetic acid (MCPA). Both compounds belong to the phenoxyacetic acid class of herbicides and function as synthetic auxins, disrupting plant growth and development. This document summarizes their mechanisms of action, presents available quantitative efficacy data, outlines experimental protocols for their evaluation, and visualizes key biological pathways and experimental workflows.
Introduction and Mechanism of Action
Both this compound and MCPA are synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA)[1][2][3]. At herbicidal concentrations, these synthetic auxins overwhelm the plant's natural hormonal balance, leading to uncontrolled and disorganized cell division, elongation, and ultimately, plant death[1][2][3].
This compound is the ethyl ester of 4-chlorophenoxyacetic acid (4-CPA). In its ester form, it is readily absorbed through the waxy cuticle of plant leaves. Once inside the plant tissue, it is rapidly hydrolyzed by plant enzymes to its active acid form, 4-CPA[4]. 4-CPA then mimics auxin, inducing a strong herbicidal response in susceptible broadleaf weeds[1][5]. At lower concentrations, 4-CPA can also act as a plant growth regulator, promoting fruit set and development[6].
MCPA (2-methyl-4-chlorophenoxyacetic acid) is a widely used selective herbicide for the control of broadleaf weeds in cereal crops and pastures[7][8]. It is primarily absorbed through the leaves and roots and translocated throughout the plant[8]. Like other synthetic auxins, MCPA disrupts normal plant growth processes, causing characteristic symptoms such as leaf curling, stem twisting, and eventual necrosis.
The molecular mechanism of action for both compounds involves the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) pathway [9][10][11][12][13]. In the presence of auxins (natural or synthetic), the TIR1/AFB receptor proteins bind to the auxin and to Aux/IAA transcriptional repressor proteins. This binding event targets the Aux/IAA proteins for degradation by the 26S proteasome. The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes, leading to the downstream physiological effects associated with auxin action and, at high concentrations, herbicidal activity[9][11][13].
Quantitative Efficacy Data
Direct comparative studies providing IC50 or ED50 values for this compound (as 4-CPA) and MCPA under identical conditions are limited in the readily available scientific literature. However, data from various studies can be compiled to provide an estimate of their relative efficacy. The following table summarizes available data on the herbicidal activity of 4-CPA and MCPA against common broadleaf weeds. It is important to note that efficacy can vary significantly depending on the weed species, growth stage, and environmental conditions.
| Herbicide | Target Weed Species | Endpoint | Concentration/Dose | Efficacy/Result | Reference(s) |
| 4-CPA | General Broadleaf Weeds | Herbicidal Activity | High Dosage | Effective weed control | [1][5] |
| MCPA | Sinapis alba (White Mustard) | Weed Control | Not specified | Effective control | [5] |
| MCPA | Various Broadleaf Weeds | Weed Control | 1% concentration in mulch film | Complete weed control | [7][14] |
| MCPA + Florasulam | Melilotus officinalis, Centaurea iberica, etc. | Biomass Reduction | 800 g/ha | 91-100% reduction | [15] |
Note: The lack of standardized, direct comparative data for this compound necessitates further research to establish its precise efficacy relative to MCPA.
Experimental Protocols
The following outlines a general experimental protocol for a whole-plant bioassay to compare the efficacy of this compound and MCPA. This protocol can be adapted for specific weed species and research questions.
Objective: To determine and compare the dose-response relationship and the effective dose for 50% growth reduction (ED50) of this compound and MCPA on a selected broadleaf weed species (e.g., Sinapis alba or Arabidopsis thaliana).
Materials:
-
Seeds of the target broadleaf weed species.
-
Potting mix (soil, sand, and peat mixture).
-
Pots or trays for planting.
-
Technical grade this compound and MCPA.
-
Solvents and surfactants for herbicide formulation.
-
Laboratory sprayer with a calibrated nozzle.
-
Growth chamber or greenhouse with controlled environmental conditions (temperature, light, humidity).
-
Balance, measuring cylinders, and other standard laboratory equipment.
Methodology:
-
Plant Culture:
-
Sow seeds of the target weed species in pots or trays filled with a suitable potting mix.
-
Grow the plants in a controlled environment (e.g., 22-25°C, 16-hour photoperiod) until they reach the 2-4 true leaf stage, a stage at which they are actively growing and susceptible to herbicides[12].
-
-
Herbicide Preparation:
-
Prepare stock solutions of this compound and MCPA in an appropriate solvent.
-
From the stock solutions, prepare a series of dilutions to create a range of application rates (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x, where 'x' is the recommended field application rate or a predetermined test rate).
-
Include a surfactant in the spray solutions as recommended for post-emergence herbicide applications to ensure proper leaf coverage[14].
-
-
Herbicide Application:
-
Data Collection and Analysis:
-
After a set period (e.g., 14-21 days after treatment), visually assess the plants for phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis) using a rating scale (e.g., 0 = no injury, 100 = complete death).
-
Harvest the above-ground biomass of each plant, and determine the fresh and/or dry weight.
-
Calculate the percent growth reduction for each treatment relative to the untreated control.
-
Use the data to generate dose-response curves and calculate the ED50 value for each herbicide using appropriate statistical software.
-
Visualization of Pathways and Workflows
Signaling Pathway
The following diagram illustrates the generalized synthetic auxin signaling pathway mediated by the TIR1/AFB co-receptor system.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for comparing the efficacy of the two herbicides.
Conclusion
Both this compound and MCPA are effective synthetic auxin herbicides that selectively control broadleaf weeds. This compound, through its conversion to 4-CPA, is expected to have a similar mode of action to MCPA, operating through the TIR1/AFB signaling pathway. While qualitative data suggests both are effective, a lack of direct quantitative comparative studies makes it difficult to definitively state the relative potency of one over the other. The provided experimental protocol offers a framework for researchers to conduct such a comparative analysis. Further studies are warranted to generate robust, comparative quantitative data to better inform weed management strategies and the development of new herbicidal compounds.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCPA - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Application of 4-CPA or ethanol enhances plant growth and fruit quality of phyA mutant under heat stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effective Control against Broadleaf Weed Species Provided by Biodegradable PBAT/PLA Mulch Film Embedded with the Herbicide 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nrcs.usda.gov [nrcs.usda.gov]
- 9. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Effect of Pre-Mixed Herbicides of MCPA+ Florasulam on Weed Control of Broadleaf and Wheat (Triticum aestivum) Yield in Fields of Fars Province [ejcp.gau.ac.ir]
- 16. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 17. cambridge.org [cambridge.org]
- 18. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(4-chlorophenoxy)acetate
This guide provides a comparative overview of common analytical techniques for the quantification of Ethyl 2-(4-chlorophenoxy)acetate, a compound of interest in various chemical and pharmaceutical applications. The methods discussed include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is crucial for ensuring the quality and purity of substances in research and development. This document outlines experimental protocols and validation parameters for each technique to aid researchers, scientists, and drug development professionals in making informed decisions.
While specific validated methods for this compound are not extensively documented in publicly available literature, the analytical methods for the structurally similar compound 2,4-dichlorophenoxyacetic acid (2,4-D) are well-established and can be readily adapted. The methodologies presented here are based on validated methods for 2,4-D and provide a strong foundation for the analysis of this compound.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of the proposed analytical methods for the quantification of phenoxyacetic acid derivatives like this compound. The values are based on typical performance data for similar analytes and are intended for comparative purposes.[1][2][3][4]
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 |
| Linear Range | 0.25 - 80 µg/mL | Dependent on derivatization | 0.01 - 50 µg/L |
| Accuracy (% Recovery) | 80 - 100% | 91 - 92% | 70 - 120% |
| Precision (% RSD) | < 7% | < 10% | < 15% |
| Limit of Detection (LOD) | ~0.45 µg/mL | Dependent on derivatization | ~0.0002 - 0.0009 mg/kg |
| Limit of Quantification (LOQ) | ~2 µg/mL | ~0.10 µg/L | ~0.01 mg/kg |
| Specificity | Moderate to High | High | Very High |
| Analysis Time per Sample | 15 - 30 minutes | 20 - 40 minutes | 10 - 20 minutes |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for structurally similar analytes and should be validated for the specific matrix containing this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of organic molecules with UV-absorbing chromophores.
Instrumentation:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Software: Chromatography data acquisition and processing software.
Experimental Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v) with a small amount of acid like acetic acid (e.g., 0.5%) to ensure good peak shape.[1]
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[1]
-
Detection Wavelength: The maximum absorption wavelength (λmax) for the analyte, which for similar compounds is around 230 nm or 280 nm.[1][5]
Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile. Perform serial dilutions to create a series of calibration standards.[5]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. For complex matrices like soil or water, a liquid-liquid extraction with a solvent like ethyl acetate or solid-phase extraction (SPE) may be necessary to remove interfering substances.[2][5] The sample should be filtered through a 0.45 µm syringe filter before injection.[1]
Quantification: A calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standards. The concentration of the analyte in the sample is then determined from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high specificity and sensitivity, particularly for volatile and semi-volatile compounds. For non-volatile compounds like phenoxyacetic acids, derivatization is often required to increase their volatility.
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).
-
Column: A capillary column such as a DB-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[6]
-
Injector: Split/splitless injector.
Experimental Conditions:
-
Carrier Gas: Helium at a constant flow rate.[6]
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 80°C, holding for 1-2 minutes, then ramping up to 320°C.[6]
-
Injector Temperature: 250-280°C.
-
Ion Source Temperature: 230-250°C.
-
Mass Spectrometer Mode: Electron Impact (EI) ionization with scanning in the range of m/z 50-500 or in Selected Ion Monitoring (SIM) mode for higher sensitivity. For 2,4-DCA, characteristic ions monitored are m/z 176, 178, and 161.[6]
Sample Preparation and Derivatization:
-
Extraction: Similar to HPLC, extraction from the sample matrix is required.
-
Derivatization: To increase volatility, the carboxyl group of the analyte can be esterified. A common method is methylation using diazomethane, though safer alternatives like using BCl3/2-chloroethanol to form a 2-chloroethyl ester are also effective.[7] Another approach is silylation using reagents like MTBSTFA.[8]
-
Standard and Sample Preparation: Both standards and samples are subjected to the same derivatization procedure before injection into the GC-MS.
Quantification: Quantification is typically performed using an internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides very high sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices without the need for derivatization.
Instrumentation:
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column, often with smaller dimensions for faster analysis (e.g., 100 mm x 3.0 mm).[3]
-
Ion Source: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds.
Experimental Conditions:
-
Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.[3]
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Injection Volume: 5 - 40 µL.[3]
-
Mass Spectrometer Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the analyte and then monitoring for specific product ions after fragmentation. For 2,4-D, precursor-to-product ion transitions would be optimized.
Sample Preparation: Sample preparation is often simpler than for GC-MS. A "quick, easy, cheap, effective, rugged, and safe" (QuEChERS) type extraction is common for soil and food matrices.[3] This involves an extraction with an organic solvent followed by a cleanup step using dispersive solid-phase extraction (d-SPE). For water samples, solid-phase extraction (SPE) is commonly used for sample clean-up and concentration.[6]
Quantification: An internal standard, preferably a stable isotope-labeled version of the analyte, is used for the most accurate quantification. A calibration curve is constructed by plotting the ratio of the analyte MRM peak area to the internal standard MRM peak area against the analyte concentration.
Mandatory Visualization
Caption: A general workflow for the validation of an analytical method.
Caption: Comparison of key features for different analytical methods.
References
- 1. deswater.com [deswater.com]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. ajol.info [ajol.info]
- 6. epa.gov [epa.gov]
- 7. Determination of trace 2,4-dichlorophenoxyacetic acid in fresh produce by gas chromatography with boron trichloride/2-chloroethanol derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Ester and Amine Salt Formulations of Phenoxy Herbicides
A Guide for Researchers and Drug Development Professionals
The efficacy and environmental impact of phenoxy herbicides, a class of synthetic auxins widely used for broadleaf weed control, are significantly influenced by their formulation. The two most common formulations, ester and amine salts, exhibit distinct physicochemical properties that dictate their performance in various environmental conditions. This guide provides an objective comparison of these formulations, supported by experimental data, to aid researchers and professionals in selecting the appropriate formulation for their specific needs.
Phenoxy herbicides, such as 2,4-D and MCPA, are weak acids and are therefore formulated as salts or esters to improve their handling and application. Ester formulations are created by reacting the phenoxy acid with an alcohol, resulting in a product that is soluble in oil and emulsifiable in water.[1] Amine salt formulations are produced by neutralizing the acid with an amine, creating a water-soluble product.[2] These fundamental chemical differences lead to significant variations in their biological activity, volatility, and environmental fate.
Performance Characteristics: A Quantitative Comparison
The choice between an ester and an amine salt formulation often depends on a trade-off between efficacy and the risk of off-target movement. Ester formulations are generally considered more potent, particularly under cooler conditions, due to their ability to more readily penetrate the waxy cuticle of plant leaves.[2][3] However, this increased efficacy comes with a higher risk of volatilization and subsequent drift.[4][5]
| Property | Ester Formulations | Amine Salt Formulations | Key Considerations |
| Efficacy | Generally higher, especially in cool weather.[2][6] More rapid uptake by plants.[2] | Efficacy can be comparable to esters in warm weather.[4] Slower absorption through the leaf cuticle.[6] | Ester formulations are often preferred for early spring or late fall applications.[3] |
| Volatility | Higher vapor pressure, leading to a greater potential for volatilization (vapor drift).[4][5] | Lower vapor pressure, resulting in significantly less volatility.[2][4] | Amine salts are a safer choice near sensitive crops, especially in warm and dry conditions.[6][7] |
| Spray Drift | Higher risk of both vapor and particle drift.[8] | Lower risk of vapor drift; particle drift is still a concern.[8] | Proper nozzle selection and application techniques are crucial for both, but especially for esters. |
| Rainfastness | More rain-resistant due to rapid absorption into the plant cuticle.[2] | More susceptible to being washed off by rain due to slower absorption. | A rain-free period is more critical following the application of amine salt formulations. |
| Water Solubility | Insoluble in water; formulated as emulsifiable concentrates.[5] | Readily soluble in water.[6] | Amine formulations can sometimes have mixing issues with hard water or liquid fertilizers.[3] |
| Crop Safety | Can be "hotter" on crops, leading to a higher potential for injury, especially in warm weather.[3] | Generally considered safer on crops.[7] | Adherence to label recommendations regarding crop stage and weather conditions is critical. |
Table 1: Comparative Properties of Ester vs. Amine Salt Formulations of Phenoxy Herbicides.
Supporting Experimental Data
Direct quantitative comparisons of ester and amine salt formulations from single studies are often specific to the conditions of the experiment. However, the following tables summarize representative data gleaned from various sources.
| 2,4-D Formulation | Vapor Pressure (mmHg at 25°C) |
| 2,4-D Acid | 1.05 x 10⁻⁷ |
| 2,4-D Dimethylamine Salt (Amine) | Essentially non-volatile |
| 2,4-D Isooctyl Ester (Ester) | 6.75 x 10⁻⁶ |
| 2,4-D Butoxyethyl Ester (Ester) | 1.88 x 10⁻⁶ |
Table 2: Vapor Pressure of Different 2,4-D Formulations. This data illustrates the significantly lower volatility of the amine salt formulation compared to ester formulations.
A study comparing the volatility of different 2,4-D formulations reported significant differences in off-target injury to sensitive cotton plants. Under controlled-environment tunnels for 48 hours, the ester formulation caused 76% injury, while the amine formulation resulted in 13% injury, and a choline salt formulation (another low-volatility amine formulation) caused only 5% injury.[9][10]
Field studies have also shown that while there may be no significant difference in the vapor emissions between different amine salt formulations (e.g., dimethylamine vs. choline), both are less volatile than other auxinic herbicides like dicamba.[10]
Experimental Protocols
The following sections detail the methodologies for key experiments used to compare herbicide formulations.
1. Greenhouse Bioassay for Efficacy and Crop Safety
This protocol is designed to compare the biological activity of different herbicide formulations on target weeds and crop species under controlled conditions.
-
Plant Preparation: Grow target weed and crop species from seed in pots containing a uniform soil mix. Maintain plants in a greenhouse with controlled temperature, light, and humidity.[11]
-
Herbicide Application: At a specified growth stage (e.g., 2-4 leaf stage), apply the different herbicide formulations at a range of doses, including a non-treated control.[11] Use a calibrated laboratory sprayer to ensure uniform application.
-
Data Collection: At set intervals after treatment (e.g., 7, 14, and 21 days), visually assess weed control and crop injury on a scale of 0% (no effect) to 100% (complete death).[11] Harvest the above-ground biomass of both weeds and crops, dry to a constant weight, and record the dry weight.
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA) and regression analysis, to determine the dose-response relationship and calculate values like the GR50 (the herbicide rate that causes a 50% reduction in growth).[12][13]
2. Field Trial for Spray Drift Evaluation
This protocol outlines a method for quantifying and comparing the downwind drift of different herbicide formulations under real-world conditions.
-
Site Selection and Setup: Choose a field site with a uniform surface and no obstructions. Establish a spray block and place a line of spray collectors (e.g., petri dishes, filter paper, or air samplers) at increasing distances downwind from the edge of the spray block.[14][15]
-
Meteorological Monitoring: Continuously monitor and record wind speed and direction, temperature, and relative humidity at the trial site during the application.[15]
-
Herbicide Application: Apply the different herbicide formulations to the spray block using a calibrated field sprayer with specified nozzles and operating parameters. A fluorescent tracer dye can be added to the spray solution to aid in quantification.[14][15]
-
Sample Collection and Analysis: After the spray has settled, collect the spray collectors. Extract the herbicide and/or tracer dye from the collectors using an appropriate solvent. Analyze the extracts using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to quantify the amount of deposition at each downwind distance.[16][17][18][19]
-
Data Analysis: Plot the herbicide deposition as a function of distance from the spray block to generate drift curves for each formulation.[20]
Mandatory Visualizations
Caption: Simplified signaling pathway of phenoxy herbicides.
Caption: Workflow for comparing phenoxy herbicide formulations.
Conclusion
The selection of an ester or amine salt formulation of a phenoxy herbicide is a critical decision that impacts both weed control efficacy and environmental safety. Ester formulations offer the advantage of enhanced activity, especially in cooler temperatures, and greater rainfastness.[2] However, their higher volatility poses a significant risk of off-target injury to sensitive crops.[4][5] Amine salt formulations, while potentially slightly less effective under certain conditions, provide a much lower risk of vapor drift, making them the preferred choice in warmer weather and in proximity to susceptible vegetation.[6][7] A thorough understanding of the properties of each formulation, combined with careful consideration of the specific application scenario, is essential for maximizing the benefits of these herbicides while minimizing their potential drawbacks.
References
- 1. assbt.org [assbt.org]
- 2. 24d.info [24d.info]
- 3. 2,4-D Esters vs Amine Salts | Crop Science US [cropscience.bayer.us]
- 4. extension.psu.edu [extension.psu.edu]
- 5. ag.purdue.edu [ag.purdue.edu]
- 6. domyown.com [domyown.com]
- 7. fbn.com [fbn.com]
- 8. atlantic-pacificag.com [atlantic-pacificag.com]
- 9. Effect of 2,4-D formulation on volatility under field conditions | Weed Technology | Cambridge Core [cambridge.org]
- 10. bioone.org [bioone.org]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy experimental design and analysis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 13. researchgate.net [researchgate.net]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 17. tandfonline.com [tandfonline.com]
- 18. DSpace [dr.lib.iastate.edu]
- 19. researchgate.net [researchgate.net]
- 20. orbit.dtu.dk [orbit.dtu.dk]
Assessing the Genotoxicity of Ethyl 2-(4-chlorophenoxy)acetate and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the genotoxic potential of Ethyl 2-(4-chlorophenoxy)acetate and its structural analogs. Due to the limited publicly available genotoxicity data for this compound, this document focuses on the well-studied analog, 2,4-dichlorophenoxyacetic acid (2,4-D), and other related phenoxyacetic acid derivatives. The findings for these analogs can serve as a valuable reference for predicting the potential genotoxicity of this compound and for designing appropriate toxicological evaluations.
The assessment of genotoxicity is a critical component in the safety evaluation of any new chemical entity. A variety of in vitro and in vivo assays are employed to detect different types of DNA damage and chromosomal aberrations. This guide summarizes key experimental data from commonly used genotoxicity assays and provides detailed protocols for their execution.
Comparative Genotoxicity Data of Phenoxyacetic Acid Analogs
The following table summarizes the genotoxic effects of 2,4-D and its derivatives in several standard assays. The results indicate that the genotoxic potential of these compounds can vary depending on the test system and the specific analog.
| Compound | Assay | Test System | Concentration/Dose | Results | Reference |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Micronucleus Assay | Human lymphocytes | 0.005 - 0.3 mM | Minimal genotoxicity observed. A slight increase in micronuclei frequency was seen at the highest dose in one donor. | [1] |
| Micronucleus Assay | Mouse bone marrow (in vivo) | Not specified | No significant increases in the incidence of micronucleated polychromatic erythrocytes. | [2] | |
| Micronucleus Assay | Piaractus mesopotamicus (in vivo) | 1 - 10 ppm | No significant differences from control, except for a commercial formulation at 10 ppm. | [3][4] | |
| Comet Assay (Single Cell Gel Electrophoresis) | Chinese Hamster Ovary (CHO) cells | 2.0 - 10.0 µg/ml | Dose-dependent increases in DNA strand breaks. | [5] | |
| Comet Assay | Clarias batrachus erythrocytes (in vivo) | 25 - 75 ppm | Significant, concentration- and time-dependent increase in comet tail length, indicating DNA damage. | [6] | |
| Sister Chromatid Exchange (SCE) | Chinese Hamster Ovary (CHO) cells | 2.0 - 10.0 µg/ml | Significant dose-dependent increases in SCE. | [5] | |
| 2,4-D Dimethylamine Salt (2,4-D DMA) | Comet Assay (Single Cell Gel Electrophoresis) | Chinese Hamster Ovary (CHO) cells | 2.0 - 10.0 µg/ml | Dose-dependent increases in DNA strand breaks, equally genotoxic to 2,4-D. | [5] |
| Sister Chromatid Exchange (SCE) | Chinese Hamster Ovary (CHO) cells | 2.0 - 10.0 µg/ml | Significant dose-dependent increases in SCE, equally genotoxic to 2,4-D. | [5] | |
| Dicamba | Sister Chromatid Exchange (SCE) | Human lymphocytes | 10.0 - 500.0 µg/ml | Significant increase in SCE frequency at 200.0 µg/ml. | [7] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited are provided below. These protocols are generalized and may require optimization based on the specific test substance and laboratory conditions.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[8][9]
a. Principle: Histidine-dependent (his- ) strains of Salmonella typhimurium are exposed to the test compound. If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize their own histidine and grow on a histidine-deficient medium.
b. Materials:
-
Salmonella typhimurium histidine auxotroph strains (e.g., TA98, TA100, TA1535, TA1537)[8]
-
Test compound dissolved in a suitable solvent (e.g., DMSO, water)
-
S9 metabolic activation mixture (optional, to mimic mammalian metabolism)[8]
-
Positive controls (known mutagens for each strain, with and without S9 activation)
-
Negative/solvent control
-
Minimal glucose agar plates (histidine-deficient)
-
Top agar containing a trace amount of histidine and biotin
c. Procedure:
-
Preparation of Bacterial Cultures: Inoculate the selected S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.[9]
-
Plate Incorporation Method:
-
To 2 mL of molten top agar (kept at 45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the test compound solution (at various concentrations). For metabolic activation, 0.5 mL of S9 mix is also added.
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.
-
Spread the top agar evenly and allow it to solidify.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[8]
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect chromosomal damage. It identifies substances that cause clastogenicity (chromosome breakage) or aneugenicity (chromosome loss).
a. Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The assay measures the frequency of micronuclei in cells that have undergone mitosis.
b. Materials:
-
Mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes)
-
Culture medium and supplements
-
Test compound
-
Cytochalasin B (to block cytokinesis, resulting in binucleated cells)
-
Mitotic stimulant (e.g., phytohemagglutinin for lymphocytes)
-
Hypotonic solution (e.g., KCl)
-
Fixative (e.g., methanol:acetic acid)
-
DNA stain (e.g., Giemsa, DAPI)
c. Procedure:
-
Cell Culture and Treatment: Culture the cells to an appropriate density and expose them to various concentrations of the test compound, along with positive and negative controls.
-
Cytokinesis Block: Add cytochalasin B to the cultures to arrest cytokinesis. The timing of this addition is critical and depends on the cell cycle length.
-
Harvesting: Harvest the cells by centrifugation.
-
Hypotonic Treatment and Fixation: Resuspend the cell pellet in a hypotonic solution to swell the cells, followed by fixation.
-
Slide Preparation and Staining: Drop the fixed cells onto clean microscope slides, allow them to air dry, and stain with a suitable DNA stain.
-
Scoring: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. The results are expressed as the number of micronucleated cells per 1000 cells.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[5][6]
a. Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The intensity and length of the tail are proportional to the amount of DNA damage.
b. Materials:
-
Single-cell suspension from the test system
-
Low-melting-point agarose
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline or neutral electrophoresis buffer
-
DNA stain (e.g., SYBR Green, ethidium bromide)
-
Fluorescence microscope with image analysis software
c. Procedure:
-
Cell Encapsulation: Mix the single-cell suspension with low-melting-point agarose and layer it onto a microscope slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the DNA as "nucleoids."
-
DNA Unwinding (for alkaline comet assay): Place the slides in an alkaline buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. The fragmented DNA will migrate towards the anode.
-
Neutralization and Staining: Neutralize the slides and stain the DNA.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Analyze at least 50-100 randomly selected comets per sample using image analysis software to quantify DNA damage (e.g., % tail DNA, tail length, tail moment).
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical workflow for genotoxicity assessment and a potential signaling pathway involved in the cellular response to DNA damage that may be induced by phenoxyacetic acid compounds.
References
- 1. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 4. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ethyl 2-(4-chlorophenoxy)acetate and Commercial Herbicides for Broadleaf Weed Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the herbicidal performance of Ethyl 2-(4-chlorophenoxy)acetate with established commercial herbicides. As a member of the phenoxyalkanoic acid class of synthetic auxin herbicides, this compound is structurally analogous to widely used compounds such as 2,4-D and MCPA.[1] This document summarizes available quantitative efficacy data, details experimental methodologies for herbicide evaluation, and visualizes key biological and experimental processes to offer a thorough comparative analysis.
Herbicidal Performance: A Quantitative Comparison
While direct comparative efficacy data for this compound against a broad spectrum of weeds is limited in publicly available literature, its performance can be benchmarked against structurally similar and commercially prominent phenoxy herbicides. The following tables present efficacy data for 2,4-D and MCPA, two of the most common synthetic auxin herbicides, against several economically important broadleaf weeds.[2][3] It is anticipated that this compound would exhibit a similar spectrum of activity, primarily targeting broadleaf species.
Table 1: Efficacy of Commercial Herbicides on Key Broadleaf Weeds
| Weed Species | Herbicide | Application Rate (kg a.i./ha) | Efficacy (% Control) | Crop | Reference |
| Chenopodium album (Common Lambsquarters) | 2,4-D | 0.5 - 1.0 | 85 - 95 | Corn, Wheat | [2] |
| MCPA | 0.4 - 0.8 | 80 - 90 | Wheat | [2] | |
| Amaranthus retroflexus (Redroot Pigweed) | 2,4-D | 0.5 - 1.12 | Good control at higher rates | Corn, Sorghum | [4] |
| MCPA | Not Specified | Not Specified | Not Specified | ||
| Sinapis arvensis (Wild Mustard) | 2,4-D | 0.375 (in tank mix) | Improved control | Wheat | [2] |
| MCPA | 0.375 (in tank mix) | Improved control | Wheat | [2] | |
| Melilotus officinalis (Yellow Sweet Clover) | MCPA + Florasulam | 0.8 | 91 | Wheat | [5] |
| Centaurea iberica (Iberian Starthistle) | MCPA + Florasulam | 0.8 | 95 | Wheat | [5] |
Note: The efficacy of herbicides can be influenced by various factors, including weed growth stage, environmental conditions, and herbicide formulation (e.g., amine vs. ester).[6] Ester formulations, such as this compound, generally exhibit more rapid absorption by weeds, particularly under stressful environmental conditions.[4][6]
Experimental Protocols for Herbicide Efficacy Evaluation
To ensure objective and reproducible comparisons of herbicide performance, standardized experimental protocols are essential. The following outlines a general methodology for conducting post-emergence herbicide efficacy trials in both greenhouse and field settings.
Greenhouse Dose-Response Bioassay
-
Plant Propagation: Target weed species (e.g., Chenopodium album, Amaranthus retroflexus, Sinapis arvensis) are grown from seed in pots containing a standardized soil mix. Plants are maintained in a controlled greenhouse environment with optimal temperature, light, and humidity.
-
Herbicide Application: Herbicides are applied at a specified growth stage (e.g., 2-4 true leaves). A range of doses for each herbicide, including a non-treated control, are applied using a precision laboratory sprayer to ensure uniform coverage. Application rates should bracket the expected effective dose.
-
Data Collection: At set intervals (e.g., 7, 14, and 21 days after treatment), visual assessments of phytotoxicity are recorded on a scale of 0% (no effect) to 100% (plant death). At the final assessment, the above-ground biomass of each plant is harvested, dried, and weighed.
-
Data Analysis: The data is used to generate dose-response curves, from which key parameters such as the GR50 (the herbicide dose required to reduce plant growth by 50%) can be calculated for each herbicide-weed combination.
Field Efficacy Trial
-
Site Selection and Plot Establishment: Field trials are conducted in areas with a natural and uniform infestation of the target weed species. The experimental area is divided into plots of a standardized size, arranged in a randomized complete block design with multiple replications.
-
Herbicide Application: Herbicides are applied at their recommended field rates using a calibrated backpack or tractor-mounted sprayer. Application timing should correspond to the susceptible growth stage of the target weeds and the labeled application window for the crop (if applicable).
-
Efficacy Assessment: Weed control is visually assessed at regular intervals after application, comparing the weed density and vigor in treated plots to that in untreated control plots. Weed counts and biomass samples may also be collected from quadrats within each plot.
-
Crop Tolerance: In trials conducted within a crop, any signs of phytotoxicity, such as stunting, discoloration, or malformation, are recorded. Crop yield is typically measured at the end of the growing season.
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between herbicide treatments.
Visualizing the Mechanisms and Processes
To better understand the context of this comparative analysis, the following diagrams illustrate the signaling pathway of synthetic auxin herbicides and a typical workflow for evaluating their efficacy.
Caption: Workflow for Herbicide Efficacy Evaluation.
Caption: Synthetic Auxin Herbicide Signaling Pathway.
Conclusion
This compound, as a phenoxyalkanoic acid derivative, is expected to function as a selective, systemic herbicide effective against broadleaf weeds. Its mechanism of action involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. While direct comparative data is sparse, its performance is anticipated to be in line with that of other commercial phenoxy herbicides like 2,4-D and MCPA. The provided experimental protocols offer a framework for generating robust comparative data to precisely position the efficacy of this compound within the current landscape of commercial herbicides. Further research generating head-to-head comparative data would be invaluable for a more definitive assessment of its performance.
References
- 1. benchchem.com [benchchem.com]
- 2. grains.caes.uga.edu [grains.caes.uga.edu]
- 3. 24d.info [24d.info]
- 4. asacim.org.ar [asacim.org.ar]
- 5. The Effect of Pre-Mixed Herbicides of MCPA+ Florasulam on Weed Control of Broadleaf and Wheat (Triticum aestivum) Yield in Fields of Fars Province [ejcp.gau.ac.ir]
- 6. 24d.info [24d.info]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Ethyl 2-(4-chlorophenoxy)acetate
This document provides immediate, essential guidance for laboratory professionals on the safe handling, storage, and disposal of Ethyl 2-(4-chlorophenoxy)acetate. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health and environmental hazards. The required personal protective equipment is detailed below and must be worn at all times when handling this chemical.
Hazard Summary:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Sensitization: May cause an allergic skin reaction.[2]
-
Eye Damage: Causes serious eye damage.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4]
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[1]
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity (Oral) | Category 4 | P301 + P312 + P330 |
| Skin Sensitization | Category 1 | P261, P272, P280, P302 + P352, P333 + P313, P362 + P364 |
| Serious Eye Damage | Category 1 | P280, P305 + P351 + P338 + P310 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | P261, P271, P304 + P340, P312, P403 + P233, P405 |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | P273, P391, P501 |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | P273, P391, P501 |
Required Personal Protective Equipment (PPE):
| Body Part | Required PPE | Specifications |
| Eyes/Face | Chemical Splash Goggles or Face Shield | Must be worn over standard safety glasses.[2][3][5] |
| Hands | Chemical-Resistant Gloves | Durable, gauntlet-style gloves extending up the forearm are recommended.[6][7] Do not use leather or fabric gloves.[6] |
| Body | Laboratory Coat and Chemical-Resistant Apron | An apron extending from the neck to at least the knees is recommended, especially when handling concentrates.[8] |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Leather or fabric shoes are not suitable.[6][9] Pant legs should be worn over boots.[6] |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.[4][10] |
Operational Plan: Step-by-Step Handling Procedure
Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][2][3][10]
-
Ensure Proper Ventilation: Confirm that the chemical fume hood is functioning correctly.[1][3]
-
Assemble PPE: Don all required personal protective equipment as specified in the table above.
-
Prepare Work Area: Ensure the work area is clean, uncluttered, and free of ignition sources.[10][11][12] Have spill cleanup materials readily available.
Handling:
-
Grounding: When transferring the chemical, ensure that the container and receiving equipment are properly grounded and bonded to prevent static discharge.[10][12]
-
Dispensing: Use non-sparking tools for all operations.[7][10][12] Avoid generating dust or aerosols.[4][7]
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1][2][3][10]
Post-Handling:
-
Secure Container: Tightly close the container and store it in a cool, dry, well-ventilated, and locked area.[3][10]
-
Decontamination: Thoroughly clean the work area.
-
PPE Removal: Remove PPE carefully to avoid self-contamination. Wash gloves before removing them.[6]
-
Personal Hygiene: Wash hands and face thoroughly with soap and water after handling.[1][3][10]
Caption: Standard Operating Procedure for Handling this compound.
Emergency and Disposal Plan
Spill Response: In the event of a spill, follow these steps immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[10][11]
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames.[10][11]
-
Containment: Wearing appropriate PPE, prevent the spill from entering drains or waterways.[1][4][11]
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly once the material has been removed.
Caption: Emergency Response Workflow for a Chemical Spill.
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Ingestion | Call a POISON CENTER or doctor immediately. Rinse mouth with water. Do NOT induce vomiting.[1][3][13] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[2][3][10] |
Disposal Plan:
-
Chemical Waste: All waste containing this compound must be treated as hazardous. Collect in a suitable, closed, and properly labeled container.[7]
-
Disposal Method: Disposal must be conducted by a licensed waste disposal company in strict accordance with all local, state, and federal regulations.[1][3][10] Do not discharge into the environment.[1][7]
-
Contaminated Materials: Any PPE, spill cleanup materials, or other items that are heavily contaminated must be disposed of as hazardous waste.[14] Empty containers should be triple-rinsed (or equivalent) before disposal or reconditioning.[15]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 7. chemicalbook.com [chemicalbook.com]
- 8. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. lgcstandards.com [lgcstandards.com]
- 11. solutions.covestro.com [solutions.covestro.com]
- 12. fishersci.ca [fishersci.ca]
- 13. meridianbioscience.com [meridianbioscience.com]
- 14. epa.gov [epa.gov]
- 15. echemi.com [echemi.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
